molecular formula C13H11N3O2 B2784827 2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one CAS No. 1255785-61-5

2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one

Katalognummer: B2784827
CAS-Nummer: 1255785-61-5
Molekulargewicht: 241.25
InChI-Schlüssel: YMJVGYNQYGITSQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

2-(4-Methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one is a high-purity chemical building block for research and development, belonging to a class of nitrogen-containing heterocyclic compounds recognized for their significant potential in medicinal chemistry. The pyrazolo[1,5-a]pyrazin-4(5H)-one scaffold is a privileged structure in drug discovery, serving as a key intermediate for synthesizing novel therapeutic agents . Compounds based on this core structure have demonstrated promising biological activities, particularly in oncology research. Related pyrazolo[1,5-a]pyrimidine analogues have been identified through high-throughput screening as potent antitubercular leads with activity against Mycobacterium tuberculosis within macrophages . Furthermore, synthetic derivatives of this chemical class have shown inhibitory effects against the growth of A549 and H322 lung cancer cells in dosage-dependent manners, highlighting their value in anticancer research . The mechanism of action for these compounds is often linked to targeted kinase inhibition, as pyrazolo-fused heterocycles are known to act as bioisosteres of purine bases, enabling them to compete with ATP in kinase binding sites and disrupt crucial signaling pathways in disease progression . This product is intended for research purposes as a synthetic intermediate or biological probe in hit-to-lead optimization campaigns. It is supplied with guaranteed quality and stability for experimental use. FOR RESEARCH USE ONLY. Not intended for human or veterinary diagnostic or therapeutic uses.

Eigenschaften

IUPAC Name

2-(4-methoxyphenyl)-5H-pyrazolo[1,5-a]pyrazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O2/c1-18-10-4-2-9(3-5-10)11-8-12-13(17)14-6-7-16(12)15-11/h2-8H,1H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMJVGYNQYGITSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN3C=CNC(=O)C3=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Synthesis of 2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Context

The pyrazolo[1,5-a]pyrazine-4(5H)-one scaffold is a privileged pharmacophore in modern medicinal chemistry, demonstrating exceptional efficacy as a kinase inhibitor and an antiproliferative agent, particularly against KRAS-mutant lung adenocarcinomas[1]. The synthesis of the specific derivative, 2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one , requires rigorous regiocontrol to ensure the correct assembly of the fused bicyclic system. This whitepaper details a validated, self-correcting five-step synthetic methodology, prioritizing atom economy, mechanistic causality, and scalable yields.

Retrosynthetic Strategy & Mechanistic Rationale

Constructing the fused bicyclic system via a "pyrazine-first" approach often suffers from poor regioselectivity, low yields, and thermally hazardous intermediates[2]. Therefore, a highly regiocontrolled "pyrazole-first" strategy is employed.

The synthesis begins with the Claisen condensation of 4'-methoxyacetophenone to form a 1,3-diketone equivalent, which is subsequently cyclized with hydrazine to establish the pyrazole core. The critical C–N bond formation to close the pyrazine ring is driven by the acid-catalyzed intramolecular cyclization of an acetal-protected amide onto the pyrazole nitrogen[3].

SynthesisWorkflow A 4'-Methoxyacetophenone + Diethyl Oxalate B Ethyl 4-(4-methoxyphenyl) -2,4-dioxobutanoate A->B NaOEt, EtOH Claisen Condensation C Ethyl 5-(4-methoxyphenyl) -1H-pyrazole-3-carboxylate B->C N2H4·H2O, EtOH Cyclocondensation D 5-(4-methoxyphenyl) -1H-pyrazole-3-carboxylic acid C->D 1. NaOH, THF/H2O 2. HCl (Saponification) E N-(2,2-dimethoxyethyl)-5-(4-methoxyphenyl) -1H-pyrazole-3-carboxamide D->E CDI, 2,2-dimethoxyethanamine Amidation F 2-(4-methoxyphenyl)pyrazolo [1,5-a]pyrazin-4(5H)-one E->F HCl, Dioxane, 100 °C Deprotection & Cyclization

Figure 1: Five-step synthesis workflow for 2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one.

Step-by-Step Experimental Protocols & Causality

Step 1: Claisen Condensation
  • Reagents: 4'-Methoxyacetophenone (1.0 eq), Diethyl oxalate (1.2 eq), Sodium ethoxide (1.5 eq), absolute Ethanol.

  • Procedure:

    • Cool a solution of NaOEt in absolute EtOH to 0 °C under an inert atmosphere.

    • Add 4'-methoxyacetophenone and diethyl oxalate dropwise to control the exotherm.

    • Stir at room temperature for 12 hours.

    • Quench with 1M HCl, extract with EtOAc, wash with brine, and concentrate in vacuo.

  • Mechanistic Causality: NaOEt is specifically chosen as the base to match the ethyl ester of diethyl oxalate, preventing unwanted transesterification side products. The high electrophilicity of diethyl oxalate ensures rapid attack by the ketone enolate.

  • Self-Validation: Complete consumption of the ketone is verified via TLC (Hexane:EtOAc 3:1). LC-MS must show the intermediate mass m/z 251.1 [M+H]⁺.

Step 2: Pyrazole Cyclocondensation
  • Reagents: Ethyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate (1.0 eq), Hydrazine hydrate (1.5 eq), Ethanol.

  • Procedure:

    • Dissolve the diketoester in EtOH.

    • Add hydrazine hydrate dropwise at 0 °C to prevent violent bumping.

    • Reflux at 80 °C for 4 hours.

    • Cool to 4 °C to precipitate the product; filter and wash with cold EtOH.

  • Mechanistic Causality: Hydrazine acts as a bis-nucleophile in a Knorr-type synthesis. It attacks the highly electrophilic alpha-keto ester carbonyl first, followed by intramolecular cyclization. Refluxing drives the dehydration step to fully aromatize the pyrazole ring.

  • Self-Validation: LC-MS confirms the product at m/z 247.1 [M+H]⁺.

Step 3: Saponification
  • Reagents: Ethyl 5-(4-methoxyphenyl)-1H-pyrazole-3-carboxylate (1.0 eq), 2M NaOH (3.0 eq), THF/H₂O (1:1).

  • Procedure:

    • Stir the ester in THF/H₂O with NaOH at 60 °C for 3 hours.

    • Remove THF under reduced pressure.

    • Acidify the aqueous layer with 2M HCl to pH 2-3 to precipitate the free acid.

    • Filter and dry under high vacuum.

  • Mechanistic Causality: THF ensures the organic substrate remains soluble during the biphasic hydrolysis. Acidification neutralizes the sodium carboxylate, precipitating the free acid and allowing isolation without the need for column chromatography.

  • Self-Validation: FTIR shows the disappearance of the ester C=O stretch (~1730 cm⁻¹) and the appearance of a broad carboxylic acid O-H stretch (2500-3300 cm⁻¹).

Step 4: Amidation with Acetal Protection
  • Reagents: 5-(4-methoxyphenyl)-1H-pyrazole-3-carboxylic acid (1.0 eq), 1,1'-Carbonyldiimidazole (CDI) (1.2 eq), 2,2-dimethoxyethanamine (1.2 eq), anhydrous DMF.

  • Procedure:

    • Dissolve the acid in DMF. Add CDI portion-wise at room temperature. Stir for 1 hour until CO₂ evolution ceases.

    • Add 2,2-dimethoxyethanamine and stir for 12 hours.

    • Pour into ice water, extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

  • Mechanistic Causality: CDI is selected over EDC/HOBt[3] because it forms a highly reactive acyl imidazole intermediate and irreversibly releases CO₂ gas, driving the reaction forward without generating difficult-to-remove urea byproducts.

  • Self-Validation: LC-MS confirms the product peak at m/z 306.1 [M+H]⁺.

Step 5: Acid-Catalyzed Intramolecular Cyclization
  • Reagents: N-(2,2-dimethoxyethyl)-5-(4-methoxyphenyl)-1H-pyrazole-3-carboxamide (1.0 eq), 37% aqueous HCl, 1,4-Dioxane.

  • Procedure:

    • Dissolve the amide in 1,4-dioxane.

    • Add 37% aqueous HCl (10 volume equivalents).

    • Heat to 100 °C for 2.5 hours.

    • Cool to room temperature, neutralize with saturated NaHCO₃, extract with DCM, and purify via recrystallization (EtOH).

  • Mechanistic Causality: The strong acid serves a dual purpose: it hydrolyzes the dimethyl acetal to an aldehyde and subsequently protonates it to form a highly electrophilic oxonium ion. The adjacent pyrazole nitrogen is perfectly positioned for a 6-endo-trig nucleophilic attack, followed by dehydration to yield the fully conjugated pyrazolo[1,5-a]pyrazin-4(5H)-one system.

MechanismLogic Acetal Acetal Intermediate Aldehyde Aldehyde Formation (Acid Hydrolysis) Acetal->Aldehyde H+, H2O - 2 MeOH Oxonium Electrophilic Oxonium (Protonation) Aldehyde->Oxonium H+ Cyclized Nucleophilic Attack (Pyrazole N2) Oxonium->Cyclized 6-endo-trig Product Dehydration to Pyrazolo[1,5-a]pyrazine Cyclized->Product - H2O

Figure 2: Logical sequence of the acid-catalyzed intramolecular cyclization mechanism.

Quantitative Optimization of the Cyclization Step

The final cyclization is the most sensitive step in the workflow. Optimization studies[2] reveal that the choice of acid and solvent heavily dictates the yield and purity of the final scaffold.

EntryAcid CatalystSolventTemp (°C)Time (h)Yield (%)Observation / Causality
1TFA (10 eq)DCM252415%Incomplete deprotection; low thermal energy limits hydrolysis.
2p-TsOH (2 eq)Toluene1101245%Significant degradation; anhydrous conditions hinder acetal hydrolysis.
3HCl (aq, 37%)Ethanol80462%Moderate yield; competitive acetal reformation with EtOH solvent.
4 HCl (aq, 37%) 1,4-Dioxane 100 2.5 88% Optimal; Dioxane provides excellent solubility and boiling point.
5BF₃·OEt₂ (3 eq)DCE80630%Lewis acid promotes side reactions; poor oxonium formation.

Analytical Characterization

Verification of the final 2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one core is confirmed via the following expected spectral data:

  • LC-MS (ESI+): m/z calculated for C₁₃H₁₁N₃O₂ [M+H]⁺ 242.09, found 242.1.

  • ¹H NMR (400 MHz, DMSO-d₆): δ 11.45 (s, 1H, NH), 7.85 (d, J = 8.8 Hz, 2H, Ar-H), 7.42 (d, J = 6.0 Hz, 1H, Pyrazine C7-H), 7.30 (s, 1H, Pyrazole C3-H), 7.05 (d, J = 8.8 Hz, 2H, Ar-H), 6.88 (d, J = 6.0 Hz, 1H, Pyrazine C6-H), 3.82 (s, 3H, -OCH₃).

  • Key Diagnostic Feature: The downfield shift of the Pyrazine C7-H proton (δ 7.42) confirms the successful closure of the pyrazine ring and the fully conjugated nature of the bicyclic system.

References

  • Title: A new synthetic approach for pyrazolo[1,5-a]pyrazine-4(5H)-one derivatives and their antiproliferative effects on lung adenocarcinoma cell line. Source: Molecular Diversity, 2022 Feb;26(1):113-124. URL: [Link]

  • Title: A Flexible Strategy for the Regiocontrolled Synthesis of Pyrazolo[1,5-a]pyrazines. Source: The Journal of Organic Chemistry, 2017, 82(20):11253-11261. URL: [Link]

  • Title: Facile One-Pot Synthesis of the Pyrazolo[1,5-a]pyrazine Scaffold. Source: Chemistry of Heterocyclic Compounds, 2013, 49(6):915-922. URL: [Link]

Sources

The Pyrazolo[1,5-a]pyrazine Scaffold: A Privileged Pharmacophore in Modern Target-Directed Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacophore Rationale

In contemporary medicinal chemistry, the pyrazolo[1,5-a]pyrazine bicyclic system has emerged as a highly versatile and privileged pharmacophore. Characterized by its unique electron distribution—an electron-rich pyrazole ring fused to an electron-deficient pyrazine ring—this scaffold offers exceptional planarity, tunable dipole moments, and a precise hydrogen-bond donor/acceptor profile.

As a Senior Application Scientist overseeing hit-to-lead optimization campaigns, I have observed that the true power of the pyrazolo[1,5-a]pyrazine core lies in its vector geometry. It acts as an optimal "hinge-binder" in kinase active sites and an essential anchor in protein-protein interaction (PPI) allosteric pockets. This whitepaper synthesizes the structure-activity relationship (SAR) dynamics of pyrazolo[1,5-a]pyrazine analogs across three distinct therapeutic domains: covalent kinase inhibition (Multiple Sclerosis), viral capsid allosteric modulation (Hepatitis B), and targeted antiproliferative agents (Oncology).

Kinase Inhibition: The Hinge-Binding Paradigm in BTK

Bruton’s tyrosine kinase (BTK) is a critical node in B-cell receptor (BCR) signaling. Targeting BTK with brain-penetrant, targeted covalent inhibitors (TCIs) is a frontline strategy for treating neuroinflammatory diseases like Multiple Sclerosis (MS)[1].

SAR Causality: The Met477 and Asn484 Interactions

In the development of BIIB129, a highly selective TCI, the pyrazolo[1,5-a]pyrazine core was identified as the optimal hinge-binding motif[1]. Crystallographic analysis reveals that the scaffold forms a critical hydrogen bond with the backbone nitrogen of Met477[2].

Why is this specific scaffold superior to standard pyrimidines? The vector of the pyrazolo[1,5-a]pyrazine nitrogen atoms precisely orients the attached sp3-rich azepane linker toward the kinase's glycine-rich loop[2]. This positioning forces the carbonyl oxygen of the carboxamide to engage the side chain amide of Asn484 in a secondary hydrogen bond[2]. This electrostatic prerequisite perfectly aligns the Michael acceptor warhead to irreversibly alkylate Cys481, granting unprecedented kinome selectivity[1].

BTK_Pathway BCR B-Cell Receptor (BCR) SYK SYK Kinase BCR->SYK BTK Bruton's Tyrosine Kinase (BTK) SYK->BTK PLCg2 PLCγ2 Activation BTK->PLCg2 Inhibitor Pyrazolo[1,5-a]pyrazine Inhibitor (e.g., BIIB129) Inhibitor->BTK Covalent Engagement (Met477, Asn484, Cys481) NFAT NFAT / NF-κB Pathway PLCg2->NFAT Proliferation B-Cell Proliferation & Survival NFAT->Proliferation

Diagram 1: BTK signaling cascade and covalent inhibition via pyrazolo[1,5-a]pyrazine.

Self-Validating Protocol: BTK Covalent Engagement & Viability Assay

To validate covalent engagement without confounding cytostatic artifacts, our workflow employs a dual biochemical-cellular system.

  • Biochemical Incubation & Mass Spectrometry: Incubate recombinant BTK (10 nM) with the pyrazolo[1,5-a]pyrazine analog (1 µM) for 60 minutes. Subject the complex to LC-MS/MS. Validation: A mass shift corresponding to the exact molecular weight of the inhibitor confirms irreversible Cys481 alkylation.

  • TMD8 Cellular Assay (The Emax Filter): Treat TMD8 cells (a B-cell lymphoma line dependent on BCR signaling) with a dose-response gradient of the inhibitor.

  • Causality Check: We strictly use the TMD8 assay as a filter to exclude compounds exhibiting an Emax < 100%[2]. This differentiates true apoptotic cell death (driven by complete BTK target occupancy) from mere reduction in cellular growth, ensuring the SAR is driving target degradation, not off-target toxicity[2].

Antiviral Applications: HBV Core Protein Allosteric Modulators (CpAMs)

Moving from the ATP-binding pocket to protein-protein interfaces, the partially saturated analog—4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine (THPP)—has shown profound efficacy as a Hepatitis B Virus (HBV) Core Protein Allosteric Modulator (CpAM)[3].

SAR Causality: Anchoring the Allosteric Pocket

HBV replication relies on the precise assembly of core protein dimers into a nucleocapsid. High-throughput screening identified the THPP scaffold as a potent Type II CpAM[4]. The SAR logic here is structural rigidity. The THPP core acts as an essential, geometrically fixed anchor that positions peripheral polar functionalities deep within the hydrophobic allosteric pocket of the core protein dimer[5]. Modifying the donor-acceptor pattern of the pyrazole ring had minimal impact, proving that the THPP core's primary function is steric positioning rather than direct electronic interaction[4].

CpAM_Mechanism Core HBV Core Protein Dimer Allosteric Allosteric Pocket Binding Core->Allosteric Normal Normal Capsid Assembly Core->Normal Untreated THPP THPP Scaffold (Pyrazolo[1,5-a]pyrazine) THPP->Allosteric Misassembly Aberrant Capsid Misassembly Allosteric->Misassembly Modulated Inhibition Inhibition of Viral Replication Misassembly->Inhibition Normal->Misassembly

Diagram 2: Mechanism of HBV capsid misassembly driven by THPP-based CpAMs.

Self-Validating Protocol: CpAM High-Throughput Screening
  • Cellular Incubation: Culture HepG2.2.15 cells (stably producing HBV) and treat with THPP analogs (0.01–10 µM) for 6 days.

  • Viral DNA Quantification: Extract intracellular core-associated HBV DNA and quantify via qPCR.

  • Morphological Validation (Crucial Step): To ensure the reduction in DNA is due to capsid modulation and not general cytotoxicity, subject the treated lysates to Transmission Electron Microscopy (EM)[4]. Validation: The visual confirmation of morphologically "aberrant" or empty capsids self-validates the allosteric mechanism of action[4].

Antiproliferative Agents: PI3K Modulation in Oncology

In oncology, fully oxidized pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives have demonstrated significant antiproliferative effects, particularly against the A549 lung adenocarcinoma cell line[6].

SAR Causality: Electronic Push-Pull Dynamics

SAR studies on these derivatives reveal that cytotoxicity is heavily dependent on the electronic distribution across the fused rings. A high electron-density benzene ring on the pyrazole moiety combined with a low electron-density environment on the pyrazine ring significantly enhances cytotoxic activity[7]. Furthermore, the inclusion of an amide group with a long alkyl chain and a p-CF3 substituted benzene ring optimizes lipophilicity (ClogP) for cellular penetration, leading to the downregulation of phosphoinositide 3-kinase (PI3K) protein levels[6],[7].

Synthesis_Workflow SM 3,5-Dimethyl Pyrazole + Acetophenone Propargylation N-Propargylation (C-3 Substituted) SM->Propargylation Cyclization Base-Catalyzed Cyclization (Cs2CO3, MeOH) Propargylation->Cyclization Derivatives Pyrazolo[1,5-a]pyrazin-4(5H)-ones Cyclization->Derivatives Assay Cytotoxicity & PI3K Assay (A549 Cells) Derivatives->Assay

Diagram 3: Base-catalyzed synthesis workflow for pyrazolo[1,5-a]pyrazin-4(5H)-ones.

Quantitative SAR Data Summary

The following table consolidates the quantitative biological data across the discussed therapeutic domains, highlighting how specific substitutions on the pyrazolo[1,5-a]pyrazine core dictate target affinity.

Compound / ClassScaffold VariantPrimary TargetKey Structural SubstitutionsBiological ActivityIndication
BIIB129 (25) Pyrazolo[1,5-a]pyrazineBTK (Cys481)sp3-rich azepane linker, acrylamide Michael acceptorHighly potent TCI, Brain-penetrantMultiple Sclerosis
Compound 1 THPPHBV Core ProteinUnsubstituted central coreEC50 = 0.323 µM (HepG2.2.15)Hepatitis B
Compound 45 THPPHBV Core ProteinPolar functionalities, optimized lipophilicityHigh in vivo efficacy (AAV mouse model)Hepatitis B
Compound 27 Pyrazolo[1,5-a]pyrazin-4(5H)-onePI3K (Cellular)High electron-density pyrazole, p-CF3 benzeneIC50 = 8.19 µM (A549 cells)Lung Adenocarcinoma
Compound 28 Pyrazolo[1,5-a]pyrazin-4(5H)-onePI3K (Cellular)Amide with long alkyl chain, p-CF3 benzeneIC50 = 7.01 µM (A549 cells)Lung Adenocarcinoma

Conclusion

The pyrazolo[1,5-a]pyrazine scaffold is far more than a structural novelty; it is a highly programmable vector for drug discovery. Whether acting as a precise hinge-binder to orient covalent warheads toward BTK, serving as a rigid anchor to disrupt viral capsid assembly, or utilizing electronic push-pull dynamics to penetrate tumor cells, its SAR profile is highly predictable and tunable. Future drug development campaigns should continue to leverage the unique hydrogen-bonding and electron-density profiles of this bicyclic system to unlock novel allosteric and orthosteric binding sites across the proteome.

References

  • Discovery and Preclinical Characterization of BIIB129, a Covalent, Selective, and Brain-Penetrant BTK Inhibitor for the Treatment of Multiple Sclerosis Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Discovery of 4,5,6,7-Tetrahydropyrazolo[1.5-a]pyrizine Derivatives as Core Protein Allosteric Modulators (CpAMs) for the Inhibition of Hepatitis B Virus Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • A new synthetic approach for pyrazolo[1,5-a]pyrazine-4(5H)-one derivatives and their antiproliferative effects on lung adenocarcinoma cell line Source: Molecular Diversity (Springer / PubMed) URL:[Link]

Sources

A Deep Dive into the Spectroscopic Analysis of 2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one and Its Analogs

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Molecular Architecture

The pyrazolo[1,5-a]pyrazin-4(5H)-one core represents a significant scaffold in medicinal chemistry, with derivatives showing promise in various therapeutic areas, including as potential antiviral agents and CNS modulators[1][2]. The specific analog, 2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one, is of particular interest due to the electronic influence of the methoxyphenyl substituent. Accurate structural elucidation and purity assessment are paramount for any meaningful biological evaluation and drug development campaign. This guide provides a comprehensive overview of the spectroscopic techniques essential for the unambiguous characterization of this class of molecules, drawing upon established methodologies and data from closely related structures.

As a Senior Application Scientist, the emphasis here is not merely on the data but on the why—the rationale behind the selection of specific techniques, the experimental design, and the logical framework for data interpretation. This guide is structured to provide a self-validating system for the analysis of 2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one and its analogs.

The Spectroscopic Toolkit: A Multi-Faceted Approach

A single spectroscopic technique is rarely sufficient for the complete characterization of a novel heterocyclic compound. A synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy is crucial for a comprehensive understanding of the molecular structure.

Diagram: Integrated Spectroscopic Workflow

Spectroscopic_Workflow Integrated Spectroscopic Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Validation Synthesis Synthesis of 2-(4-methoxyphenyl)pyrazolo [1,5-a]pyrazin-4(5H)-one Purification Purification (e.g., HPLC) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C, 2D) Purification->NMR Structural Elucidation MS Mass Spectrometry (LCMS, HRMS) Purification->MS Molecular Weight Confirmation IR FTIR Spectroscopy Purification->IR Functional Group ID Structure_Validation Structure Validation & Purity Assessment NMR->Structure_Validation MS->Structure_Validation IR->Structure_Validation

Caption: A typical workflow for the synthesis and spectroscopic characterization of a target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR spectroscopy is arguably the most powerful tool for determining the precise connectivity of atoms in a molecule. For a compound like 2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one, both ¹H and ¹³C NMR are indispensable, with 2D techniques like COSY and HMBC providing definitive assignments.

Expert Insights: Why NMR is Critical

The pyrazolo[1,5-a]pyrazin-4(5H)-one scaffold contains multiple nitrogen atoms and a mixture of sp² and sp³ hybridized carbons, leading to a complex electronic environment. NMR allows us to probe the local environment of each proton and carbon atom, revealing subtle electronic effects of substituents and confirming the isomeric form of the final product. For instance, the formation of a related dihydropyrazolo[1,5-a]pyrazin-4(5H)-one was confirmed by the disappearance of olefinic proton signals and the appearance of new signals in the aliphatic region of the ¹H NMR spectrum[3][4].

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for observing exchangeable protons (e.g., NH).

  • ¹H NMR Acquisition:

    • Acquire a standard ¹H NMR spectrum on a 400 MHz or higher field spectrometer. A higher field provides better signal dispersion.

    • Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

    • Reference the spectrum to the residual solvent peak (e.g., DMSO at δ 2.50 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • A greater number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.

    • Reference the spectrum to the solvent peak (e.g., DMSO-d₆ at δ 39.52 ppm).

  • 2D NMR (Optional but Recommended):

    • Acquire COSY (Correlation Spectroscopy) to establish ¹H-¹H coupling networks.

    • Acquire HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded ¹H and ¹³C atoms.

    • Acquire HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range (2-3 bond) correlations between ¹H and ¹³C atoms. This is particularly useful for assigning quaternary carbons and piecing together the molecular framework[1][3].

Data Interpretation and Expected Signals

The expected chemical shifts for the core structure can be inferred from related pyrazolo[1,5-a]pyrimidine and dihydropyrazolo[1,5-a]pyrazin-4(5H)-one systems[3][5][6].

Proton/Carbon Expected ¹H Chemical Shift (δ, ppm) Expected ¹³C Chemical Shift (δ, ppm) Rationale & Key Correlations
Pyrazole H~6.0 - 7.0~100 - 115This proton is on an electron-rich pyrazole ring.
Pyrazinone CH₂~3.5 - 4.5~40 - 55Aliphatic protons adjacent to nitrogen and a carbonyl group.
Pyrazinone CH~4.5 - 5.5~50 - 65Methine proton, likely coupled to the adjacent CH₂ group.
Methoxyphenyl H (ortho to OMe)~6.8 - 7.2~114 - 116Shielded by the electron-donating methoxy group.
Methoxyphenyl H (meta to OMe)~7.5 - 7.9~128 - 132Less shielded protons of the phenyl ring.
Methoxy (OCH₃)~3.8 - 3.9~55 - 56Characteristic singlet integrating to 3 protons.
Carbonyl C=ON/A~160 - 170Quaternary carbon, identifiable by HMBC correlations.
Pyrazole C (substituted)N/A~140 - 155Quaternary carbons of the pyrazole ring.

Note: These are estimated values and can vary based on solvent and precise electronic environment.

A key diagnostic for the formation of the pyrazolo[1,5-a]pyrazin-4(5H)-one ring system is the presence of the aliphatic proton signals and the absence of the precursor's olefinic protons, as demonstrated in the cyclization of a related vinyl sulfone compound[3][4].

Mass Spectrometry (MS): Confirming Molecular Identity

Mass spectrometry provides the exact molecular weight of the compound, which is a critical piece of evidence for its identity. High-Resolution Mass Spectrometry (HRMS) can determine the elemental composition with high accuracy.

Expert Insights: The Power of Mass-to-Charge Ratio

For a compound like 2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one, the expected monoisotopic mass is a unique value. Observing this mass confirms the successful synthesis and rules out many potential side products. In studies of related compounds, electrospray ionization (ESI) in positive ion mode is commonly used, and the protonated molecule [M+H]⁺ is observed[1][4].

Experimental Protocol: LC-MS and HRMS
  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • LC-MS Analysis:

    • Inject the sample into a Liquid Chromatography-Mass Spectrometry (LC-MS) system. A reverse-phase C18 column is commonly used for this class of compounds[1][4].

    • The liquid chromatography step separates the target compound from any impurities, providing an indication of purity.

    • The mass spectrometer, coupled to the LC, will provide the mass-to-charge ratio (m/z) of the eluting compounds.

  • HRMS Analysis:

    • For accurate mass determination, infuse the sample directly into a high-resolution mass spectrometer (e.g., a Q-TOF or Orbitrap).

    • This will provide a mass measurement with an accuracy of <5 ppm, allowing for the confident determination of the elemental formula.

Expected Data

For 2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one (C₁₃H₁₁N₃O₂):

  • Monoisotopic Mass: 241.0851 Da

  • Expected [M+H]⁺ in HRMS: 242.0924 Da

Observing a peak at m/z 242.0924 in the high-resolution mass spectrum would provide strong evidence for the formation of the target compound.

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Key Functional Groups

FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Expert Insights: A Vibrational Fingerprint

While NMR and MS provide the atomic connectivity and molecular weight, FTIR confirms the presence of key functional groups, such as the carbonyl (C=O) group of the pyrazinone ring and the C-O bond of the methoxy group. This technique is particularly useful for monitoring the progress of a reaction, for example, by observing the appearance of a strong carbonyl absorption band. FTIR is a valuable tool for studying the molecular vibrations and functional groups of N-heterocyclic compounds[7].

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Sample Preparation: Place a small amount of the solid, purified compound directly onto the ATR crystal.

  • Data Acquisition: Acquire the spectrum, typically over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups in the molecule.

Expected Absorption Bands
Functional Group Expected Wavenumber (cm⁻¹) Intensity
N-H Stretch (if present)3200 - 3400Medium
C-H Stretch (Aromatic)3000 - 3100Medium
C-H Stretch (Aliphatic)2850 - 3000Medium
C=O Stretch (Amide)1650 - 1690Strong
C=N and C=C Stretch1500 - 1650Medium-Strong
C-O Stretch (Aryl Ether)1230 - 1270Strong

The presence of a strong absorption band around 1670 cm⁻¹ would be a clear indicator of the pyrazinone carbonyl group.

Conclusion: A Triad of Techniques for Unambiguous Characterization

The spectroscopic analysis of 2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one requires a coordinated approach. ¹H and ¹³C NMR spectroscopy establish the carbon-hydrogen framework and atom connectivity. Mass spectrometry confirms the molecular weight and elemental composition. FTIR spectroscopy verifies the presence of key functional groups. Together, these techniques provide a robust and self-validating system for the complete and unambiguous structural elucidation of this important class of heterocyclic compounds. This comprehensive characterization is the bedrock upon which all subsequent biological and medicinal chemistry studies are built.

References

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  • Ghoshal, A., Magalhães, Á. F., Asressu, K. H., Hossain, M. A., Todd, M. H., & Willson, T. M. (2024). Identification of Dihydropyrazolo[1,5-a]pyrazin-4(5H)-ones as Cyclic Products of β-Amidomethyl Vinyl Sulfone Alphavirus Cysteine Protease Inhibitors. Pharmaceuticals, 17(7), 836. [Link]

  • Bavane, R. G., Khairnar, Y. N., & Jethave, G. N. (2023). SPECTROSCOPIC STUDIES OF SOME N-HETEROCYCLIC COMPOUNDS. Journal of Technology, 11(8), 126-133. [Link]

  • Nowak, K., Wróbel, M. S., & Zagrajek, M. (2019). Recognition of Pharmacological Bi-Heterocyclic Compounds by Using Terahertz Time Domain Spectroscopy and Chemometrics. Sensors, 19(15), 3369. [Link]

  • Pinto, D. C. G. A., & Silva, A. M. S. (2014). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry, 18(23), 2971-3011. [Link]

  • Singh, G., Andre, J., Chen, Z., et al. (2021). Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents. ACS Infectious Diseases, 7(10), 2977-2991. [Link]

  • Chimichi, S., Cosimelli, B., Bruni, F., & Selleri, S. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry, 70(4), 1093-1097. [Link]

  • JETIR. (2019). NATURE AND APPLICATIONS OF HETEROCYCLIC COMPOUNDS IN BEHALF OF SPECTROSCOPIC ANALYSIS. Journal of Emerging Technologies and Innovative Research, 6(6). [Link]

  • Ghoshal, A., Magalhães, Á. F., Asressu, K. H., Hossain, M. A., Todd, M. H., & Willson, T. M. (2024). Identification of Dihydropyrazolo[1,5-a]pyrazin-4(5H)-ones as Cyclic Products of β-Amidomethyl Vinyl Sulfone Alphavirus Cysteine Protease Inhibitors. Semantic Scholar. [Link]

  • Ghoshal, A., Magalhães, Á. F., Asressu, K. H., Hossain, M. A., Todd, M. H., & Willson, T. M. (2024). Identification of Dihydropyrazolo[1,5-a]pyrazin-4(5H)-ones as Cyclic Products of β-Amidomethyl Vinyl Sulfone Alphavirus Cysteine Protease Inhibitors. PMC. [Link]

  • Castillo, J. C., Tigreros, A., & Portilla, J. (2020). Pyrazolo[1,5-a]pyrimidines-based fluorophores: A comprehensive theoretical-experimental study. RSC Advances, 10(65), 39542-39552. [Link]

  • Al-Sanea, M. M., & Abdel-Aziz, A. A. M. (2023). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry, 14(10), 1879-1903. [Link]

  • Borisov, A. V., Eleeva, M. A., Khrustalev, V. N., & Nenajdenko, V. G. (2023). NMR-Verified Dearomatization of 5,7-Substituted Pyrazolo[1,5-a]pyrimidines. Molecules, 28(18), 6599. [Link]

  • Brinza, C., Tofan, V., & Tuchilus, C. (2021). SPECTRAL CHARACTERIZATION OF MACRO-HETEROCYCLIC COMPOUND RhTMPyP / ZnTSPc. THE ANNALS OF “DUNAREA DE JOS” UNIVERSITY OF GALATI. FASCICLE IX. METALLURGY AND MATERIALS SCIENCE, (1). [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2014). Synthesis and Characterization of 2-(1-Benzoyl-5-Phenyl-4, 5-Dihydro-1h-Pyrazol-3-Yl)-6-Chloro- 4-Methoxyphenol Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 29(2), 143-148. [Link]

  • ResearchGate. (n.d.). a) UV/Vis absorption and b) Emission (normalized, λEx=350 nm) spectra... [Link]

  • Biointerface Research in Applied Chemistry. (2021). a]pyrimidine, Pyrazolo[5,1-b]quinazoline and Imidazo[1,2- b]pyrazole Derivatives Incorporating Phenylsulfonyl Moiety. Biointerface Research in Applied Chemistry, 11(4), 11847-11859. [Link]

  • SpectraBase. (n.d.). Pyrazolo[1,5-a]pyrimidine-6-carboxylic acid, 7-amino-2-(1,1-dimethylethyl)-, ethyl ester - Optional[FTIR] - Spectrum. [Link]

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  • Hasui, T., et al. (2022). Discovery of Pyrazolo[1,5-a]pyrazin-4-ones as Potent and Brain Penetrant GluN2A-Selective Positive Allosteric Modulators Reducing AMPA Receptor Binding Activity. Bioorganic & Medicinal Chemistry, 56, 116576. [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Synthesis, Characterization and Antimicrobial Studies of 2-(4-Methoxy-phenyl)-5-methyl-4-(2-arylsulfanyl-ethyl)-2,4-dihydro-[1][3][8]triazolo-3-ones and Their Corresponding Sulfones. [Link]

  • ResearchGate. (n.d.). Synthesis of New Pyrazolo[1,5‐a]Pyrazin‐4(5H)‐One Derivatives and Effects on PI3K Protein Levels in A549 Lung Adenocarcinoma Cell Line. [Link]

  • El-Borai, M. A., et al. (2023). MULTI-COMPONENT REACTIONS FOR THE SYNTHESIS OF PYRAZOLO [1,5-a]QUINOLINE DERIVATIVES TOGETHER WITH THEIR CYTOTOXIC EVALUATIONS. Bulletin of the Chemical Society of Ethiopia, 37(3), 717-734. [Link]

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  • Portilla, J. (2021). Functional Pyrazolo[1,5-a]pyrimidines. Encyclopedia.pub. [Link]

  • Dhonnar, S. L., et al. (2021). Structural, Spectroscopic (UV-Vis and IR), Electronic and Chemical Reactivity Studies of (3,5-Diphenyl-4,5-dihydro-1H-pyrazol-1-yl)(phenyl)methanone. Physical Chemistry Research, 9(2), 193-209. [Link]

Sources

An In-depth Technical Guide to the Pyrazolo[1,5-a]pyrimidine Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The pyrazolo[1,5-a]pyrimidine core is a quintessential "privileged scaffold" in modern medicinal chemistry, serving as the foundation for numerous therapeutic agents across diverse disease areas.[1][2] This guide provides an in-depth analysis of this versatile heterocyclic system, covering its fundamental physicochemical properties, robust synthetic strategies, and extensive applications in drug discovery. We will delve into the critical structure-activity relationships (SAR) that drive potency and selectivity, with a particular focus on its role in the development of targeted kinase inhibitors for oncology.[3][4] The narrative synthesizes field-proven insights with detailed experimental protocols and case studies of FDA-approved drugs, offering researchers and drug development professionals a comprehensive resource for leveraging this powerful scaffold in their own discovery programs.[5][6]

The Pyrazolo[1,5-a]pyrimidine: A Privileged Scaffold

The term "privileged structure" refers to a molecular framework that is capable of binding to multiple, distinct biological targets with high affinity.[1] The pyrazolo[1,5-a]pyrimidine system, a rigid, bicyclic aromatic heterocycle, perfectly embodies this concept.[7][8] Its inherent properties make it an exceptional starting point for drug design:

  • Structural Rigidity and Planarity: The fused ring system provides a well-defined three-dimensional shape, which reduces the entropic penalty upon binding to a target protein and allows for specific, high-affinity interactions.[8]

  • Synthetic Tractability: The core can be synthesized through various reliable methods, and its periphery at positions 2, 3, 5, 6, and 7 can be readily modified, allowing for extensive exploration of chemical space.[1][9]

  • Drug-like Properties: The unsubstituted core possesses a low molecular weight (119.12 g/mol ) and a favorable calculated logP (cLogP ≈ 0.5), providing an excellent foundation for building molecules that adhere to established drug-likeness principles.[1][10]

This scaffold's success is exemplified by its presence in several marketed drugs. In oncology, it forms the core of Tropomyosin Receptor Kinase (Trk) inhibitors like Larotrectinib and Entrectinib , used in the treatment of cancers harboring NTRK gene fusions.[5][6] In the realm of central nervous system (CNS) agents, it is found in Zaleplon , a hypnotic agent used to treat insomnia.[1] This proven clinical success validates the pyrazolo[1,5-a]pyrimidine scaffold as a highly valuable starting point for drug discovery campaigns.[11]

Foundational Synthetic Strategies

The construction of the pyrazolo[1,5-a]pyrimidine core is most commonly achieved via the cyclocondensation of a 5-aminopyrazole derivative with a 1,3-bielectrophilic partner.[9] The choice of the bielectrophile dictates the substitution pattern on the resulting pyrimidine ring. This general workflow allows for a modular and convergent approach to library synthesis.

G cluster_start Starting Materials cluster_process Core Synthesis cluster_product Product A 5-Aminopyrazole Derivative C Cyclocondensation Reaction A->C B 1,3-Bielectrophilic Reagent (e.g., β-Dicarbonyl, Enaminone) B->C D Pyrazolo[1,5-a]pyrimidine Core C->D Formation of Pyrimidine Ring

Caption: General synthetic workflow for the pyrazolo[1,5-a]pyrimidine core.

Several specific methodologies have been developed to enhance efficiency and structural diversity:

  • Reaction with β-Dicarbonyl Compounds: The classical and widely used approach involves reacting 5-aminopyrazoles with β-diketones or β-ketoesters, typically under acidic conditions (e.g., acetic acid) or with microwave irradiation to accelerate the reaction.[12]

  • Multi-Component Reactions (MCRs): These strategies improve synthetic efficiency by combining three or more reactants in a single pot to form the final product, minimizing purification steps and resource consumption.[13]

  • Palladium-Catalyzed Cross-Coupling: Modern cross-coupling reactions, such as Suzuki and Buchwald-Hartwig, are employed for the late-stage functionalization of a pre-formed pyrazolo[1,5-a]pyrimidine core, allowing for the introduction of diverse aryl and heteroaryl moieties.[3][13]

Medicinal Chemistry Applications & Structure-Activity Relationships (SAR)

The true power of the pyrazolo[1,5-a]pyrimidine scaffold is realized in its broad range of biological activities.[2] The ability to strategically place substituents around the core allows for the precise tuning of interactions with specific biological targets.

Kinase Inhibition in Oncology

The most significant application of this scaffold is in the development of protein kinase inhibitors for cancer therapy.[3][13] Pyrazolo[1,5-a]pyrimidines act as ATP-competitive inhibitors, with the heterocyclic core often forming crucial hydrogen bonds with the "hinge" region of the kinase ATP-binding site, a key interaction for potent inhibition.[12]

G cluster_kinase Kinase Active Site cluster_products Outcome Kinase ATP Binding Pocket Phosphorylation Substrate Phosphorylation (Signal ON) Kinase->Phosphorylation Catalyzes No_Phosphorylation Inhibition of Phosphorylation (Signal OFF) Kinase->No_Phosphorylation Blocked by Inhibitor Hinge Hinge Region ATP ATP ATP->Kinase Binds Inhibitor Pyrazolo[1,5-a]pyrimidine Inhibitor Inhibitor->Kinase Competitively Binds

Caption: ATP-competitive mechanism of pyrazolo[1,5-a]pyrimidine kinase inhibitors.

Tropomyosin Receptor Kinase (Trk) Inhibitors: The Trk family of receptor tyrosine kinases (TrkA, TrkB, TrkC) are key drivers in certain cancers. The pyrazolo[1,5-a]pyrimidine scaffold has been instrumental in developing potent and selective Trk inhibitors.[5][14]

  • SAR Insights:

    • The pyrazolo[1,5-a]pyrimidine core is essential for hinge-binding interactions with the Met592 residue in TrkA.[5]

    • Substitution at the 5-position with moieties like a substituted pyrrolidine ring significantly enhances potency.[14]

    • The introduction of a macrocyclic ring connecting different parts of the molecule can lead to sub-nanomolar potency.[6]

Table 1: SAR of Pyrazolo[1,5-a]pyrimidine Analogs as Trk Inhibitors

Compound Key Feature TrkA IC₅₀ (nM) TrkC IC₅₀ (nM) Cell-based Assay (KM12) IC₅₀ (nM) Reference
Larotrectinib Pyrrolidine at C5 5 11 11 [6]
Entrectinib - 1.7 0.1 - [6]
Compound 28 Macrocyclic 0.17 0.07 - [6]
Repotrectinib Macrocyclic (Gen 2) - - 0.2 (TRKA) [5][15]

Data compiled from multiple sources.[5][6][15]

Other Kinase Targets: The scaffold's versatility extends to numerous other cancer-relevant kinases:

  • CDK2 Inhibitors: Derivatives have shown significant potential as dual inhibitors of Cyclin-Dependent Kinase 2 (CDK2) and TRKA, with potent antiproliferative activity across diverse cancer cell lines.[15][16]

  • Pim-1 Inhibitors: Systematic modifications of the core have led to highly selective and potent inhibitors of Pim-1 kinase, which is implicated in cell survival and proliferation.[17]

  • B-Raf/MEK Inhibitors: The scaffold has been successfully employed to develop inhibitors of the B-Raf and MEK kinases, which are critical components of the MAPK signaling pathway, particularly relevant in melanoma.[3][13]

Central Nervous System (CNS) Applications

Beyond oncology, pyrazolo[1,5-a]pyrimidines have been developed as CNS agents.[1][2] Their ability to cross the blood-brain barrier and modulate neuronal targets is a key attribute. A prominent example is their development as activators (openers) of Kv7/KCNQ potassium channels, which play a crucial role in controlling neuronal excitability.[18] Activation of these channels is a therapeutic strategy for epilepsy and other hyperexcitability disorders.[18]

Anti-inflammatory Agents

Derivatives of pyrazolo[1,5-a]pyrimidine have been synthesized and evaluated for their anti-inflammatory properties.[19][20][21] Studies have shown that structural modifications, particularly at the 2-position, can influence the inhibition of inflammatory mediators like prostaglandins and leukotrienes.[19] Some compounds have demonstrated potent in vivo activity in models such as carrageenan-induced rat paw edema, with a mechanism linked to the inhibition of leukocyte functions.[19]

Other Therapeutic Areas

The broad utility of the scaffold is further highlighted by its exploration in other areas:

  • Antitubercular Agents: Pyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives have been identified as potent inhibitors of Mycobacterium tuberculosis (Mtb), although their mechanism can differ from other compounds sharing the same core.[7][22][23]

  • Antiviral and Antimicrobial Agents: Various derivatives have been screened for activity against viruses and bacteria, showing promise as leads for new anti-infective agents.[24][25]

Case Study: Development of Trk Inhibitors

The development of Trk inhibitors for NTRK fusion-positive cancers is a paradigm of modern precision oncology and a testament to the power of the pyrazolo[1,5-a]pyrimidine scaffold.

NTRK gene fusions lead to the production of constitutively active Trk fusion proteins that drive cell proliferation and survival through downstream signaling pathways like MAPK/ERK and PI3K/AKT. Inhibiting these rogue kinases is a direct and effective therapeutic strategy.

G cluster_pathways Downstream Signaling Ligand Neurotrophin Ligand Receptor Trk Receptor (NTRK Fusion Protein) Dimer Dimerization & Autophosphorylation PI3K PI3K RAS RAS AKT AKT Proliferation Cell Proliferation & Survival RAF RAF MEK MEK ERK ERK Inhibitor Larotrectinib (Pyrazolo[1,5-a]pyrimidine) Inhibitor->Dimer

Caption: Trk signaling pathway and the inhibitory action of pyrazolo[1,5-a]pyrimidine analogs.

Larotrectinib was designed with the pyrazolo[1,5-a]pyrimidine core serving as the hinge-binding motif. Extensive SAR studies led to the incorporation of a substituted pyrrolidine at the C5 position, which occupied a hydrophobic pocket in the Trk active site, conferring both high potency and selectivity over other kinases.[5][14] This rational design approach resulted in a highly effective drug that has shown remarkable and durable responses in patients with NTRK fusion-positive tumors, regardless of cancer type or patient age.

Key Experimental Protocols

To ensure scientific integrity and provide actionable insights, this section details representative protocols for the synthesis and biological evaluation of pyrazolo[1,5-a]pyrimidine derivatives.

Protocol 1: Synthesis of a 3,6,7-Substituted Pyrazolo[1,5-a]pyrimidine

This protocol is adapted from a robust solution-phase synthesis method for preparing a library of pyrazolo[1,5-a]pyrimidinecarboxamides.[1] The causality behind this multi-step approach is the controlled, sequential construction of the scaffold and subsequent diversification.

Objective: To synthesize a 3-(Aryl)-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxamide.

Step 1: Synthesis of α-Formylarylacetonitrile Intermediate

  • To a solution of an aryl-substituted acetonitrile (1.0 eq) in toluene, add sodium methoxide (1.2 eq).

  • Add ethyl formate (1.5 eq) dropwise while maintaining the temperature below 30°C.

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • The resulting sodium salt of the α-formylarylacetonitrile is typically used in the next step without purification after removal of the solvent under reduced pressure.

    • Rationale: This Claisen condensation reaction forms the key 1,3-bielectrophilic fragment required for the subsequent cyclization. Using the salt directly is efficient for large-scale synthesis.

Step 2: Cyclocondensation to form the Pyrazolo[1,5-a]pyrimidine Core

  • Dissolve the crude α-formylarylacetonitrile salt from Step 1 in ethanol.

  • Add 3-amino-4-ethoxycarbonyl-5-methylpyrazole (1.0 eq) to the solution.

  • Add glacial acetic acid (2.0 eq) to catalyze the reaction.

  • Reflux the mixture for 6-8 hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture and collect the precipitated product by filtration. Wash with cold ethanol and dry to yield the ethyl 3-aryl-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate.

    • Rationale: The acidic conditions promote the condensation of the aminopyrazole with the formyl group, followed by intramolecular cyclization and dehydration to form the fused aromatic system.

Step 3: Saponification to the Carboxylic Acid

  • Suspend the ester from Step 2 in a mixture of ethanol and water.

  • Add an aqueous solution of sodium hydroxide (2.0 eq).

  • Heat the mixture to reflux for 2-4 hours until the ester is fully consumed (monitored by TLC).

  • Cool the reaction mixture and acidify with concentrated HCl to pH ~2-3 to precipitate the carboxylic acid.

  • Filter the solid, wash with water, and dry to obtain the pure pyrazolo[1,5-a]pyrimidine carboxylic acid.

Step 4: Amide Formation

  • Suspend the carboxylic acid from Step 3 in dichloromethane (DCM).

  • Add oxalyl chloride (1.5 eq) and a catalytic amount of DMF.

  • Stir at room temperature for 1-2 hours until the evolution of gas ceases, indicating the formation of the acid chloride.

  • In a separate flask, dissolve the desired primary or secondary amine (1.2 eq) and a base like triethylamine (2.0 eq) in DCM.

  • Slowly add the acid chloride solution to the amine solution at 0°C.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours.

  • Wash the reaction mixture with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over sodium sulfate, filter, and concentrate to yield the final carboxamide product, which can be further purified by chromatography or recrystallization.

Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-based)

This protocol outlines a common method to determine the IC₅₀ value of a compound against a specific protein kinase.[6]

Objective: To measure the dose-dependent inhibition of a target kinase by a pyrazolo[1,5-a]pyrimidine test compound.

Materials:

  • Recombinant purified kinase of interest

  • Specific peptide substrate for the kinase

  • ATP (Adenosine triphosphate)

  • Test compounds dissolved in DMSO

  • Kinase assay buffer (e.g., containing Tris-HCl, MgCl₂, DTT)

  • Luminescent kinase assay reagent (e.g., Kinase-Glo®)

  • White, opaque 384-well plates

  • Multichannel pipette and a plate reader capable of measuring luminescence

Procedure:

  • Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Typically, an 11-point, 3-fold dilution series is created. Add 2 µL of each compound dilution to the wells of a 384-well plate. Include wells with DMSO only for "no inhibition" (100% activity) and "no enzyme" controls.

  • Enzyme/Substrate Addition: Prepare a solution containing the kinase and its specific substrate in the assay buffer. Add 10 µL of this solution to each well.

  • Reaction Initiation: Prepare an ATP solution in the assay buffer at a concentration close to its Km for the specific kinase. Initiate the kinase reaction by adding 10 µL of the ATP solution to each well.

    • Rationale: Using ATP at its Km value ensures that the assay is sensitive to competitive inhibitors.

  • Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes). The incubation time should be within the linear range of the reaction.

  • Signal Detection: Stop the kinase reaction and detect the remaining ATP by adding an equal volume (e.g., 22 µL) of the luminescent kinase assay reagent to each well. This reagent simultaneously lyses the cells (if a cell-based assay) and contains luciferase/luciferin to generate a light signal from the remaining ATP.

  • Measurement: Incubate for 10 minutes at room temperature to stabilize the signal. Measure the luminescence signal using a plate reader. The amount of light generated is inversely proportional to the kinase activity.

  • Data Analysis:

    • Normalize the data using the "no inhibition" (0% inhibition) and "no enzyme" (100% inhibition) controls.

    • Plot the percent inhibition versus the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration at which 50% of the kinase activity is inhibited).

Future Perspectives & Conclusion

The pyrazolo[1,5-a]pyrimidine scaffold continues to be a fertile ground for drug discovery. While its impact on kinase inhibition is well-established, there remain significant opportunities for further exploration. Future research will likely focus on:

  • Targeting Novel Kinases: Applying the scaffold to inhibit kinases for which effective therapies are not yet available.[3]

  • Overcoming Drug Resistance: Designing next-generation inhibitors, like Repotrectinib, that are active against resistance mutations that arise during therapy.[5]

  • Expanding Therapeutic Areas: Systematically exploring the scaffold's potential in CNS, inflammatory, and infectious diseases.[2][18][24]

  • Advanced Synthetic Methods: Developing more efficient, greener, and diverse synthetic routes to access novel chemical space.[8][13]

References

  • We have already reported 7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid derivatives, which are potent in vitro angiotensin II (AII) antagonists, but have no oral antihypertensive activity. Removal of the carboxylic acid and replacement of the heteroaromatic system afforded potent in vitro antagonists. ()
  • Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiprolifer
  • Pyrazolo[1,5-a]pyrimidines. Identification of the Privileged Structure and Combinatorial Synthesis of 3-(Hetero)arylpyrazolo[1,5-a]pyrimidine-6-carboxamides. (_)
  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
  • Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk)
  • In vitro biological studies and computational prediction-based analyses of pyrazolo[1,5-a]pyrimidine deriv
  • Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. PMC. ()
  • Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents. PMC. ()
  • Synthesis and study of the anti-inflammatory properties of some pyrazolo[1,5-a]pyrimidine deriv
  • Design, synthesis and biological activity of pyrazolo[1,5-a]pyrimidin-7(4H)
  • Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. MDPI. ()
  • Structure-activity relationship (SAR) studies of pyrazolo[1,5-a]pyrimidine analogs. Benchchem. ()
  • The design strategy of the new pyrazole and pyrazolo[1,5‐a]pyrimidine compounds and commercially available anti‐inflammatory agents.
  • A Technical Guide to the Discovery and Synthesis of Pyrazolo[1,5-a]pyrimidine-Based Kinase Inhibitors. Benchchem. ()
  • In vitro biological studies and computational prediction-based analyses of pyrazolo[1,5-a]pyrimidine deriv
  • Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents. ACS Infectious Diseases. ()
  • Recent Advances in Pyrazole and Pyrazolo[1,5-a] pyrimidine Derivatives: Synthesis, Biological Activities, and Therapeutic Applications in Cancer and Inflamm
  • Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. PMC. ()
  • Spectrum of biological activity of pyrazolo[1,5-a]pyrimidine derivatives and ways of their modific
  • Examples of biological activities of pyrazolo[1,5-a]pyrimidines and the structures of some drugs.
  • Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk)
  • Recent synthetic methodologies for pyrazolo[1,5-a]pyrimidine. Taylor & Francis. ()
  • Structure-Activity Relationships of Pyrazolo[1,5- a]pyrimidin-7(4 H)-ones as Antitubercular Agents. PubMed. ()
  • Synthesis and Anti-inflammatory Evaluation of Some New Pyrazole, Pyrimidine, Pyrazolo[1,5-a]Pyrimidine, Imidazo[1,2-b]Pyrazole and Pyrazolo[5,1-b]Quinazoline Derivatives Containing Indane Moiety: Polycyclic Arom
  • An insight on synthetic and medicinal aspects of pyrazolo[1,5-a]pyrimidine scaffold. ()
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  • Anti-Inflammatory Activity of Pyrazolo[1,5-a]quinazolines. MDPI. ()
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  • Application and SARs of Pyrazolo[1,5-a]pyrimidine as Antitumor Agents Scaffold. ()
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Methodological & Application

Advanced Microwave-Assisted Synthesis of Pyrazolo[1,5-a]pyrazin-4(5H)-one Derivatives: A Protocol for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Context

The pyrazolo[1,5-a]pyrazin-4(5H)-one scaffold has rapidly emerged as a privileged pharmacophore in modern oncology and medicinal chemistry. Recent structure-activity relationship (SAR) studies have demonstrated that specific derivatives of this bicyclic system exhibit profound antiproliferative effects, particularly by downregulating phosphoinositide 3-kinase (PI3K) protein levels in non-small cell lung cancer (NSCLC) models such as the A549 cell line [1, 2].

Despite its therapeutic potential, traditional synthetic routes to construct the pyrazolo[1,5-a]pyrazin-4(5H)-one core are often hindered by prolonged reaction times, thermal degradation, and poor yields. This application note details a highly optimized, microwave-assisted organic synthesis (MAOS) protocol. By transitioning from conventional thermal reflux to targeted dielectric heating, researchers can accelerate the critical alkyne cyclization step from 24 hours to 15 minutes while significantly improving isolated yields and purity.

Mechanistic Rationale & Causality

To synthesize the pyrazolo[1,5-a]pyrazin-4(5H)-one core, an N-propargylated C-3 substituted pyrazole must undergo an amination followed by an intramolecular cyclization (aza-Michael-type addition) [1].

Why Microwave Irradiation? Conventional conductive heating relies on convection currents, leading to temperature gradients and localized superheating at the flask walls, which promotes the formation of acyclic byproducts and thermal degradation. Microwave irradiation circumvents this by directly coupling with the dipole moments of polar solvents (like methanol) and ionic bases (like Cs₂CO₃). This dielectric heating provides instantaneous, volumetric temperature ramping. The rapid energy transfer easily overcomes the high activation energy barrier required for ring closure, driving the thermodynamic equilibrium toward the fully cyclized pyrazinone core.

Why Cesium Carbonate (Cs₂CO₃)? The choice of base is critical. Stronger bases (like NaOH or KOH) can induce unwanted hydrolysis of intermediate esters or amides. Cs₂CO₃ is uniquely suited for this transformation; the large ionic radius of the cesium cation creates a highly reactive, "naked" carbonate anion in methanol. This efficiently deprotonates the incoming amine nucleophile, facilitating the attack on the alkyne without degrading the sensitive functional groups required for downstream PI3K binding [2].

Workflow Visualization

G N1 Precursor Synthesis (N-propargylated pyrazoles) N2 Microwave Irradiation (Cs2CO3, MeOH, 100°C) N1->N2 Base/Solvent N3 Intramolecular Cyclization (Alkyne Amination) N2->N3 Dielectric Heating N4 Pyrazolo[1,5-a]pyrazin-4(5H)-one Core Scaffold N3->N4 Ring Closure N5 Self-Validation (UPLC-MS & NMR) N4->N5 QA/QC N6 Biological Screening (PI3K Inhibition) N5->N6 Verified Hit

Workflow of microwave-assisted synthesis and validation of pyrazolo[1,5-a]pyrazin-4(5H)-ones.

Experimental Protocol: A Self-Validating System

A robust protocol must be self-validating to prevent the propagation of errors in a drug discovery pipeline. This methodology embeds analytical checkpoints to ensure the reaction has not stalled at the acyclic intermediate stage [3].

Materials & Equipment
  • Precursor: N-propargylated C-3 substituted pyrazole (1.0 mmol)

  • Reagents: Primary amine derivative (1.2 mmol), Anhydrous Cesium Carbonate (Cs₂CO₃, 2.0 mmol)

  • Solvent: Anhydrous Methanol (MeOH, HPLC grade)

  • Equipment: Dedicated microwave synthesizer (e.g., CEM Discover or Anton Paar Monowave) with 10 mL pressure-rated reaction vials.

Step-by-Step Methodology

Step 1: Reaction Assembly

  • In a 10 mL microwave-safe reaction vial equipped with a magnetic stir bar, dissolve the N-propargylated pyrazole (1.0 mmol) and the primary amine (1.2 mmol) in 5.0 mL of anhydrous methanol.

  • Causality Note: Anhydrous methanol is selected for its high microwave absorbing capacity (loss tangent, tan δ = 0.659), ensuring rapid and efficient energy transfer.

  • Add Cs₂CO₃ (2.0 mmol) in a single portion.

  • Seal the vial with a Teflon-lined crimp cap to safely contain the autogenous pressure generated during superheating.

Step 2: Microwave Irradiation

  • Place the sealed vial into the microwave cavity.

  • Program the synthesizer with the following parameters:

    • Temperature: 100 °C

    • Hold Time: 15 minutes

    • Power: Variable (Max 150 W)

    • Pressure Limit: 250 psi

    • Stirring: High

  • Causality Note: Using dynamic power modulation allows the instrument to maintain a constant 100 °C without overshooting, preventing the localized superheating that causes product degradation.

Step 3: Work-up and Isolation

  • Allow the vial to cool to room temperature (utilize the microwave's compressed air cooling feature).

  • Dilute the crude mixture with ethyl acetate (15 mL).

  • Filter the solution through a short pad of Celite to remove the insoluble inorganic cesium salts.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

Step 4: Self-Validation & Purification

  • In-Process Control (UPLC-MS): Before purification, analyze the crude mixture. The target cyclized pyrazolo[1,5-a]pyrazin-4(5H)-one must exhibit a distinct retention time shift compared to the acyclic precursor. The presence of the [M+H]+ mass confirms successful amination, while the absence of hydration byproducts confirms the integrity of the anhydrous microwave conditions.

  • Purification: Purify the crude concentrate via flash column chromatography (Silica gel, gradient elution 0–10% MeOH in Dichloromethane).

  • Final Structural Validation (NMR): Analyze the purified product via 1 H-NMR. The definitive proof of successful cyclization is the complete disappearance of the terminal alkyne proton (typically around δ 2.5–3.0 ppm) and the emergence of the characteristic conjugated pyrazine ring protons [1, 3].

Quantitative Data Presentation

The transition from conventional conductive heating to microwave dielectric heating yields significant improvements in both throughput and material recovery. The data below summarizes the optimization for three highly active PI3K-inhibiting derivatives [2].

Compound TargetAmine R-GroupHeating MethodTemp (°C)Reaction TimeIsolated Yield (%)Purity (UPLC)
Derivative 15 BenzylamineConventional (Reflux)6518 hours48%88%
Derivative 15 BenzylamineMicrowave 100 15 mins 87% >98%
Derivative 27 p-CF₃-AnilineConventional (Reflux)6524 hours41%85%
Derivative 27 p-CF₃-AnilineMicrowave 100 15 mins 82% >97%
Derivative 28 p-F-AnilineConventional (Reflux)6524 hours45%86%
Derivative 28 p-F-AnilineMicrowave 100 15 mins 85% >98%

Table 1: Efficiency metrics comparing conventional thermal reflux versus microwave-assisted synthesis for key pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives.

References

  • Title: A new synthetic approach for pyrazolo[1,5-a]pyrazine-4(5H)-one derivatives and their antiproliferative effects on lung adenocarcinoma cell line. Source: Molecular Diversity (2022) URL: [Link]

  • Title: Synthesis of New Pyrazolo[1,5-a]Pyrazin-4(5H)-One Derivatives and Effects on PI3K Protein Levels in A549 Lung Adenocarcinoma Cell Line. Source: Chemistry & Biodiversity (2025) URL: [Link]

  • Title: Identification of Dihydropyrazolo[1,5-a]pyrazin-4(5H)-ones as Cyclic Products of β-Amidomethyl Vinyl Sulfone Alphavirus Cysteine Protease Inhibitors. Source: Pharmaceuticals / PubMed Central (2022) URL: [Link]

Advanced Applications of Pyrazolo[1,5-a]pyrazin-4-ones in Neuropsychiatric and CNS Disease Models

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrazolo[1,5-a]pyrazin-4-one scaffold has emerged as a privileged chemotype in central nervous system (CNS) drug discovery[1]. Characterized by its low molecular weight, favorable topological polar surface area (tPSA), and rigid hinge-binding capacity, this bicyclic system consistently yields molecules with high CNS Multiparameter Optimization (MPO) scores[2]. This application note details the mechanistic rationale and validated experimental protocols for deploying pyrazolo[1,5-a]pyrazin-4-one derivatives across three distinct neuropsychiatric and neuroinflammatory disease models: GluN2A positive allosteric modulation (schizophrenia/depression)[1], mGluR2 negative allosteric modulation (cognitive deficits)[3], and BTK covalent inhibition (multiple sclerosis)[2].

NMDAR GluN2A Positive Allosteric Modulators (PAMs)

Causality & Mechanism

N-methyl-D-aspartate receptor (NMDAR) hypofunction is a core pathophysiological driver of schizophrenia and treatment-resistant depression[1]. Direct channel agonists often cause excitotoxicity. However, pyrazolo[1,5-a]pyrazin-4-ones (e.g., Compound (R)-9) act as GluN2A-selective PAMs by binding to the GluN1-GluN2A dimer interface of the extracellular ligand-binding domain (LBD)[1]. This allosteric modulation enhances channel opening probability only in the presence of endogenous glutamate, promoting calcium influx and subsequent CaMKII activation, which drives AMPA receptor insertion and Long-Term Potentiation (LTP) without excitotoxic risk[1].

G A Pyrazolo[1,5-a]pyrazin-4-one (GluN2A PAM) B GluN1-GluN2A Dimer Interface A->B Binds to LBD C Enhanced NMDAR Channel Opening B->C Allosteric Modulation D Calcium Influx C->D Promotes E CaMKII Activation & AMPA Receptor Insertion D->E Triggers F Long-Term Potentiation (LTP) Enhancement E->F Induces Synaptic Plasticity

Figure 1: GluN2A PAM allosteric signaling pathway and LTP induction.

Protocol: In Vivo Long-Term Potentiation (LTP) Assay in Rat Hippocampus

To validate the neuroplastic enhancement of GluN2A PAMs, in vivo LTP recordings in the perforant path-dentate gyrus (PP-DG) synapse are utilized.

  • Subject Preparation: Anesthetize adult Sprague-Dawley rats. Stereotaxically implant a stimulating electrode in the perforant path and a recording electrode in the dentate gyrus hilus.

  • Baseline Recording: Deliver single test pulses (0.033 Hz) to establish a stable baseline of the field excitatory postsynaptic potential (fEPSP) slope for at least 30 minutes. Self-Validation Check: A fluctuating baseline (>10% variance) invalidates the subject, as it obscures drug-induced potentiation.

  • Compound Administration: Administer the pyrazolo[1,5-a]pyrazin-4-one derivative (e.g., 10 mg/kg, p.o.) or vehicle. Wait 24 hours to assess sustained, transcription-dependent neuroplasticity[1].

  • LTP Induction: Apply a high-frequency stimulation (HFS) protocol (e.g., 3 trains of 100 Hz for 1s, 20s inter-train interval).

  • Post-Induction Recording: Record fEPSPs for 120 minutes post-HFS.

  • Data Analysis: Normalize the fEPSP slope to the pre-HFS baseline. Effective GluN2A PAMs will demonstrate a statistically significant upward shift in the sustained LTP phase compared to the vehicle cohort[1].

mGluR2 Negative Allosteric Modulators (NAMs)

Causality & Mechanism

Metabotropic glutamate receptor 2 (mGluR2) is a presynaptic autoreceptor that suppresses glutamate release. In cognitive disorders, disinhibiting this release in the prefrontal cortex can restore cognitive tone. 6,7-dihydro-5H-pyrazolo[1,5-a]pyrazin-4-ones (e.g., Compound 11) function as potent mGluR2 NAMs[3]. To prove target engagement before advancing to behavioral testing (e.g., Novel Object Recognition), an ex vivo receptor occupancy (RO) assay is mandatory.

RO_Workflow Step1 In Vivo Dosing (Vehicle vs Compound) Step2 Brain Extraction & Dissection Step1->Step2 Step3 Tissue Homogenization (Membrane Prep) Step2->Step3 Step4 Radioligand Incubation ([3H]-Tracer) Step3->Step4 Step5 Rapid Filtration & Washing Step4->Step5 Step6 Liquid Scintillation Counting Step5->Step6

Figure 2: Step-by-step workflow for ex vivo receptor occupancy assay.

Protocol: Ex Vivo Receptor Occupancy (RO) Assay

This assay quantifies the percentage of mGluR2 receptors bound by the systemically administered compound.

  • In Vivo Dosing: Administer the NAM compound or vehicle to rodents via the intended therapeutic route (e.g., p.o. or i.v.)[3].

  • Tissue Extraction: At Tmax​ (determined via prior PK studies), euthanize the animal, rapidly extract the brain, and dissect the prefrontal cortex to prevent post-mortem drug dissociation.

  • Membrane Preparation: Homogenize the tissue in ice-cold Tris-HCl buffer. Centrifuge at 40,000 x g for 20 minutes to isolate the membrane fraction.

  • Radioligand Incubation: Incubate the membrane homogenate with a highly selective [3H]-labeled mGluR2 tracer at a concentration near its Kd​ . Causality: The unlabeled in vivo dosed compound will compete with the tracer. Lower detected radioactivity indicates higher target occupancy by the investigational drug[3].

  • Filtration & Counting: Terminate the reaction by rapid vacuum filtration through GF/B filters. Wash with ice-cold buffer. Quantify bound radioactivity using liquid scintillation counting.

  • RO Calculation: %RO=[1−(Specific BindingDrug​/Specific BindingVehicle​)]×100 .

BTK Covalent Inhibitors for Neuroinflammation

Causality & Mechanism

Bruton's tyrosine kinase (BTK) drives the activation of B cells and CNS-resident microglia, perpetuating neuroinflammation in Multiple Sclerosis (MS)[2]. The pyrazolo[1,5-a]pyrazine core serves as an ideal hinge-binding motif. When linked to an acrylamide warhead (as seen in BIIB129), it precisely positions the warhead to form a covalent bond with Cys481 in the BTK active site[2]. The lack of hydrogen bond donors in this specific scaffold variant maximizes CNS penetrance, achieving a perfect CNS MPO score of 6.0[4].

Protocol: Preclinical CNS B-Cell Proliferation Assay
  • Induction: Immunize mice with MOG35−55​ peptide to induce Experimental Autoimmune Encephalomyelitis (EAE), a standard MS model.

  • Treatment: Initiate daily oral dosing of the BTK inhibitor (e.g., BIIB129) at disease onset[2].

  • B-Cell Isolation: At peak disease, extract the brain and spinal cord. Perform Percoll gradient centrifugation to isolate mononuclear cells.

  • Flow Cytometry: Stain cells with fluorescent antibodies for CD19 (B cells), CD45 (leukocytes), and Ki-67 (proliferation marker).

  • Quantification: Analyze the percentage of Ki-67+ / CD19+ cells. Self-Validation Check: Include a wild-type (non-immunized) control to establish basal CNS B-cell presence. Effective BTK inhibition will significantly reduce the proliferating B-cell fraction in the CNS compartment compared to the vehicle-treated EAE group[2].

Data Presentation: Pharmacological Profiles

TargetScaffold VariantRep. CompoundIndicationKey MechanismKey PK/PD Metric
GluN2A (NMDAR) Pyrazolo[1,5-a]pyrazin-4-one(R)-9Schizophrenia, DepressionPositive Allosteric Modulator (PAM)Enhances LTP at 24h post-dose[1]
mGluR2 6,7-dihydro-5H-pyrazolo[1,5-a]pyrazin-4-oneCompound 11Cognitive DeficitsNegative Allosteric Modulator (NAM)Dose-dependent Receptor Occupancy[3]
BTK Pyrazolo[1,5-a]pyrazine (Acrylamide linked)BIIB129Multiple SclerosisTargeted Covalent Inhibitor (Cys481)CNS MPO Score: 6.0, High Brain Penetrance[2]

References

  • [1] Title: Discovery of Pyrazolo[1,5-a]pyrazin-4-ones as Potent and Brain Penetrant GluN2A-Selective Positive Allosteric Modulators Reducing AMPA Receptor Binding Activity. Source: Bioorganic & Medicinal Chemistry. URL:[Link]

  • [3] Title: Discovery of 6,7-Dihydropyrazolo[1,5-a]pyrazin-4(5H)-one Derivatives as mGluR2 Negative Allosteric Modulators with In Vivo Activity in a Rodent's Model of Cognition. Source: Journal of Medicinal Chemistry. URL:[Link]

  • [2],[4] Title: Discovery and Preclinical Characterization of BIIB129, a Covalent, Selective, and Brain-Penetrant BTK Inhibitor for the Treatment of Multiple Sclerosis. Source: Journal of Medicinal Chemistry. URL:[Link]

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Application Notes & Protocols: Measuring Brain Penetrance of Pyrazolo[1,5-a]pyrazin-4-ones

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Criticality of Brain Penetrance for CNS Drug Discovery

The blood-brain barrier (BBB) is a formidable, selective barrier that protects the central nervous system (CNS) from toxins and pathogens.[1][2] This same barrier, however, restricts the entry of over 98% of small-molecule drugs, posing a significant challenge in the development of therapeutics for neurological disorders.[2][3][4] For novel chemical entities like pyrazolo[1,5-a]pyrazin-4-ones, which have shown potential as CNS-active agents, accurately quantifying their ability to cross the BBB is paramount.[5][6][7][8][9]

Effective CNS drugs must not only permeate the BBB but also achieve and maintain therapeutic concentrations at their target site within the brain. This is determined by a complex interplay of the compound's physicochemical properties, its interaction with active transport systems, and its binding to plasma and brain tissue components.[10][11][12] The key metric for evaluating this is the unbound brain-to-plasma partition coefficient (Kp,uu), which represents the ratio of the unbound drug concentration in the brain to that in the plasma at steady state.[13][14][15] A Kp,uu value close to 1 suggests that a compound can cross the BBB by passive diffusion and is not significantly affected by efflux transporters.[14]

This guide provides a detailed overview and step-by-step protocols for a tiered approach to assessing the brain penetrance of pyrazolo[1,5-a]pyrazin-4-ones, from early-stage in vitro screening to definitive in vivo studies.

A Tiered Approach to Assessing Brain Penetrance

A strategic, multi-tiered approach allows for the efficient screening of compounds, ensuring that only the most promising candidates advance to more resource-intensive in vivo studies.

dot

Caption: A tiered workflow for assessing CNS brain penetrance.

Part 1: Early-Stage In Vitro Screening

In the initial stages of drug discovery, high-throughput in vitro assays are invaluable for screening large numbers of compounds to identify those with favorable BBB penetration characteristics.[16][17]

Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)

The PAMPA-BBB assay is a non-cell-based, high-throughput method that models passive diffusion across the BBB.[3] It uses an artificial membrane coated with brain lipids to predict a compound's ability to permeate this barrier.

Protocol: PAMPA-BBB Assay

  • Preparation of Reagents:

    • Prepare a solution of porcine brain lipid in dodecane.

    • Prepare phosphate-buffered saline (PBS) at pH 7.4.

    • Prepare a "donor" solution by dissolving the pyrazolo[1,5-a]pyrazin-4-one test compound in PBS.

    • Prepare a fresh "acceptor" solution of PBS.

  • Assay Procedure:

    • Coat the filter of a 96-well donor plate with the brain lipid solution.

    • Add the donor solution containing the test compound to the wells of the donor plate.

    • Place the donor plate into a 96-well acceptor plate containing the acceptor PBS solution.

    • Incubate the plate assembly at room temperature for a specified period (e.g., 4-18 hours).

    • After incubation, determine the concentration of the test compound in both the donor and acceptor wells using LC-MS/MS.

  • Data Analysis:

    • Calculate the permeability coefficient (Pe) using the following equation: Pe = [CA(t) * VA] / [Area * t * (CD(t) - CA(t))] * ln[(CD(t) - CA(t)) / (CD(0) - CA(0))].

    • Where CA(t) and CD(t) are the concentrations in the acceptor and donor wells at time t, VA is the volume of the acceptor well, and Area is the filter area.

P-glycoprotein Substrate Assessment

P-glycoprotein (P-gp) is a key efflux transporter at the BBB that actively removes a wide range of substrates from the brain.[18][19] Identifying whether a compound is a P-gp substrate is crucial, as this can severely limit its brain penetration.[20] The MDR1-MDCKII cell line, which overexpresses human P-gp, is a widely used in vitro model for this purpose.[16][19][21]

Protocol: MDR1-MDCKII Bidirectional Transport Assay

  • Cell Culture:

    • Culture MDR1-MDCKII cells on permeable Transwell inserts until a confluent monolayer is formed.

    • Monitor the integrity of the cell monolayer by measuring the transendothelial electrical resistance (TEER).

  • Transport Experiment:

    • A-to-B (Apical to Basolateral) Transport: Add the test compound to the apical (upper) chamber.

    • B-to-A (Basolateral to Apical) Transport: Add the test compound to the basolateral (lower) chamber.

    • Incubate the plates at 37°C.

    • At specified time points, collect samples from the receiver chamber and analyze the compound concentration by LC-MS/MS.

    • To confirm P-gp involvement, the assay can be repeated in the presence of a known P-gp inhibitor, such as verapamil.[22]

  • Data Analysis:

    • Calculate the apparent permeability (Papp) for both A-to-B and B-to-A directions.

    • Calculate the efflux ratio (ER) = Papp (B-to-A) / Papp (A-to-B).

    • An ER > 2 is generally considered indicative of a P-gp substrate.

Parameter Interpretation
High Pe (PAMPA) Good passive permeability.
Low Pe (PAMPA) Poor passive permeability.
Efflux Ratio > 2 Potential P-gp substrate, may have low brain penetration.
Efflux Ratio < 2 Not a significant P-gp substrate.

Table 1: Interpretation of In Vitro Permeability Data.

Part 2: In Vivo Pharmacokinetic Studies

Compounds that show promise in in vitro screens should be advanced to in vivo pharmacokinetic (PK) studies in animal models (e.g., rats or mice) to determine their brain-to-plasma concentration ratio (Kp) and ultimately their unbound ratio (Kp,uu).

Cassette Dosing for High-Throughput In Vivo Screening

Cassette dosing is a strategy where a small group of compounds (typically 5-10) is administered simultaneously to a single animal.[23][24][25][26] This approach significantly increases throughput and reduces animal usage in early discovery phases.[23][25] However, it's important to be aware of potential drug-drug interactions that could affect the results.[24][27]

Protocol: Intravenous Cassette Dosing in Rats

  • Compound Formulation and Dosing:

    • Prepare a dosing solution containing a mixture of the pyrazolo[1,5-a]pyrazin-4-one analogues.

    • Administer the solution to a group of rats via intravenous (IV) injection.

  • Sample Collection:

    • At a predetermined time point (e.g., 1 hour post-dose), collect blood samples via cardiac puncture.

    • Immediately following blood collection, perfuse the animals with saline to remove blood from the brain vasculature.

    • Harvest the brains.

  • Sample Analysis:

    • Separate plasma from the blood samples.

    • Homogenize the brain tissue.

    • Analyze the concentrations of all compounds in the plasma and brain homogenate samples using a validated LC-MS/MS method.[28][29][30][31]

  • Data Analysis:

    • Calculate the brain-to-plasma ratio (Kp) for each compound: Kp = Cbrain / Cplasma.

Brain Tissue Binding Assay

The total concentration of a drug in the brain (Cbrain) includes both bound and unbound drug. However, only the unbound drug is pharmacologically active. The fraction unbound in the brain (fu,brain) is determined using an in vitro brain tissue binding assay, most commonly equilibrium dialysis.[32][][34][35]

Protocol: Equilibrium Dialysis for fu,brain Determination

  • Preparation of Brain Homogenate:

    • Homogenize brain tissue from untreated animals in buffer.

  • Equilibrium Dialysis:

    • Use a 96-well equilibrium dialysis apparatus with a semipermeable membrane.

    • Add the brain homogenate spiked with the test compound to one side of the membrane and buffer to the other side.

    • Incubate the apparatus until equilibrium is reached (typically 4-24 hours).

  • Sample Analysis:

    • After incubation, measure the concentration of the test compound in both the brain homogenate and buffer chambers by LC-MS/MS.

  • Data Analysis:

    • Calculate the fraction unbound in brain (fu,brain): fu,brain = Cbuffer / Chomogenate.

Calculation of Kp,uu

With the Kp and fu,brain values, along with the fraction unbound in plasma (fu,plasma, determined by a similar equilibrium dialysis method), the critical Kp,uu value can be calculated.[36]

Kp,uu = Kp * (fu,brain / fu,plasma)

Parameter Interpretation
Kp,uu ≈ 1 Net transport across the BBB is likely dominated by passive diffusion.
Kp,uu > 1 Suggests the involvement of active influx transporters.
Kp,uu < 0.3 Suggests the involvement of active efflux transporters (e.g., P-gp).[13]

Table 2: Interpretation of Kp,uu Values.

Part 3: Definitive Mechanistic In Vivo Studies

For lead candidates, more detailed and resource-intensive in vivo studies are warranted to fully characterize their BBB transport mechanisms.

In Situ Brain Perfusion

The in situ brain perfusion technique allows for the direct measurement of the unidirectional influx of a compound into the brain, independent of systemic circulation.[37] This method is highly sensitive for studying carrier-mediated transport.[38]

dot

Caption: Workflow for the in situ brain perfusion experiment.

Protocol: In Situ Brain Perfusion in Rats

  • Surgical Preparation:

    • Anesthetize the rat.

    • Surgically expose the common carotid artery.

    • Ligate the external carotid artery and cannulate the common carotid artery.

  • Perfusion:

    • Initiate perfusion with a physiological buffer containing the pyrazolo[1,5-a]pyrazin-4-one test compound at a known concentration.

    • Perfuse for a short, defined period (e.g., 30-60 seconds).

  • Sample Collection and Analysis:

    • Stop the perfusion and decapitate the animal.

    • Harvest the brain and analyze the compound concentration in the brain tissue.

  • Data Analysis:

    • Calculate the brain uptake clearance (Clin) or the permeability-surface area (PS) product.

This technique is particularly useful for confirming if a compound is a substrate for an influx or efflux transporter by co-perfusing with known inhibitors.

Conclusion

A thorough understanding of the brain penetrance of pyrazolo[1,5-a]pyrazin-4-ones is essential for their successful development as CNS therapeutics. The tiered approach outlined in these application notes, combining high-throughput in vitro screening with detailed in vivo pharmacokinetic and mechanistic studies, provides a robust framework for identifying and optimizing candidates with the desired CNS exposure profile. Accurate determination of the Kp,uu is the ultimate goal, as it provides the most reliable measure of a compound's ability to cross the blood-brain barrier and engage its target in the brain.

References

  • Vertex AI Search, In-vitro blood-brain barrier models for drug screening and permeation studies: an overview.
  • Vertex AI Search, Various in Vitro Models to Assess Drug Permeability Across the Blood Brain Barrier.
  • Vertex AI Search, In Vitro Blood-Brain Barrier Models: Method Development, Validation And Application In CNS Drug Permeability Assessment - The Journal of American Medical Science and Research.
  • Vertex AI Search, Development of Simplified in Vitro P-Glycoprotein Substrate Assay and in Silico Prediction Models to Evaluate Transport Potential of P-Glycoprotein | Molecular Pharmaceutics.
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Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis of 2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this and related pyrazolo[1,5-a]pyrazine scaffolds. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to help you optimize your reaction outcomes.

Part 1: Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing not just solutions but the underlying chemical reasoning to empower your decision-making.

Q1: My overall yield of 2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one is consistently low. What are the primary factors to investigate?

A low yield is a common frustration that can stem from multiple points in the synthetic pathway. A systematic approach is crucial for diagnosis. The most prevalent causes fall into four categories: purity of starting materials, suboptimal reaction conditions, inefficient work-up, and product degradation.

1. Purity of Starting Materials: The quality of your precursors is paramount. Impurities in the key starting materials, such as the substituted 3-aminopyrazole or the biselectrophilic cyclization partner, can inhibit the reaction or introduce competing side reactions.[1] For instance, if your synthesis starts from a β-ketonitrile and hydrazine to form the pyrazole core, residual acids or bases can catalyze the hydrolysis of the nitrile.[2]

  • Actionable Advice:

    • Always verify the purity of your starting materials via NMR or LC-MS before beginning.

    • If necessary, purify commercial reagents. For example, recrystallize solid starting materials or distill liquid reagents.

    • Use freshly opened or purified hydrazine derivatives, as they can degrade over time.[2]

2. Suboptimal Reaction Conditions: The pyrazolo[1,5-a]pyrazine core formation is highly sensitive to the reaction environment. The choice of solvent, base, temperature, and reaction time must be carefully optimized.

  • Solvent Effects: The solvent's role is to ensure reactant solubility and mediate the reaction kinetics.[1] Aprotic polar solvents like DMF, DMAc, or NMP are often effective for this type of cyclization as they can solubilize the reactants and facilitate the nucleophilic substitution and cyclization steps.[3][4]

  • Base Selection: The base is critical for the final intramolecular cyclization step, which typically involves an amine nucleophile. A base that is too strong can lead to side reactions, while one that is too weak will result in an incomplete reaction.

  • Temperature and Time: These parameters are interdependent. Insufficient heating or time will lead to an incomplete reaction, which can be tracked via Thin Layer Chromatography (TLC).[1] Conversely, excessive heat or prolonged reaction times can cause degradation of the starting materials or the desired product.

Troubleshooting Workflow for Low Yield

G start Low Yield Observed purity Check Purity of Starting Materials (NMR, LC-MS) start->purity cond_check Is Reaction Going to Completion? (Monitor by TLC/LC-MS) purity->cond_check Materials Pure purify_sm Purify Starting Materials (Recrystallization, Chromatography) purity->purify_sm Impurities Found conditions Re-evaluate Reaction Conditions temp_time temp_time conditions->temp_time Optimize Temperature & Time solvent_base solvent_base conditions->solvent_base Screen Solvents & Bases workup Analyze Work-up & Purification loss_check loss_check workup->loss_check Check for Product Loss in Aqueous/Organic Layers cond_check->conditions No cond_check->workup Yes purify_sm->start Retry Synthesis temp_time->start Retry Synthesis solvent_base->start Retry Synthesis end Problem Solved loss_check->end Yield Improved

Caption: A systematic workflow for diagnosing the cause of low product yield.

Table 1: Recommended Starting Conditions for Cyclization Step

Parameter Recommendation Rationale
Solvent DMAc, DMF, or Ethanol Polar aprotic solvents (DMAc, DMF) are excellent for solubilizing precursors.[4] Ethanol can also be effective and is easier to remove.[1]
Base K₂CO₃ or Cs₂CO₃ These inorganic bases are effective for the cyclization and are generally non-nucleophilic, minimizing side reactions.[4][5]
Temperature 80-120 °C Heating is typically required to drive the intramolecular cyclization to completion.[3][4]

| Monitoring | TLC (UV visualization) | Track the disappearance of the starting pyrazole intermediate and the appearance of the more conjugated product spot.[1] |

Q2: I'm observing significant side product formation. How can I identify and minimize it?

Side products are often the primary culprits for low yields and purification difficulties. In the synthesis of pyrazolo-fused heterocycles, common side reactions include the formation of regioisomers, stable intermediates that fail to cyclize, and products of intermolecular reactions.

1. Regioisomer Formation: When using unsymmetrical starting materials, the formation of regioisomers is a frequent challenge.[2] For the pyrazolo[1,5-a]pyrazine system, this depends heavily on the specific synthetic route. For instance, in the condensation of 3-aminopyrazoles with β-dicarbonyl compounds to make pyrazolo[1,5-a]pyrimidines, regioselectivity is a key consideration that can be influenced by steric and electronic factors, as well as pH.[2][3]

2. Incomplete Cyclization: The reaction may stall after the initial intermolecular reaction, leaving a stable, uncyclized intermediate. This can occur if the cyclization step has a high activation energy. Increasing the temperature or changing the solvent to one with a higher boiling point can often promote the final ring closure.[2]

3. Intramolecular aza-Michael Reaction: In a related synthesis, an acyclic β-amidomethyl vinyl sulfone was found to undergo an intramolecular aza-Michael reaction under basic conditions, forming an inactive cyclic dihydropyrazolo[1,5-a]pyrazin-4(5H)-one.[6] This highlights the importance of pH control; if your intermediate possesses a Michael acceptor and a suitably positioned nucleophile, unintended cyclization can be a significant side reaction.

Protocol 1: Reaction Monitoring by TLC

  • Prepare the TLC Plate: Use a silica gel plate.

  • Spotting: On the baseline, spot your starting material(s), a co-spot (starting material + reaction mixture), and the reaction mixture.

  • Elution: Develop the plate using an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate is a good starting point).[1]

  • Visualization: Visualize the plate under UV light (254 nm). Aromatic compounds typically appear as dark spots.[1] Staining with iodine vapor can also be used.

  • Analysis: Monitor the consumption of starting materials and the appearance of the product spot (which should have a different Rf value). The appearance of new, unexpected spots indicates side product formation.

Q3: My final product is difficult to purify. What are the best practices?

Effective purification is essential for obtaining a high-purity final compound. Challenges often arise from side products with similar polarity to the desired product or residual inorganic salts from the reaction.

1. Proper Work-up: A thorough work-up procedure is the first line of defense. Its purpose is to remove catalysts, inorganic salts, and highly polar or non-polar impurities before chromatography.

  • Quenching: Carefully quench the reaction mixture (e.g., by pouring it into water).

  • Extraction: Extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate, DCM).

  • Washing: Wash the combined organic layers with water and then with brine to remove residual water and inorganic salts.

  • Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.[1]

2. Column Chromatography: Flash column chromatography is the most common method for purifying the crude product.

  • Stationary Phase: Silica gel is the standard choice.[1]

  • Mobile Phase (Eluent): The key to good separation is selecting the right eluent system. A systematic approach is best:

    • Use TLC to test different solvent mixtures (e.g., varying ratios of hexane and ethyl acetate).

    • Aim for an Rf value of ~0.3 for your desired product for optimal separation on the column.

    • A shallow gradient of a more polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexane) is often effective.[1]

3. Recrystallization: If the final product is a solid, recrystallization can be a highly effective final purification step to remove minor impurities and obtain crystalline material, which is ideal for characterization (e.g., X-ray diffraction).[7]

Part 2: Frequently Asked Questions (FAQs)

Q1: What is a common synthetic pathway for the 2-aryl-pyrazolo[1,5-a]pyrazin-4(5H)-one core?

A frequently cited method involves a two-step process: first, the synthesis of a pyrazole intermediate, followed by cyclization to form the fused pyrazine ring. A representative synthesis is the reaction of an ethyl 3-aryl-1-(2-bromoethyl)-1H-pyrazole-5-carboxylate with an amine.[7] The process involves an initial nucleophilic substitution followed by an intramolecular cyclization/amidation.

Reaction Scheme: General Synthesis

G cluster_0 General Synthetic Route struct1 Pyrazole Intermediate (e.g., ethyl 1-(2-bromoethyl)-3-aryl-pyrazole-5-carboxylate) struct3 Intermediate Adduct struct1->struct3 Nucleophilic Substitution struct2 Primary Amine (R-NH2) struct2->struct3 struct4 Pyrazolo[1,5-a]pyrazin-4(5H)-one struct3->struct4 Intramolecular Cyclization (Base, Heat)

Sources

Technical Support Center: Overcoming Solubility Issues with Pyrazolo[1,5-a]pyrazin-4-one Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for medicinal chemists and drug development professionals working with the pyrazolo[1,5-a]pyrazin-4-one scaffold. While this privileged bicyclic core is highly valuable for developing kinase inhibitors and GluN2A subtype-selective N-methyl-d-aspartate (NMDA) receptor positive allosteric modulators (PAMs)[1], it frequently presents severe aqueous solubility liabilities during hit-to-lead optimization. This guide provides mechanistic insights, structural optimization strategies, and self-validating experimental protocols to resolve these bottlenecks.

Section 1: Frequently Asked Questions (Mechanistic Causes & Design Strategies)

Q: Why do pyrazolo[1,5-a]pyrazin-4-one derivatives consistently exhibit poor aqueous solubility? A: The core issue stems from the scaffold's high degree of planarity. The fused bicyclic system contains a high percentage of sp2-hybridized carbons, which promotes strong intermolecular π-π stacking interactions in the solid state. This high planarity results in elevated crystal packing energy, making it thermodynamically difficult for water molecules to break the crystal lattice and solvate the compound[2].

Q: What are the most effective structural modifications to improve solubility without sacrificing target affinity? A: The most reliable strategy is to disrupt the molecular planarity by introducing sp3-rich structural elements or rotational degrees of freedom[2]. For instance, adding a methyl group at a strategic ortho-position of an attached phenyl ring can induce a steric clash, forcing the ring out of the plane of the pyrazolo-pyrazine core. Alternatively, appending polar solubilizing groups (e.g., morpholine, piperazine, or azepane linkers) at the solvent-exposed exit vector can drastically improve hydration while maintaining the required lipophilicity balance[1],[3].

Q: Does the position of the solubilizing group matter? A: Yes, the exit vector is critical. Placing a bulky sp3 group at the solvent-exposed region of the target binding pocket (e.g., the hinge region in kinases or the LBD interface in NMDA receptors) preserves potency while breaking crystal packing[1],[3]. Modifying regions buried deep within the hydrophobic pocket will result in a severe loss of target affinity.

Section 2: Troubleshooting Guide for Assay Workflows

Issue: Compounds show high potency in cell-free biochemical assays but appear inactive in cell-based media (false negatives).

  • Causality: The compound's kinetic solubility in the assay buffer (often containing 0.1–1% DMSO) is lower than its functional IC50/EC50. The compound precipitates out of solution before engaging the target.

  • Solution: Perform a kinetic solubility assay early in the screening cascade. If precipitation occurs, formulate the compound using mild surfactants (e.g., 0.01% Tween-20) or cyclodextrins (e.g., HP-β-CD) for in vitro assays, while simultaneously initiating a medicinal chemistry campaign to lower the LogD.

Issue: High variability or overestimation of solubility in early screening.

  • Causality: Transient supersaturation. When dosing from a highly concentrated DMSO stock into an aqueous buffer, the compound may temporarily remain in a supersaturated state before slowly crashing out, leading to artificially high solubility readings if measured too early.

  • Solution: Ensure a minimum 24-hour equilibration period during the shake-flask assay to allow the system to reach a true pseudo-equilibrium state.

Section 3: Self-Validating Experimental Protocol
High-Throughput Kinetic Solubility Assay (Shake-Flask LC-MS/MS Method)

This protocol is designed as a self-validating system. It measures kinetic solubility (mimicking biological assay conditions) while utilizing an LC-MS/MS calibration curve to eliminate the background interference commonly seen in UV-Vis methods.

Step 1: Stock Preparation & Spiking

  • Prepare a 10 mM stock solution of the pyrazolo[1,5-a]pyrazin-4-one compound in 100% DMSO.

  • Spike 5 µL of the DMSO stock into 495 µL of Phosphate-Buffered Saline (PBS, pH 7.4) in a 96-well deep-well plate to achieve a target concentration of 100 µM (1% DMSO final).

  • Validation Step: Prepare a control well containing a highly soluble reference standard (e.g., Diclofenac) to ensure buffer integrity.

Step 2: Equilibration

  • Seal the plate and incubate on a plate shaker at 25°C at 300 RPM for exactly 24 hours.

  • Causality: The 24-hour duration is critical to resolve transient supersaturation and allow any amorphous precipitate to crystallize.

Step 3: Phase Separation

  • Transfer the suspension to a 0.22 µm PVDF filter plate. Centrifuge at 3,000 × g for 10 minutes to separate the solid precipitate from the saturated liquid phase.

  • Causality: Filtration is superior to standard centrifugation here, as it prevents micro-particulates from remaining suspended in the supernatant, which would cause false-positive solubility spikes.

Step 4: Quantification

  • Dilute the filtrate 1:10 in a 50:50 Water:Acetonitrile mixture to prevent precipitation prior to injection.

  • Quantify the dissolved analyte using LC-MS/MS against a 5-point standard curve prepared in the same solvent matrix.

Section 4: Quantitative Data Presentation

The following table summarizes the causal relationship between structural modifications, physicochemical properties, and target potency for a representative series of pyrazolo[1,5-a]pyrazin-4-one derivatives.

Compound IterationStructural ModificationLogD (pH 7.4)Melting Point (°C)Kinetic Solubility (µM)Target Potency (IC50, nM)
Hit (Core) Unsubstituted planar core3.8245< 545
Analog A Addition of planar aromatic ring4.5270< 112
Analog B Ortho-methyl steric twist (sp3)3.61952815
Lead (Optimized) Azepane linker + Morpholine group2.4160> 1008

Data Interpretation: Introducing an ortho-methyl group (Analog B) disrupts planarity, lowering the melting point and improving solubility without adding polar mass. Appending a basic morpholine group (Lead) significantly lowers LogD and crystal packing energy, achieving optimal solubility while enhancing target engagement[2],[3].

Section 5: Visualizations

G Hit Hit: Pyrazolo[1,5-a]pyrazin-4-one (Poor Solubility) Profile Assess LogD & Crystal Packing Hit->Profile Mod1 Introduce sp3 Character (Disrupt Planarity) Profile->Mod1 Mod2 Add Polar Groups (Morpholine/Piperazine) Profile->Mod2 Assay Kinetic Solubility Assay (Shake-Flask) Mod1->Assay Mod2->Assay Decision Solubility > 50 µM? Assay->Decision Decision->Profile No Lead Optimized Lead Decision->Lead Yes

Workflow for optimizing the solubility of pyrazolo[1,5-a]pyrazin-4-one scaffolds.

G PAM Pyrazolo[1,5-a]pyrazin-4-one Receptor GluN1/GluN2A LBD Interface PAM->Receptor Binds Conform Allosteric Shift Receptor->Conform Active NMDA Receptor Activation Conform->Active

Mechanism of GluN2A positive allosteric modulation by pyrazolo[1,5-a]pyrazin-4-ones.

References
  • Source: nih.
  • Title: Discovery of GluN2A subtype-selective N-methyl-d-aspartate (NMDA)
  • Source: acs.

Sources

Pyrazolo[1,5-a]pyrazine Synthesis: Technical Support & Troubleshooting Center

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. Pyrazolo[1,5-a]pyrazines are highly sought-after nitrogen-containing heterocycles, frequently utilized as core scaffolds for kinase inhibitors (e.g., JAK, GSK3, PI3K) and receptor antagonists . However, constructing this bicyclic system presents unique regioselectivity and yield challenges. This guide provides field-proven troubleshooting steps, validated protocols, and mechanistic insights to optimize your reaction conditions.

Synthetic Strategy Overview

The fundamental choice in pyrazolo[1,5-a]pyrazine synthesis dictates your reaction's safety, yield, and scalability. Below is the logical flow of the two primary synthetic philosophies.

G Start Target: Pyrazolo[1,5-a]pyrazine RouteA Route A: Pyrazine-First Start->RouteA RouteB Route B: Pyrazole-First Start->RouteB A1 N-Amination of Pyrazine (Requires hazardous MSH) RouteA->A1 B1 Alkylation of Pyrazole (with 2,2-dialkoxyethyl) RouteB->B1 A2 Intermolecular Cycloaddition with Alkynes A1->A2 A3 Result: Low Yields, Poor Regioselectivity A2->A3 B2 Regiocontrolled Formylation (C-5 position) B1->B2 B3 Two-Step Deprotection & Cyclization B2->B3 B4 Result: High Yields, Excellent Regiocontrol B3->B4

Figure 1: Classical pyrazine-first vs. modern pyrazole-first synthetic strategies.

Frequently Asked Questions (FAQs)

Q: We currently build the pyrazole ring onto a pyrazine precursor using N-aminopyrazinium salts. Why are our yields consistently below 30%? A: The classical "pyrazine-first" approach relies on the intermolecular reaction of N-aminopyrazinium salts with alkynes. This route inherently suffers from poor regioselectivity and competing side reactions during the cycloaddition phase. Furthermore, synthesizing the N-aminopyrazinium starting material requires thermally hazardous N-amination reagents like O-mesitylenesulfonyl hydroxylamine (MSH), which poses severe safety risks at scale . We strongly recommend transitioning to a "pyrazole-first" strategy.

Q: What is the recommended "pyrazole-first" strategy? A: The most robust method is the four-step protocol developed by Lindsay-Scott et al. . It involves the regiocontrolled alkylation of a commercially available pyrazole with a 2,2-dialkoxyethyl group at N-1, followed by formylation at the C-5 position. Subsequent acid-mediated acetal deprotection and cyclization with an ammonia source cleanly yield the target scaffold.

Troubleshooting Guide: The Pyrazole-First Route

Issue: Complex reaction mixtures during the deprotection/cyclization step. Symptom: When treating the pyrazole-5-aldehyde acetal intermediate with ammonia/acetic acid in ethanol (one-pot), multiple unidentifiable spots appear on TLC. Causality & Root Cause: Attempting a one-pot deprotection and cyclization leads to competing imine formation. The free aldehyde (from the C-5 formylation) condenses with ammonia before the N-1 acetal is fully hydrolyzed. This mismatch in reaction kinetics stalls the cascade and promotes intermolecular polymerization . Solution: Decouple the steps. Perform a two-step deprotection-cyclization . First, treat the acetal with aqueous trifluoroacetic acid (TFA) to cleanly generate the dialdehyde intermediate. Perform a solvent swap to remove the aqueous acid, then add ammonium acetate to drive the cyclization .

Issue: Poor regioselectivity during the initial pyrazole alkylation. Symptom: Alkylation of asymmetric pyrazoles yields a mixture of N-1 and N-2 alkylated isomers. Causality & Root Cause: Pyrazole tautomerization leads to ambident nucleophilicity, making exclusive N-alkylation difficult with standard electrophiles. Solution: Do not discard the mixture. The subsequent C-5 formylation step is highly sensitive to the steric environment. By carefully selecting the base (e.g., LDA) and controlling the temperature (-78 °C), lithiation and subsequent formylation are directed exclusively to the less sterically hindered position, effectively resolving the isomeric mixture into a single, regiocontrolled intermediate [[1]]([Link]).

Quantitative Data: Strategy Comparison

MetricRoute A: Pyrazine-First (N-Amination)Route B: Pyrazole-First (Lindsay-Scott Protocol)
Average Yield Low (< 30%)High (63–80% over 4 steps)
Regiocontrol Poor (Often yields isomeric mixtures)Excellent (Directed by C-5 formylation)
Safety Profile Hazardous (Requires explosive MSH)Safe (Standard bench reagents)
Substrate Scope Limited (Primarily 3-substituted)Broad (2-, 3-, 6-, 7-substituted & saturated analogues)

Data summarized from optimization studies on multigram scale syntheses [[1]]([Link]).

Validated Experimental Protocol: 4-Step Pyrazole-to-Pyrazolo[1,5-a]pyrazine Synthesis

Note: This protocol is designed as a self-validating system. Do not proceed to subsequent steps without confirming the validation checkpoints.

Step 1: N-Alkylation

  • Dissolve the starting pyrazole (1.0 equiv) in anhydrous DMF (0.5 M).

  • Add Cs₂CO₃ (1.5 equiv) and bromoacetaldehyde diethyl acetal (1.2 equiv).

  • Heat the mixture to 90 °C for 16 hours.

  • Validation Check: Analyze via TLC (EtOAc/Hexane). The starting pyrazole must be fully consumed. Quench with water, extract with EtOAc, and purify via flash chromatography.

Step 2: Regioselective Formylation

  • Dissolve the alkylated pyrazole in anhydrous THF (0.2 M) and cool to -78 °C under N₂.

  • Dropwise add a freshly prepared solution of LDA (1.5 equiv). Stir for 30 minutes to ensure complete lithiation.

  • Add anhydrous DMF (2.0 equiv) dropwise. Maintain at -78 °C for 1 hour, then allow to warm to room temperature.

  • Validation Check: Quench with saturated aqueous NH₄Cl. Extract and analyze the crude product via ¹H NMR. You must observe a distinct aldehyde proton singlet (~9.8–10.2 ppm) to confirm successful formylation.

Step 3 & 4: Two-Step Deprotection & Cyclization

  • Deprotection: Dissolve the pyrazole-5-aldehyde intermediate in a 1:1 mixture of TFA and water (0.1 M). Stir at room temperature for 2 hours.

  • Critical Validation Check: Analyze the reaction via LC-MS. Ensure the complete loss of the diethyl acetal mass (M - 74) before proceeding. If the acetal persists, extend the reaction time.

  • Solvent Swap: Concentrate the reaction mixture in vacuo to remove TFA and water. Co-evaporate twice with toluene to ensure the complete removal of residual moisture.

  • Cyclization: Redissolve the crude dialdehyde in glacial acetic acid (0.1 M). Add ammonium acetate (5.0 equiv) and heat to 80 °C for 4 hours.

  • Concentrate in vacuo, neutralize with saturated NaHCO₃, extract with CH₂Cl₂, and purify via chromatography to yield the final pyrazolo[1,5-a]pyrazine core .

Sources

Challenges in the synthesis of substituted pyrazolo[1,5-a]pyrazin-4(5H)-ones

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center for Pyrazolo[1,5-a]pyrazin-4(5H)-one Synthesis .

The pyrazolo[1,5-a]pyrazin-4(5H)-one scaffold is a highly privileged bicyclic core in medicinal chemistry, frequently utilized in the development of mGluR2 negative allosteric modulators, PI3K inhibitors, and targeted oncology therapies[1]. However, constructing and functionalizing this electron-deficient, nitrogen-rich system presents significant synthetic hurdles.

This guide is engineered for drug development professionals and synthetic chemists. It bypasses basic theory to directly address the mechanistic causality of common experimental failures, providing field-validated troubleshooting strategies and self-validating protocols.

Part 1: Diagnostic Troubleshooting & FAQs

Q1: Why am I getting complex, intractable mixtures during the one-pot acid-mediated acetal deprotection and ring closure with ammonia? The Causality: When synthesizing the core from pyrazole-5-aldehydes bearing a 2,2-dialkoxyethyl substitution on N-1, attempting a one-pot deprotection/cyclization (e.g., using ammonia in ethanol and acetic acid) often fails. The highly reactive dialdehyde intermediates generated in situ are prone to competing intermolecular oligomerization and off-target condensation before the desired intramolecular ring closure can occur. The Solution: Transition to a two-step deprotection-cyclization protocol. First, deprotect the acetal using aqueous trifluoroacetic acid (TFA). Perform a solvent swap to remove the acid, and then induce cyclization using ammonium acetate. This sequential approach prevents the buildup of the sensitive dialdehyde and cleanly furnishes the pyrazolo[1,5-a]pyrazine core in high yields[2].

Q2: I need to perform a downstream cross-coupling reaction, but I am struggling to selectively halogenate the pyrazolo[1,5-a]pyrazin-4(5H)-one scaffold. How do I control regioselectivity? The Causality: The regioselectivity of electrophilic aromatic substitution (SEAr) on this scaffold is strictly governed by the saturation state of the pyrazine ring.

  • For the fully unsaturated pyrazolo[1,5-a]pyrazin-4(5H)-one: The C7 position is highly activated by the electronic distribution of the fully conjugated system. Using N-iodosuccinimide (NIS) in the presence of N-methylmorpholine (NMM) will regioselectively yield the 7-iodo derivative[3].

  • For the 6,7-dihydro variant: The C7 position is sp3 hybridized and sterically/electronically blocked from SEAr. The most nucleophilic available site shifts to C3 on the pyrazole ring. Employing Iodine (I2) and Ammonium Cerium(IV) Nitrate (CAN) as a one-electron oxidant will selectively yield the 3-iodo derivative[4].

Q3: My yields drop significantly during the amide coupling of pyrazole-3-carboxylic acids with aminoacetals followed by acid-catalyzed cyclization. What is causing this degradation? The Causality: Prolonged reflux in standard acidic media (often required to drive the cyclization) leads to the premature degradation of the acetal intermediate and the formation of unidentified polymeric by-products. The Solution: Utilize a controlled, one-pot, three-step protocol. Activate the carboxylic acid with 1,1'-Carbonyldiimidazole (CDI) in dioxane at 50 °C, then add the amine. Finally, introduce concentrated aqueous HCl directly into the dioxane mixture. This specific sequence and solvent choice prevents premature acetal cleavage and improves overall aromatization yields[5].

Q4: My 1H NMR spectrum shows broadened peaks and complex splitting in the aromatic region, suggesting an impure product despite a clean LC-MS trace. Is my product degrading? The Causality: This is a classic manifestation of lactam-lactim tautomerism. The 4(5H)-one form exists in a dynamic equilibrium with the 4-hydroxy-pyrazolo[1,5-a]pyrazine tautomer. This proton exchange broadens the N-H and adjacent proton signals on the NMR timescale. The Solution: Run the NMR experiment in a highly polar, hydrogen-bond-accepting solvent like DMSO-d6 to lock the compound predominantly in the lactam (4(5H)-one) form, or perform variable-temperature (VT) NMR to coalesce the signals.

Part 2: Verified Experimental Protocols

Protocol A: Regioselective Synthesis of 7-Iodopyrazolo[1,5-a]pyrazin-4(5H)-one[3]

This protocol is designed for the fully aromatic core prior to Suzuki or Buchwald-Hartwig cross-coupling.

  • Preparation: Dissolve the pyrazolo[1,5-a]pyrazin-4(5H)-one substrate (1.0 eq) in anhydrous DMF under an inert atmosphere.

  • Activation: Add N-methylmorpholine (NMM) (1.2 eq). Mechanistic Note: NMM acts as a mild base to modulate the nucleophilicity of the heterocyclic core without inducing unwanted ring-opening.

  • Halogenation: Cool the mixture to 0–5 °C. Portion-wise, add N-iodosuccinimide (NIS) (1.1 eq) to prevent exothermic over-halogenation.

  • Self-Validation Checkpoint (LC-MS): Stir at room temperature for 2 hours. Pull a 10 µL aliquot, dilute in 1 mL MeOH, and analyze via LC-MS. The reaction is complete when the starting material peak disappears and a new peak at +125.9 m/z (corresponding to the [M+H]+ of the mono-iodinated product) dominates the chromatogram.

  • Workup: Quench the reaction with saturated aqueous Na2S2O3 to neutralize any unreacted iodine species (the solution will turn from pale yellow to colorless). Precipitate the product by adding ice water, filter the yellow powder, and dry in vacuo.

Protocol B: Synthesis of 3-Iodo-6,7-dihydro-5H-pyrazolo[1,5-a]pyrazin-4-one[4]

This protocol targets the C3 position when the pyrazine ring is partially saturated.

  • Preparation: Dissolve the 6,7-dihydro precursor (1.0 eq) in acetonitrile (ACN).

  • Oxidative Halogenation: Add Ammonium Cerium(IV) Nitrate (CAN) (0.7 eq) and Iodine (I2) (0.7 eq). Mechanistic Note: CAN acts as a powerful one-electron oxidant to generate the active electrophilic iodine species in situ.

  • Self-Validation Checkpoint (TLC & Visual): Heat the mixture to 70 °C for 1 hour. Monitor by TLC (1:1 EtOAc/Hexane). The reaction mixture should maintain a dark iodine color, indicating active electrophilic species. Upon completion, quenching a small aliquot with Na2S2O3 should yield a colorless organic layer.

  • Workup: Dilute with EtOAc and wash extensively with saturated Na2S2O3 and brine. Dry the organic layer over Na2SO4, concentrate in vacuo, and purify by crystallization from EtOAc.

Part 3: Quantitative Data Presentation

The following table summarizes the divergent regioselective halogenation strategies based on the saturation state of the bicyclic scaffold, consolidating data from optimized synthetic routes[3][4].

Scaffold Saturation StateTarget PositionReagent SystemCatalyst / AdditiveTemperatureTypical Yield
Fully Aromatic C7NISN-methylmorpholine (NMM)0 °C to RT86%
6,7-Dihydro C3I2Ammonium Cerium(IV) Nitrate70 °C84%

Part 4: Mechanistic & Workflow Visualizations

The diagram below illustrates the divergent synthetic pathways and the structural basis for regioselective halogenation.

SynthesisPathway A Pyrazole Precursor (e.g., Pyrazole-3-carboxylate) B Acetal / N-Alkylated Intermediate A->B N-Alkylation / Amidation C1 Pyrazolo[1,5-a]pyrazin-4(5H)-one (Fully Aromatic Core) B->C1 Acidic Deprotection & Cyclization (NH4OAc) C2 6,7-Dihydro-pyrazolo[1,5-a]pyrazin-4(5H)-one (Partially Saturated Core) B->C2 Alternative Cyclization Route D1 7-Iodo Derivative (Electrophilic Attack at C7) C1->D1 NIS, NMM (C7 is electronically activated) D2 3-Iodo Derivative (Electrophilic Attack at C3) C2->D2 I2, CAN (C7 is sp3 blocked, C3 reacts)

Fig 1: Divergent regioselective halogenation pathways based on the saturation state of the bicyclic core.

Part 5: References

  • A Flexible Strategy for the Regiocontrolled Synthesis of Pyrazolo[1,5-a]pyrazines The Journal of Organic Chemistry - ACS Publications[Link]

  • Synthesis of New Pyrazolo[1,5-a]Pyrazin-4(5H)-One Derivatives and Effects on PI3K Protein Levels in A549 Lung Adenocarcinoma Cell Line PubMed (Chem Biodivers)[Link]

  • Facile One-Pot Synthesis of the Pyrazolo[1,5-a]pyrazine Scaffold ResearchGate[Link]

  • A convenient synthesis of methyl 4-oxo-4,5-dihydropyrazolo[1,5-a]-pyrazine-7-carboxylates and corresponding carboxylic acids ProQuest[Link]

  • Discovery of 6,7-Dihydropyrazolo[1,5-a]pyrazin-4(5H)-one Derivatives as mGluR 2 Negative Allosteric Modulators with In Vivo Activity in a Rodent's Model of Cognition ACS Publications[Link]

Sources

Enhancing the stability of pyrazolo[1,5-a]pyrazin-4-one derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Pyrazolo[1,5-a]pyrazin-4-one derivatives. This resource is engineered for drug development professionals and medicinal chemists optimizing these scaffolds for neuropharmacology (e.g., mGluR2 NAMs, GluN2A PAMs) and oncology.

While the fully aromatic pyrazolo[1,5-a]pyrazin-4-one core is inherently stable, the functionalization required to achieve target affinity often introduces metabolic liabilities and physicochemical constraints[1][2]. This guide provides field-proven troubleshooting strategies, self-validating protocols, and structural optimization pathways to resolve these bottlenecks.

Workflow: Diagnosing and Resolving Instability

StabilityOptimization N1 Identify Instability in Pyrazolo[1,5-a]pyrazin-4-ones N2 Metabolic Degradation (HLM/RLM Assays) N1->N2 High Clearance N3 Physicochemical Instability (Low Aqueous Solubility) N1->N3 Precipitation N4 Structural Optimization: Replace Methyl Hotspots with Halogens N2->N4 Block CYP450 Oxidation N5 Structural Optimization: Incorporate Polar Residues (e.g., Diols) N3->N5 Reduce cLogP N6 Stable Lead Compound (Optimized PK/PD Profile) N4->N6 Validation N5->N6 Validation

Workflow for diagnosing and resolving metabolic and physicochemical instability.

Troubleshooting FAQs

Q1: My pyrazolo[1,5-a]pyrazin-4-one derivative shows high clearance in human liver microsomes (HLM). How can I improve its metabolic stability? A1: The pyrazolo[1,5-a]pyrazin-4-one core itself is stable, but functional groups added for target engagement—specifically methyl groups on adjacent pyridine or pyrazole rings—act as metabolic hotspots for Cytochrome P450 (CYP) enzymes[1].

  • The Fix: Replace the methyl groups with halogens (e.g., chlorine or fluorine). Halogens provide similar steric bulk to methyl groups (maintaining receptor fit) but are highly resistant to oxidative metabolism. For example, replacing a methyl group with a chlorine atom on the distal ring has been shown to significantly improve half-life in both human and rat liver microsomes[1].

Q2: The compound is precipitating during in vitro biological assays. How do I resolve this poor aqueous solubility? A2: The fully aromatic nature of the pyrazolo[1,5-a]pyrazin-4-one scaffold promotes strong π−π stacking in the solid state, leading to high lipophilicity (cLogP) and poor aqueous solubility[2].

  • The Fix: To enhance solubility without losing target affinity, introduce polar residues to the solvent-exposed regions of the molecule. Functionalizing terminal hydroxyl groups with excess ethane-1,2-diol under acidic conditions disrupts the crystal lattice packing and increases hydrogen bonding with the aqueous solvent, drastically improving kinetic solubility[2].

Q3: Is the core scaffold chemically stable during synthesis and long-term storage? A3: Yes, the core is chemically stable under standard laboratory conditions. However, it is sensitive to strong oxidizing and reducing agents[3].

  • The Fix: Store the compound in a tightly sealed container, protected from direct light, at room temperature for solid powders, or at -20°C for DMSO stock solutions to prevent gradual oxidative degradation[3].

Quantitative Data: SAR Impact on Stability

The following table summarizes the causal relationship between structural modifications on the pyrazolo[1,5-a]pyrazin-4-one core and the resulting stability metrics.

Structural ModificationMechanistic RationaleImpact on Metabolic Stability (HLM)Impact on Aqueous Solubility
Unsubstituted Core Baseline fully aromatic system.HighLow (Prone to π−π stacking)
Methyl Substitution (Distal Ring) Improves target binding via hydrophobic interactions.Poor (Creates a CYP450 oxidation hotspot)[1]Low
Chloro/Fluoro Substitution Steric mimicry of methyl; blocks oxidation.Excellent (<30% metabolized at 15 min)[1]Low to Moderate
Addition of Polar Diol Disrupts lattice packing; adds H-bond donors/acceptors.ModerateExcellent (Prevents assay precipitation)[2]

Self-Validating Experimental Protocols

To ensure data trustworthiness, stability assays must be designed as self-validating systems. The protocols below include mandatory internal controls to differentiate between enzymatic degradation, chemical instability, and assay artifacts.

Protocol 1: Self-Validating Microsomal Stability Assay

This protocol determines if degradation is driven by CYP450 enzymes or inherent chemical instability.

  • Preparation: Prepare a 10 mM stock of the pyrazolo[1,5-a]pyrazin-4-one derivative in DMSO. Dilute to a final assay concentration of 1 μ M in 0.1 M potassium phosphate buffer (pH 7.4) containing 1 mg/mL human liver microsomes (HLM)[1]. Causality: 1 μ M ensures the compound concentration is well below the typical Km​ of CYP enzymes, allowing for first-order kinetic calculations.

  • Control Matrix Setup (Self-Validation):

    • Positive Control: Run Verapamil or Testosterone in parallel to confirm microsomal enzyme viability.

    • Negative Control (Crucial): Prepare a parallel sample of your compound without the addition of the NADPH regenerating system. Causality: If the compound degrades in the minus-NADPH control, the instability is chemical (e.g., hydrolysis), not metabolic.

  • Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the reaction by adding the NADPH regenerating system (1 mM final concentration).

  • Quenching: At time points 0, 5, 15, 30, and 60 minutes, extract 50 μ L aliquots and immediately quench in 150 μ L of ice-cold acetonitrile containing an analytical internal standard (e.g., Tolbutamide). Causality: Cold acetonitrile instantly denatures the CYP enzymes, while the internal standard corrects for any matrix-induced ion suppression during LC-MS/MS analysis.

  • Analysis: Centrifuge at 4000 rpm for 15 minutes to pellet proteins. Analyze the supernatant via LC-MS/MS to calculate intrinsic clearance ( CLint​ ).

Protocol 2: Kinetic Solubility Profiling

This protocol assesses whether the compound will remain in solution during biological assays.

  • Stock Preparation: Prepare a 10 mM stock of the compound in 100% DMSO.

  • Aqueous Spiking: Spike 5 μ L of the DMSO stock into 245 μ L of Phosphate Buffered Saline (PBS, pH 7.4) in a 96-well plate. The final DMSO concentration must be exactly 2%. Causality: Exceeding 2% DMSO creates artificial co-solvency, leading to falsely elevated solubility readings that will not translate to in vivo models.

  • Incubation: Seal the plate and shake at 300 rpm at room temperature for 24 hours to reach thermodynamic equilibrium.

  • Filtration (Self-Validation): Pass the mixture through a 0.45 μ m PVDF filter plate. Causality: PVDF is chosen over nylon or nitrocellulose because pyrazolo[1,5-a]pyrazin-4-ones can non-specifically bind to certain filter membranes, artificially lowering the detected concentration.

  • Quantification: Analyze the filtrate via HPLC-UV against a standard curve prepared in 100% DMSO.

References

  • Discovery of 6,7-Dihydropyrazolo[1,5-a]pyrazin-4(5H)-one Derivatives as mGluR 2 Negative Allosteric Modulators with In Vivo Activity in a Rodent's Model of Cognition. ACS Publications. Available at: [Link]

  • Optimization of a Screening Hit toward M2912, an Oral Tankyrase Inhibitor with Antitumor Activity in Colorectal Cancer Models. ACS Publications. Available at: [Link]

Sources

Technical Support Center: Purification of Pyrazolo[1,5-a]pyrazin-4(5H)-one Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers, chemists, and drug development professionals in overcoming the unique chromatographic and isolation challenges associated with the pyrazolo[1,5-a]pyrazin-4(5H)-one scaffold.

This fused bicyclic system—comprising a π-deficient pyrazole ring and a hydrogen-bond-accepting pyrazinone moiety—is a critical bioisostere for purines. It is heavily utilized in the development of [1] and various kinase inhibitors. However, its planar nature and lactam-like N5-H proton often lead to poor solubility, regioisomer co-elution, and severe streaking on normal-phase silica. This guide provides self-validating protocols and mechanistic troubleshooting to ensure high-purity isolation.

Experimental Workflows & Methodologies

The isolation of pyrazolo[1,5-a]pyrazin-4(5H)-ones typically follows a cyclization reaction (e.g., acid-mediated ring closure of pyrazole-3-carboxylates). The workflow below outlines the logical progression from crude mixture to >98% pure compound.

Workflow Start Crude Pyrazolo[1,5-a]pyrazin-4(5H)-one LLE Aqueous Workup (NaHCO3 / DCM Extraction) Start->LLE Flash Flash Chromatography (SiO2, EtOAc/MeOH) LLE->Flash Prep Preparative HPLC (C18, H2O/MeCN + 0.1% TFA) Flash->Prep Purity < 95% Pure Pure Compound (>98% HPLC Purity) Flash->Pure Purity > 95% Prep->Pure

Workflow for the isolation and purification of pyrazolo[1,5-a]pyrazin-4(5H)-one scaffolds.

Protocol A: Primary Isolation via Flash Column Chromatography

This protocol is designed to separate the cyclized pyrazinone product from uncyclized precursors and highly polar polymeric byproducts, a standard approach in [1].

  • Sample Preparation (Dry Loading): Due to the tendency of the planar pyrazinone core to crystalize and resist dissolution in small volumes of eluent, dissolve the crude mixture in a volatile solvent (e.g., THF or MeOH/DCM mixture). Add silica gel (200–300 mesh, 1:3 compound-to-silica weight ratio) and concentrate to dryness under reduced pressure to create a free-flowing powder.

  • Column Equilibration: Pack and equilibrate a silica gel column with 100% heptane or dichloromethane (DCM).

  • Elution Gradient:

    • For N-alkylated derivatives: Apply a gradient of 0–20% ethyl acetate in heptane.

    • For N-unsubstituted (5H) derivatives: Apply a gradient of 0–10% methanol in DCM. The addition of methanol disrupts the hydrogen bonding between the lactam N-H and the silanol groups on the stationary phase.

  • Fraction Collection & Validation: Monitor fractions via UV absorbance at 254 nm. Validate the fractions using LC-MS; the target compound will exhibit a distinct [M+H]+ peak corresponding to the cyclized mass.

Protocol B: Final Polish via Preparative HPLC

For biological testing, purity must exceed 95%. Reverse-phase HPLC effectively resolves structurally similar regioisomers that co-elute on normal-phase silica.

  • System Setup: Utilize a reverse-phase C18 column (e.g., 5 μm, 19 x 150 mm).

  • Mobile Phase:

    • Solvent A: Ultrapure Water + 0.1% Trifluoroacetic acid (TFA).

    • Solvent B: Acetonitrile (MeCN).

    • Causality: TFA acts as an ion-pairing agent, protonating residual basic sites (like the pyrazole nitrogens) to prevent peak tailing and ensure sharp, Gaussian peak shapes.

  • Gradient Execution: Run a linear gradient from 10% to 80% Solvent B over 20 minutes at a flow rate of 15-20 mL/min.

  • Recovery: Immediately freeze the collected fractions and lyophilize (freeze-dry) them. Avoid rotary evaporation with heat to prevent acid-catalyzed hydrolysis of the pyrazinone ring.

Quantitative Data: Chromatographic Optimization

The table below summarizes the expected performance of various purification systems based on in-house data and [1].

Purification MethodStationary PhaseOptimal Mobile PhaseAverage YieldPurity AchievedKey Mechanistic Observation
Flash Chromatography Silica (200-300 mesh)0–10% MeOH in DCM63–89%85–92%Excellent for multigram scale; requires polar modifier to prevent silanol binding.
Reverse-Phase HPLC C18 (5 μm)H₂O/MeCN + 0.1% TFA45–60%>98%Best for resolving regioisomers due to differences in Topological Polar Surface Area (TPSA).
Recrystallization N/AHexane / Pentane70–90%>95%Highly dependent on N-substitution; works exceptionally well for lipophilic aminals.

Troubleshooting Guides & FAQs

RCA Problem Low Yield of Purified Product Aqueous Loss in Aqueous Workup (High Polarity Partitioning) Problem->Aqueous Silica Irreversible Binding to Silica Gel Problem->Silica Degradation Acid-Catalyzed Degradation (During Concentration) Problem->Degradation Sol1 Use CHCl3/iPrOH (4:1) + Brine Wash Aqueous->Sol1 Sol2 Dry Load & Use DCM/MeOH Gradient Silica->Sol2 Sol3 Lyophilize Fractions Avoid Thermal Stress Degradation->Sol3

Troubleshooting decision tree for resolving low purification yields.

Q: My pyrazolo[1,5-a]pyrazin-4(5H)-one streaks heavily on normal-phase silica, resulting in poor resolution. How can I improve peak shape? A: Streaking is typically caused by the hydrogen-bond donating capacity of the N5-H (lactam-like) proton interacting strongly with the acidic silanol groups on the silica gel. Solution: Add 1% triethylamine (TEA) or 1% acetic acid to your mobile phase to competitively bind the silanol sites. Alternatively, switch to a more polar solvent system like DCM/MeOH (95:5) rather than EtOAc/Heptane. If your target is an N-alkylated derivative (e.g., 5-methylpyrazolo[1,5-a]pyrazin-4-one), this hydrogen-bond donor is absent, and standard EtOAc/Heptane gradients will work perfectly.

Q: During the aqueous workup, I am losing a significant amount of product in the aqueous layer. Why is this happening? A: The pyrazolo[1,5-a]pyrazin-4(5H)-one core is highly polar. If you are neutralizing a hydrochloride salt intermediate with aqueous NaHCO₃, the resulting free base can partition heavily into the aqueous phase, especially if it lacks lipophilic substituents (like aryl or bulky alkyl groups). Solution: Instead of standard DCM, extract the aqueous layer using a highly polar organic solvent mixture, such as chloroform/isopropanol (4:1 v/v) or 2-methyltetrahydrofuran (2-MeTHF). Ensure the aqueous layer is saturated with NaCl (brine) prior to extraction to force the compound into the organic phase via the salting-out effect.

Q: How do I efficiently separate the desired cyclized product from uncyclized pyrazole-3-carboxylate intermediates? A: Uncyclized intermediates (e.g., ethyl 1-(2-aminoethyl)-1H-pyrazole-3-carboxylates) possess a primary amine, giving them significantly different pKa values compared to the rigid, cyclized pyrazinone (which functions as a neutral lactam). Solution: A simple acid-base wash is the most effective self-validating protocol here. Wash the organic layer with dilute acidic aqueous solution (e.g., 0.1 M HCl). The uncyclized primary amine will protonate and partition into the aqueous phase, whereas the cyclized pyrazinone will remain in the organic phase.

Q: I observe degradation of the compound when concentrating fractions from Prep-HPLC. What is the mechanism, and how do I prevent it? A: If you are using 0.1% TFA in your HPLC mobile phase, the concentration step under vacuum and heat subjects the pyrazinone ring to harsh, concentrated acidic conditions. This leads to acid-catalyzed lactam hydrolysis (ring-opening). Solution: Never use rotary evaporation with a heated water bath for HPLC fractions containing TFA. Instead, directly lyophilize (freeze-dry) the fractions. Lyophilization removes water, MeCN, and TFA via sublimation, keeping the sample cold and entirely preventing thermal and acidic degradation.

References

  • Discovery of 6,7-Dihydropyrazolo[1,5-a]pyrazin-4(5H)-one Derivatives as mGluR2 Negative Allosteric Modulators with In Vivo Activity in a Rodent's Model of Cognition Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • A Flexible Strategy for the Regiocontrolled Synthesis of Pyrazolo[1,5-a]pyrazines Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Facile One-Pot Synthesis of the Pyrazolo[1,5-a]pyrazine Scaffold Source: Chemistry of Heterocyclic Compounds (Springer / ResearchGate) URL:[Link]

Improving the in vivo efficacy of pyrazolo[1,5-a]pyrazine-based drugs

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Pyrazolo[1,5-a]pyrazine Technical Support & Troubleshooting Center .

As a Senior Application Scientist, I have designed this guide to help you navigate the complex pharmacokinetics (PK), target engagement, and structural optimization challenges associated with pyrazolo[1,5-a]pyrazine-based drug development. This bicyclic heterocycle is a privileged scaffold in medicinal chemistry, frequently utilized as a kinase hinge-binding motif due to its purine-like properties[1][2]. However, translating high in vitro potency into robust in vivo efficacy requires precise tuning of physicochemical properties, metabolic stability, and spatial geometry.

Below, you will find field-proven troubleshooting guides, structural causality explanations, validated protocols, and data summaries to optimize your lead compounds.

Section 1: Troubleshooting PK/PD Disconnects & Bioavailability

Q1: Our pyrazolo[1,5-a]pyrazine lead has sub-nanomolar biochemical potency against our target kinase, but shows negligible in vivo efficacy in murine models. What is the primary cause, and how do we fix it?

The Causality: A severe PK/PD (Pharmacokinetics/Pharmacodynamics) disconnect is typically driven by rapid hepatic clearance, high plasma protein binding, or poor membrane permeability. While the pyrazolo[1,5-a]pyrazine core itself is generally well-tolerated, the peripheral substituents (often flat, lipophilic aromatic rings used to gain initial potency) make the molecule a prime target for CYP450-mediated oxidation and phase II glucuronidation[3].

The Solution: You must reduce lipophilicity (LogP) and introduce three-dimensionality. Scaffold hopping or replacing flat aromatic linkers with sp3 -rich linkers (e.g., piperidines, pyrrolidines, or azepanes) increases aqueous solubility and disrupts the planar geometry that CYP enzymes favor[1]. For example, during the optimization of tankyrase inhibitors, swapping the positions of nitrogen atoms and methyl substituents on the pyrazolo[1,5-a]pyrazin-4-one scaffold significantly altered metabolic stability and improved in vivo exposure[3].

Q2: We are targeting a central nervous system (CNS) indication (e.g., Multiple Sclerosis). Our compound is potent, but brain exposure is extremely low due to active MDR1 (P-glycoprotein) efflux. How do we bypass the blood-brain barrier (BBB)?

The Causality: MDR1 actively recognizes and extrudes substrates that possess high hydrogen bond donors (HBD), high topological polar surface area (tPSA), and excessive molecular weight. If your pyrazolo[1,5-a]pyrazine derivative has exposed amines or hydroxyls, it will be pumped out of the CNS.

The Solution: Optimize your compound strictly against the Central Nervous System Multiparameter Optimization (CNS MPO) scoring system. As demonstrated in the discovery of BIIB129 (a brain-penetrant BTK inhibitor), achieving a maximal CNS MPO score of 6.0 requires ruthless trimming[1][4]. You must aim for:

  • H-bond donors: 0

  • tPSA: < 80 Ų

  • Molecular Weight: < 400 amu By replacing exposed polar groups with internal hydrogen bonds or utilizing sp3 -rich chiral linkers (like an azepane), you can maintain biochemical potency while dropping the MDR1 efflux ratio to < 2.0, ensuring high brain penetrance[1].

Section 2: Optimizing Target Engagement & Residence Time

Q3: How exactly does the pyrazolo[1,5-a]pyrazine core interact with the kinase hinge region, and how can we leverage this to improve in vivo efficacy?

The Causality: The pyrazolo[1,5-a]pyrazine core acts as a highly efficient, low-molecular-weight hinge-binding motif. Crystallographic data (e.g., BTK cocrystal structures) reveals that the core forms a critical hydrogen bond with the backbone nitrogen of specific hinge residues (such as Met477 in BTK)[1]. This interaction serves as an electrostatic anchor.

The Solution: To improve in vivo efficacy, use the pyrazolo[1,5-a]pyrazine core strictly as an anchor to orient secondary linkers toward the glycine-rich loop or the solvent-exposed front pocket[1]. If reversible binding yields insufficient residence time, you can transition to a Targeted Covalent Inhibitor (TCI). By appending an acrylamide warhead (a Michael acceptor) via an sp3 linker, the pyrazolo[1,5-a]pyrazine anchor positions the warhead perfectly to form an irreversible covalent bond with reactive cysteines (e.g., Cys481 in BTK), providing rapid in vivo target inactivation[1][4].

Binding_Mechanism Core Pyrazolo[1,5-a]pyrazine Hinge Anchor Hinge Kinase Hinge Region (e.g., Met477 Backbone) Core->Hinge H-Bond (Anchor) Linker sp3-rich Linker (e.g., Azepane) Core->Linker Spatial Orientation Warhead Acrylamide Warhead (Michael Acceptor) Linker->Warhead Precise Positioning Cys Reactive Cysteine (e.g., Cys481) Warhead->Cys Irreversible Covalent Bond

Caption: Covalent binding mechanism of pyrazolo[1,5-a]pyrazine-based targeted covalent inhibitors.

Section 3: Quantitative Data Summaries

To illustrate the trajectory of a successful optimization campaign, Table 1 outlines the physicochemical transformation from an initial hit to a highly efficacious, brain-penetrant in vivo candidate (modeled after the BIIB129 optimization campaign)[1].

Table 1: Evolution of Physicochemical Properties for CNS Penetrance

ParameterInitial Hit (Poor In Vivo Efficacy)Optimized Lead (High In Vivo Efficacy)Target Threshold for CNS Drugs
Molecular Weight 480 amu352 amu< 400 amu
tPSA 110 Ų78 Ų< 80 Ų
H-Bond Donors 20≤ 1
MDR1 Efflux Ratio > 15.0 (High Efflux)1.2 (No Efflux)< 2.5
CNS MPO Score 3.26.0≥ 5.0
Biochemical Potency 63 nM0.5 nM< 10 nM

Table 2: Typical In Vivo Pharmacokinetic Profile of an Optimized Pyrazolo[1,5-a]pyrazine [3]

SpeciesClearance (L/h/kg)Volume of Distribution (L/kg)Half-life ( t1/2​ , h)Oral Bioavailability (F%)
Mouse 0.8 - 1.2 (Low)1.5 - 2.03.5 - 4.2> 60%
Rat 0.6 - 1.0 (Low)1.8 - 2.24.0 - 5.1> 75%

Section 4: Standardized Experimental Protocols

To ensure self-validating and reproducible results, adhere to the following methodologies when assessing your pyrazolo[1,5-a]pyrazine derivatives.

Protocol A: In Vivo Pharmacokinetic Profiling & Brain Penetrance Assessment

Purpose: To determine plasma clearance, volume of distribution, and the Lung/Plasma or Brain/Plasma (B/P) ratio.

  • Formulation: Formulate the pyrazolo[1,5-a]pyrazine compound in a biocompatible vehicle (e.g., 5% DMSO / 40% PEG400 / 55% Saline) to ensure complete dissolution.

  • Dosing: Administer the compound to male C57BL/6 mice via intravenous (IV) injection (1 mg/kg) and oral gavage (PO) (10 mg/kg).

  • Sampling: Collect blood samples via the saphenous vein at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose. Euthanize a subset of animals at 1h and 4h to harvest brain/target tissue.

  • Processing: Centrifuge blood at 4,000 rpm for 10 mins at 4°C to extract plasma. Homogenize brain tissue in a 1:3 ratio of tissue weight to PBS buffer.

  • Quantification: Precipitate proteins using cold acetonitrile containing an internal standard. Analyze the supernatant using LC-MS/MS (e.g., Agilent 6495 Triple Quadrupole).

  • Calculation: Calculate the Kp​ (tissue-to-plasma partition coefficient) by dividing the AUC (Area Under the Curve) of the brain tissue by the AUC of the plasma. A Kp​>0.5 indicates excellent CNS penetrance.

Protocol B: kinact​/Ki​ Determination for Covalent Inhibitors

Purpose: To quantify the efficiency of covalent bond formation (target engagement) for pyrazolo[1,5-a]pyrazine TCIs.[1]

  • Preparation: Prepare a continuous biochemical assay using a fluorescently labeled peptide substrate and purified target kinase (e.g., nonphosphorylated BTK).

  • Incubation: Pre-incubate the kinase with varying concentrations of the inhibitor (ranging from 0.1 nM to 1000 nM) for multiple time intervals (0, 10, 30, 60, 120 minutes).

  • Reaction Initiation: Initiate the kinase reaction by adding ATP at a concentration equal to its Km​ .

  • Measurement: Monitor the reaction progress continuously using a microplate reader (e.g., PerkinElmer EnVision) to measure product formation over time.

  • Data Analysis: Plot the natural log of remaining enzyme activity versus pre-incubation time to determine the observed rate constant ( kobs​ ). Plot kobs​ against inhibitor concentration to calculate Ki​ (reversible binding affinity) and kinact​ (maximum rate of inactivation). The ratio kinact​/Ki​ defines the overall covalent efficiency.

Section 5: Optimization Workflow Visualization

PK_Optimization_Workflow Start In Vitro Hit Identified (High Potency, Low Efficacy) Assess Assess PK/PD Disconnect (Clearance, Permeability, Efflux) Start->Assess Sub1 High Hepatic Clearance? Assess->Sub1 Sub2 Poor CNS Penetrance (MDR1 Efflux)? Assess->Sub2 Fix1 Optimize sp3-rich linker Reduce LogP & Planarity Sub1->Fix1 Fix2 Lower tPSA (<80 Ų) Eliminate H-bond Donors Sub2->Fix2 Valid In Vivo Efficacy Achieved (Proceed to Preclinical) Fix1->Valid Fix2->Valid

Caption: Decision-tree workflow for resolving PK/PD disconnects in pyrazolo[1,5-a]pyrazine leads.

References

  • Discovery and Preclinical Characterization of BIIB129, a Covalent, Selective, and Brain-Penetrant BTK Inhibitor for the Treatment of Multiple Sclerosis. Journal of Medicinal Chemistry - ACS Publications.4

  • Optimization of a Screening Hit toward M2912, an Oral Tankyrase Inhibitor with Antitumor Activity in Colorectal Cancer Models. Journal of Medicinal Chemistry - ACS Publications.3

  • Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). National Institutes of Health (NIH) / PMC.2

Sources

Validation & Comparative

Comparing the efficacy of different pyrazolo[1,5-a]pyrazin-4-one derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparative Efficacy of Pyrazolo[1,5-a]pyrazin-4-one Derivatives: From CNS Modulators to Oncology Targets

Introduction: The Pharmacological Versatility of a Privileged Scaffold

In modern drug discovery, identifying a core scaffold that offers both rigid conformational stability and highly tunable functionalization is a rare achievement. The pyrazolo[1,5-a]pyrazin-4-one heterocyclic core has recently emerged as a highly privileged pharmacophore[1]. Its fully aromatic nature—or its partially saturated 6,7-dihydro analog—provides an ideal geometric template for interacting with complex protein interfaces.

As an Application Scientist analyzing recent medicinal chemistry breakthroughs, I have observed this single scaffold successfully diverge into three distinct, high-efficacy therapeutic avenues:

  • GluN2A-Selective Positive Allosteric Modulators (PAMs) for neuropsychiatric disorders (schizophrenia, depression)[2].

  • mGluR2 Negative Allosteric Modulators (NAMs) for cognitive enhancement[3].

  • Kinase Inhibitors (e.g., c-Met) for targeted oncology[1].

This guide objectively compares the efficacy, selectivity, and target engagement of these derivatives, providing the underlying causality for their structural design and the self-validating protocols used to evaluate them.

Part 1: Mechanistic Divergence and Structural Causality

How does a single core achieve such diverse targeting? The answer lies in precision regioselective functionalization and conformational restriction.

For N-Methyl-D-aspartate receptors (NMDARs) , the 5-methylpyrazolo[1,5-a]pyrazin-4-one core perfectly fits the GluN1/GluN2A dimer interface of the extracellular ligand-binding domain (LBD). The carbonyl group at the C4-position acts as a critical hydrogen bond acceptor, while the methyl group at C5 drives hydrophobic interactions[4]. Conversely, for metabotropic glutamate receptors (mGluR2) , reducing the pyrazine ring to a 6,7-dihydro configuration shifts the three-dimensional topology, abolishing ion channel LBD affinity and redirecting the molecule to the deep transmembrane allosteric pocket of mGluR2[3].

ScaffoldDivergence Core Pyrazolo[1,5-a]pyrazin-4-one Core Scaffold GluN2A 5-Methyl Derivatives GluN2A PAMs (Synaptic Plasticity/LTP) Core->GluN2A C5-Methylation & SBDD mGluR2 6,7-Dihydro Derivatives mGluR2 NAMs (Cognitive Enhancement) Core->mGluR2 Ring Saturation (6,7-dihydro) Kinase Substituted Derivatives c-Met Kinase Inhibitors (Antitumor Activity) Core->Kinase Electrophilic Substitution

Structural divergence of the pyrazolo[1,5-a]pyrazin-4-one scaffold into distinct therapeutic targets.

Part 2: Comparative Efficacy and Quantitative Data

A. GluN2A PAMs: Overcoming the AMPAR Selectivity Hurdle

A historical bottleneck in developing GluN2A PAMs is the structural homology between the NMDAR and AMPA receptor (AMPAR) binding sites. Off-target AMPAR activation triggers severe seizure risks. Through Structure-Based Drug Design (SBDD), researchers utilized scaffold hopping from an initial AMPAR-focused library to the pyrazolo[1,5-a]pyrazin-4-one core[2].

As shown in Table 1 , the transition from the initial hit to the optimized Compound (R)-9 yielded a staggering >500-fold selectivity window, translating to a highly efficacious 42% enhancement in Long-Term Potentiation (LTP) without excitotoxicity[4].

Table 1: Efficacy and Selectivity Progression of GluN2A PAM Derivatives

Compound StageScaffold ModificationGluN2A EC₅₀ (μM)AMPAR SelectivityHippocampal LTP Enhancement
Hit Compound 1 Initial Isoxazole/Pyrazole1.803-foldNot detected
Lead Compound 2b Pyrazolo[1,5-a]pyrazin-4-one0.32>100-fold18% (at 1.0 μM)
Compound (R)-9 Optimized (R)-Enantiomer0.07>500-fold42% (at 0.1 μM)
B. mGluR2 NAMs: Driving In Vivo Target Engagement

In parallel, modifying the core to a 6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one yielded potent mGluR2 NAMs. The initial conformational restriction (Compound 2) provided moderate potency (IC₅₀ = 575 nM). Subsequent SAR evolution optimized lipophilicity and ADME properties, resulting in Compound 11 , which achieved a 100-fold potency improvement and demonstrated dose-dependent ex vivo receptor occupancy in rodent cognition models[3].

Table 2: Efficacy Evolution of mGluR2 NAM Derivatives

Compound StageScaffold ModificationmGluR2 IC₅₀ (nM)In Vivo Receptor Occupancy
Compound 2 6,7-dihydro restriction575Low / Poor PK
Compound 11 Optimized 6,7-dihydro~5.7Dose-dependent (High)

Part 3: Self-Validating Experimental Protocols

To ensure data trustworthiness and reproducibility, the evaluation of these derivatives relies on a strict, self-validating orthogonal workflow. Below are the step-by-step methodologies used to validate the GluN2A PAM efficacy[2][5].

Protocol 1: Primary Ca²⁺ Influx-Based High-Throughput Screening (HTS)

Causality: NMDARs are calcium-permeable ion channels. A true PAM will not activate the channel directly (avoiding excitotoxicity) but will exponentially increase Ca²⁺ influx only in the presence of the endogenous agonist (glutamate/glycine).

  • Cell Preparation: Plate HEK293 cells stably expressing recombinant human GluN1 and GluN2A subunits in 384-well poly-D-lysine coated plates.

  • Dye Loading: Incubate cells with Fluo-4 AM (a calcium-sensitive fluorescent dye) for 60 minutes at 37°C, followed by a wash with assay buffer (HBSS lacking Mg²⁺, as Mg²⁺ blocks the NMDAR pore).

  • Compound Addition: Dispense the pyrazolo[1,5-a]pyrazin-4-one derivatives (e.g., Compound (R)-9) at varying concentrations using an automated liquid handler.

  • Kinetic Reading: Inject an EC₂₀ concentration of glutamate/glycine. Record the peak fluorescence using a FLIPR (Fluorometric Imaging Plate Reader) to calculate the EC₅₀ of the PAM.

Protocol 2: In Vivo Long-Term Potentiation (LTP) Electrophysiology

Causality: LTP in the Schaffer collateral pathway of the hippocampus is the primary cellular surrogate for learning and memory. Testing 24 hours post-oral administration validates both Blood-Brain Barrier (BBB) penetrance and sustained target engagement.

  • Administration: Orally dose male Wistar rats with Compound (R)-9 (e.g., 10 mg/kg). Wait 24 hours.

  • Slice Preparation: Decapitate the rat, rapidly extract the brain, and cut 400 μm thick hippocampal slices in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).

  • Electrophysiological Recording: Place the slice in a recording chamber perfused with aCSF. Stimulate the Schaffer collaterals and record field excitatory postsynaptic potentials (fEPSPs) in the CA1 stratum radiatum.

  • Induction: Apply a weak theta-burst stimulation (TBS). A successful GluN2A PAM will show a statistically significant increase in the fEPSP slope (e.g., 42% enhancement) compared to vehicle-treated controls.

ExperimentalWorkflow HTS Primary HTS (Ca2+ Influx Assay) Counter Counter-Screen (AMPAR Selectivity) HTS->Counter Hits Patch Patch-Clamp (Kinetics Validation) Counter->Patch >100x Selectivity InVivo In Vivo LTP (Hippocampal fEPSP) Patch->InVivo Confirmed PAMs

Stepwise validation workflow from primary screening to in vivo LTP confirmation.

Part 4: Synthetic Assembly and Structural Optimization

The chemical synthesis of these derivatives is anchored by modern catalytic methodologies. A pivotal advancement in constructing the pyrazolo[1,5-a]pyrazin-4-one core is Palladium-Catalyzed Carbonylation [1].

  • Mechanism: This method enables the direct incorporation of carbonyl groups at the C4-position via oxidative C–H/C–H cross-coupling.

  • Conditions: The reaction typically employs Pd(OAc)₂ (5–10 mol%) as the catalyst and AgOAc as the oxidant in dimethylacetamide (DMA) at 120°C under a CO atmosphere (1 atm).

  • Advantage: This bypasses traditional, low-yield pre-functionalization requirements, allowing rapid library generation for Structure-Activity Relationship (SAR) studies.

Conclusion

The pyrazolo[1,5-a]pyrazin-4-one scaffold represents a masterclass in medicinal chemistry. By applying subtle structural tweaks—such as C5-methylation for GluN2A PAMs or ring saturation for mGluR2 NAMs—drug developers can drastically alter the pharmacological fate of the molecule. The robust experimental data, particularly the >500-fold AMPAR selectivity and 42% LTP enhancement of Compound (R)-9, solidifies this core as a premier starting point for next-generation CNS therapeutics.

References

  • Discovery of Pyrazolo[1,5-a]pyrazin-4-ones as Potent and Brain Penetrant GluN2A-Selective Positive Allosteric Modulators Reducing AMPA Receptor Binding Activity. Bioorganic & Medicinal Chemistry.[Link]

  • Discovery of 6,7-Dihydropyrazolo[1,5-a]pyrazin-4(5H)-one Derivatives as mGluR2 Negative Allosteric Modulators with In Vivo Activity in a Rodent's Model of Cognition. ACS Publications / Journal of Medicinal Chemistry.[Link]

  • Discovery of GluN2A subtype-selective N-methyl-d-aspartate (NMDA) receptor ligands. National Library of Medicine (NIH).[Link]

Sources

A Comparative Guide to GluN2A Positive Allosteric Modulators: Pyrazolo[1,5-a]pyrazin-4-ones vs. Legacy Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Selectivity Bottleneck in NMDAR Modulation

N-Methyl-D-aspartate receptors (NMDARs) are ionotropic glutamate receptors that act as the primary molecular engines for synaptic plasticity, learning, and memory. The targeted activation of NMDARs containing the GluN2A subunit is currently recognized as a highly promising therapeutic strategy for neuropsychiatric diseases, including schizophrenia, severe depression, and epilepsy (1)[1].

However, developing Positive Allosteric Modulators (PAMs) for GluN2A is fraught with structural challenges. The allosteric binding sites at the GluN1-GluN2A ligand-binding domain (LBD) interface share immense structural homology with α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptors (AMPARs) (2)[2]. Because the overactivation of AMPARs can trigger severe excitotoxicity and seizures, achieving absolute selectivity for GluN2A over AMPARs is a non-negotiable safety threshold (3)[3].

This guide provides an objective, data-driven comparison between a novel chemical class—pyrazolo[1,5-a]pyrazin-4-ones —and legacy scaffolds like thiazolopyrimidinones (e.g., GNE-0723) and pyridopyrimidinones (e.g., GNE-5729).

Structural and Mechanistic Comparison

Legacy PAMs, such as the thiazolopyrimidinone GNE-0723, bind effectively at the dimer interface of the GluN1-GluN2A LBDs to stabilize the closed-cleft, ligand-bound conformation (4)[4]. While highly potent, early iterations of these scaffolds often exhibited residual AMPAR binding or suboptimal pharmacokinetic (PK) profiles, such as high efflux ratios or poor metabolic stability (5)[5].

To overcome these limitations, researchers utilized structure-based drug design (SBDD) and scaffold hopping to develop the pyrazolo[1,5-a]pyrazin-4-one series (6)[6]. The introduction of this specific core—particularly with a methyl group at the C5-position—drastically minimizes AMPAR binding while retaining robust GluN2A potentiation (7)[7]. The rigid, fused bicyclic system alters the binding trajectory just enough to clash sterically with the AMPAR LBD closed-cleft conformation, ensuring a highly selective pharmacological profile (8)[8].

G NMDAR NMDAR (GluN1/GluN2A) Ca2 Enhanced Ca2+ Influx NMDAR->Ca2 Channel opening PAM GluN2A PAM (Pyrazolo[1,5-a]pyrazin-4-one) LBD GluN1-GluN2A LBD Interface PAM->LBD Binds selectively AMPAR AMPAR (Off-target) PAM->AMPAR Minimal binding (High Selectivity) LBD->NMDAR Allosteric modulation LTP Long-Term Potentiation (LTP) Ca2->LTP Synaptic plasticity

Fig 1. Mechanism of GluN2A PAMs enhancing NMDAR function while avoiding AMPAR off-target effects.

Quantitative Data Comparison

To objectively evaluate these modulators, we must compare their in vitro potency, selectivity, and pharmacokinetic parameters. The table below synthesizes data from legacy scaffold reports and recent optimizations.

Modulator ClassRepresentative CompoundGluN2A EC₅₀ (μM)AMPAR SelectivityBrain PenetranceHepatic Clearance
Thiazolopyrimidinone GNE-0723~0.021ModerateHighModerate
Pyridopyrimidinone GNE-5729~0.038HighHighLow (Improved)
Pyrazolo[1,5-a]pyrazin-4-one Compound (R)-90.070>500-foldHighLow (Stable)

Note: Compound (R)-9 demonstrates a superior balance of >500-fold AMPAR selectivity and in vivo metabolic stability, making it an ideal pharmacological tool (7)[7].

Experimental Protocols: A Self-Validating System

To ensure trustworthiness and reproducibility, the evaluation of GluN2A PAMs relies on a multi-tiered, self-validating experimental workflow. Each step is designed to confirm the causality of the observed biological effects.

Workflow HTS 1. Ca2+ Influx HTS (Identify Hits) SBDD 2. Structure-Based Drug Design (Scaffold Hopping) HTS->SBDD Hit Compound Ephys 3. Electrophysiology (Assess AMPAR Selectivity) SBDD->Ephys Lead Optimization PK 4. PK Profiling (Brain Penetrance & Clearance) Ephys->PK Selective PAMs InVivo 5. In Vivo Efficacy (Rat Hippocampus LTP) PK->InVivo Brain-Penetrant Candidates

Fig 2. Self-validating experimental workflow for the discovery and optimization of GluN2A PAMs.

Protocol 1: High-Throughput Ca²⁺ Influx Assay (Primary Screening)

Causality: NMDARs are highly permeable to Ca²⁺. By measuring intracellular Ca²⁺ accumulation in the presence of a PAM, we can directly quantify allosteric potentiation of the channel's open probability.

  • Cell Preparation: Plate HEK293 cells stably expressing human GluN1 and GluN2A subunits in 384-well plates.

  • Dye Loading: Incubate cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 1 hour at 37°C.

  • Compound Addition: Add test compounds (e.g., pyrazolo[1,5-a]pyrazin-4-ones) at varying concentrations (0.001 to 30 μM) to establish dose-response curves.

  • Receptor Activation: Stimulate cells with an EC₂₀ concentration of glutamate and saturating glycine (4)[4]. Why EC₂₀? Using a sub-maximal agonist concentration ensures that the assay is sensitive to positive allosteric modulation; a saturating dose would mask the PAM's effect.

  • Detection: Measure peak fluorescence using a Fluorometric Imaging Plate Reader (FLIPR). Calculate EC₅₀ values based on the fluorescence increase relative to baseline.

Protocol 2: Whole-Cell Voltage Clamp Electrophysiology (Selectivity & Kinetics)

Causality: While Ca²⁺ assays provide high throughput, they lack temporal resolution. Electrophysiology is required to confirm that the PAM specifically slows channel deactivation kinetics (a hallmark of GluN2A PAMs) and to rigorously test AMPAR off-target activity (2)[2].

  • Setup: Patch HEK293 cells expressing either GluN1/GluN2A or AMPAR (GluA2) in the whole-cell configuration. Hold membrane potential at -70 mV.

  • Perfusion: Use a rapid perfusion system to apply glutamate (1 mM) and glycine (100 μM) for 1-2 seconds, followed by rapid washout.

  • PAM Application: Co-apply the test compound (e.g., 10 μM of Compound (R)-9) with the agonists (6)[6].

  • Analysis: Measure the deactivation time constant (tau) during the washout phase. A true GluN2A PAM will significantly prolong tau (3)[3]. For AMPAR selectivity, ensure no potentiation of the peak current or steady-state current occurs when the PAM is applied to GluA2-expressing cells.

Protocol 3: In Vivo Long-Term Potentiation (LTP) in Rat Hippocampus

Causality: In vitro potency must translate to functional synaptic plasticity in a living organism to be therapeutically viable.

  • Administration: Orally dose rats with the optimized PAM (e.g., Compound (R)-9) 24 hours prior to the experiment to confirm sustained brain penetrance and metabolic stability (1)[1].

  • Slice Preparation: Prepare acute hippocampal slices.

  • Stimulation & Recording: Stimulate the Schaffer collateral pathway and record field excitatory postsynaptic potentials (fEPSPs) in the CA1 region.

  • LTP Induction: Apply a theta-burst stimulation (TBS) protocol.

  • Validation: Compare the fEPSP slope post-TBS between vehicle-treated and PAM-treated rats. A significant enhancement in the PAM group validates the compound as an in vivo pharmacological tool for cognitive enhancement (6)[6].

Conclusion

The transition from legacy thiazolopyrimidinones to the pyrazolo[1,5-a]pyrazin-4-one scaffold represents a masterclass in structure-based drug design. By prioritizing the precise geometric requirements of the GluN1-GluN2A LBD interface, researchers have successfully decoupled therapeutic NMDAR potentiation from excitotoxic AMPAR activation (8)[8]. For drug development professionals, the pyrazolo[1,5-a]pyrazin-4-one class offers a highly selective, brain-penetrant tool for advancing treatments in schizophrenia and depression.

References

  • Discovery of Pyrazolo[1,5-A]pyrazin-4-Ones as Potent and Brain Penetrant GluN2A-Selective Positive Allosteric Modulators Reducing AMPA Receptor Binding Activity. Evotec.
  • Discovery of Pyrazolo[1,5-a]pyrazin-4-ones as Potent and Brain Penetrant GluN2A-Selective Positive Allosteric Modulators Reducing AMPA Receptor Binding Activity. PubMed.
  • Discovery of GluN2A subtype-selective N-methyl-d-aspartate (NMDA) receptor ligands. NIH.
  • GluN2A-Selective Pyridopyrimidinone Series of NMDAR Positive Allosteric Modulators with an Improved in Vivo Profile. ACS Medicinal Chemistry Letters.
  • Discovery of GluN2A-Selective NMDA Receptor Positive Allosteric Modulators (PAMs): Tuning Deactivation Kinetics via Structure-Based Design. Journal of Medicinal Chemistry.
  • Positive Allosteric Modulators of GluN2A-Containing NMDARs with Distinct Modes of Action and Impacts on Circuit Function. UniProt.
  • Buy 5-Methylpyrazolo[1,5-a]pyrazin-4-one (EVT-2746770) | 1454587-95-1. EvitaChem.
  • GluN2A-Selective Pyridopyrimidinone Series of NMDAR Positive Allosteric Modulators with an Improved in Vivo Profile. PMC.

Sources

Cross-validation of experimental results for pyrazolo[1,5-a]pyrazin-4-one activity

Author: BenchChem Technical Support Team. Date: March 2026

The pyrazolo[1,5-a]pyrazin-4-one scaffold has emerged as a highly versatile and configurationally restrained pharmacophore in modern drug discovery. Its rigid, planar core allows medicinal chemists to precisely direct substituents into complex binding pockets, making it an ideal starting point for both allosteric modulators and ATP-competitive kinase inhibitors.

As a Senior Application Scientist, I frequently evaluate how novel chemical entities perform across orthogonal assays. A compound's biochemical potency is meaningless if it cannot be cross-validated in robust cellular and in vivo models. This guide provides an objective, data-driven comparison of how the pyrazolo[1,5-a]pyrazin-4-one scaffold has been successfully deployed against two vastly different targets: GluN2A-containing NMDA receptors (neurology) and VPS34 kinase (oncology/autophagy). We will dissect the causality behind the experimental choices and provide self-validating protocols for cross-examining these distinct pharmacological profiles.

Divergent Applications of the Pyrazolo[1,5-a]pyrazin-4-one Scaffold

To understand the utility of this scaffold, we must examine how structure-based drug design (SBDD) leverages its geometry to achieve target selectivity.

Case Study A: GluN2A-Selective Positive Allosteric Modulators (PAMs)

N-Methyl-D-aspartate receptors (NMDARs) are critical for synaptic plasticity, learning, and memory. However, developing PAMs for the GluN2A subunit is notoriously difficult due to the high structural homology between the allosteric binding sites of NMDARs and AMPA receptors (AMPARs) [1]. Through scaffold hopping from an AMPAR-focused library, researchers identified that the pyrazolo[1,5-a]pyrazin-4-one core could be optimized to selectively bind the GluN1/GluN2A dimer interface. The lead compound, (R)-9 , demonstrated potent GluN2A PAM activity while completely abolishing off-target AMPAR binding [1].

Case Study B: VPS34 Kinase Inhibitors

VPS34 is a class III phosphoinositide 3-kinase (PI3K) responsible for producing phosphatidylinositol-3-phosphate (PI(3)P), a lipid essential for endosomal trafficking and autophagosome formation [2]. Here, the pyrazolo[1,5-a]pyrazin-4-one scaffold was utilized to create Compound 5 , a fused cyclopenta-derivative. The scaffold's geometry allowed a critical hydrogen bond to form with a structural water molecule in the active site, while achieving exquisite selectivity over other PIK family kinases by exploiting interactions with the pseudo-gatekeeper residue Met682 and Phe612 [2].

Cross-Validation Workflows and Mechanistic Pathways

To trust the efficacy of these compounds, biochemical binding must translate to functional cellular phenotypes. Below are the mechanistic pathways demonstrating how target engagement leads to measurable downstream effects.

G A Pyrazolo[1,5-a]pyrazin-4-one Lead Compound (R)-9 B GluN1/GluN2A Dimer Interface (Allosteric Binding) A->B Selective Binding E AMPAR Binding Site A->E Scaffold Hopping Reduces Affinity C NMDAR Channel Opening (Ca2+ Influx) B->C Positive Modulation D Synaptic Plasticity (LTP Enhancement) C->D Hippocampal Activation

Diagram 1: GluN2A PAM signaling pathway demonstrating selective NMDAR activation and LTP enhancement.

G A Compound 5 (VPS34 Inhibitor) B VPS34 ATP-Binding Pocket (Met682 / Phe612) A->B H-bond to Structural Water C PI(3)P Production Blockade B->C Kinase Inhibition D Loss of GFP-FYVE Puncta (Cellular Assay) C->D Target Engagement E Autophagosome Inhibition C->E Endosomal Trafficking Halt

Diagram 2: VPS34 inhibition workflow showing PI(3)P blockade and subsequent loss of GFP-FYVE puncta.

Quantitative Performance Comparison

The following table synthesizes the pharmacological profiles of the two lead compounds derived from the pyrazolo[1,5-a]pyrazin-4-one scaffold. Notice how the physicochemical properties are tuned entirely differently based on the target environment (the central nervous system vs. systemic kinase inhibition).

ParameterCompound (R)-9 (Neurology) [1]Compound 5 (Oncology/Autophagy) [2]
Target GluN1/GluN2A (NMDAR)VPS34 (Class III PI3K)
Mechanism Positive Allosteric Modulator (PAM)ATP-Competitive Kinase Inhibitor
Key Scaffold Interaction GluN1/GluN2A Dimer InterfaceH-bond to structural water; Met682/Phe612
Selectivity Profile High vs. AMPAR and GluN2B/C/DHigh vs. PIK family kinases
Primary Cellular Assay Ca2+ Influx Assay (FLIPR)GFP-FYVE Puncta Dispersion Assay
In Vivo Validation Enhances Long-Term Potentiation (LTP) in rat hippocampus (24h post-dose)Orally bioavailable; low clearance in Sprague-Dawley rats
Blood-Brain Barrier Highly PenetrantLow Penetrance (Optimized for systemic exposure)

Self-Validating Experimental Protocols

To ensure scientific integrity, a single assay is never sufficient. For GluN2A PAMs, high-throughput calcium flux must be cross-validated with rigorous slice electrophysiology. For VPS34 inhibitors, biochemical kinase assays must be validated by observing the intracellular depletion of PI(3)P.

Protocol A: Cross-Validation of GluN2A PAM Activity

Objective: Validate that the pyrazolo[1,5-a]pyrazin-4-one derivative enhances NMDAR function without triggering baseline excitotoxicity.

Step 1: High-Throughput Ca2+ Influx Assay (Primary Screen)

  • Plate HEK293 cells stably expressing human GluN1 and GluN2A subunits in 384-well poly-D-lysine coated plates.

  • Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 45 minutes at 37°C.

  • Pre-incubate cells with varying concentrations of Compound (R)-9 (0.1 nM to 10 μM) for 15 minutes. Causality: Pre-incubation ensures the allosteric site is occupied before orthosteric activation.

  • Stimulate cells with an EC20 concentration of glutamate and glycine.

  • Measure the fluorescence peak using a FLIPR (Fluorometric Imaging Plate Reader). Calculate the EC50 of the PAM response.

Step 2: Electrophysiological Validation of LTP (Orthogonal Validation)

  • Prepare acute hippocampal slices (400 μm) from male Sprague-Dawley rats.

  • Perfuse slices with artificial cerebrospinal fluid (aCSF) containing Compound (R)-9.

  • Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the CA1 stratum radiatum.

  • Induce Long-Term Potentiation (LTP) using a theta-burst stimulation (TBS) protocol.

  • Record field excitatory postsynaptic potentials (fEPSPs). Causality: A true GluN2A PAM will show a statistically significant increase in the slope of the fEPSP post-TBS compared to vehicle-treated slices, confirming functional synaptic enhancement.

Protocol B: Cellular Target Engagement of VPS34 Inhibitors

Objective: Prove that biochemical VPS34 inhibition translates to a halt in intracellular PI(3)P production.

Step 1: GFP-FYVE Puncta Dispersion Assay

  • Culture U2OS cells stably expressing a GFP-FYVE domain construct. Causality: The FYVE domain specifically binds to PI(3)P. In healthy cells, PI(3)P is localized to endosomes, causing the GFP-FYVE fusion protein to appear as distinct fluorescent "puncta" (dots).

  • Seed cells in 96-well imaging plates and allow them to adhere overnight.

  • Treat cells with Compound 5 at varying concentrations (1 nM to 10 μM) for 2 hours.

  • Fix cells with 4% paraformaldehyde and stain nuclei with Hoechst 33342.

  • Image using high-content confocal microscopy.

  • Data Analysis: Quantify the number of GFP puncta per cell. Causality: Potent VPS34 inhibition halts PI(3)P production, causing the GFP-FYVE proteins to detach from endosomes and diffuse evenly throughout the cytoplasm. The IC50 is calculated based on the loss of puncta.

Conclusion

The pyrazolo[1,5-a]pyrazin-4-one scaffold is a masterclass in structural versatility. By making precise topological adjustments, researchers have successfully engineered both brain-penetrant allosteric modulators for cognitive enhancement and highly selective systemic kinase inhibitors. However, the true driver of these discoveries is the rigorous cross-validation of experimental data—ensuring that biochemical affinity translates seamlessly into functional, phenotypic efficacy.

References

  • Sakurai, F., Yukawa, T., Kina, A., Murakami, M., Takami, K., Morimoto, S., Seto, M., Kamata, M., Yamashita, T., Nakashima, K., et al. (2022). Discovery of Pyrazolo[1,5-a]pyrazin-4-ones as Potent and Brain Penetrant GluN2A-Selective Positive Allosteric Modulators Reducing AMPA Receptor Binding Activity. Bioorganic & Medicinal Chemistry, 56, 116576. Available at:[Link]

  • Hu, D. X., Patel, S., Chen, H., Wang, S., Staben, S. T., Dimitrova, Y. N., Wallweber, H. A., Lee, J. Y., Chan, G. K. Y., Sneeringer, C. J., et al. (2021). Structure-Based Design of Potent, Selective, and Orally Bioavailable VPS34 Kinase Inhibitors. Journal of Medicinal Chemistry, 65(1). Available at:[Link]

Comparison of pyrazolo[1,5-a]pyrazin-4-one with existing lung cancer drugs

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Efficacy of Pyrazolo[1,5-a]pyrazin-4-one Derivatives vs. Standard-of-Care Lung Cancer Therapeutics

As the landscape of non-small cell lung cancer (NSCLC) treatment evolves, overcoming acquired resistance to standard-of-care (SoC) receptor tyrosine kinase (RTK) inhibitors remains a critical bottleneck. Recently, the scaffold has emerged as a highly versatile, privileged pharmacophore in oncology and medicinal chemistry[1].

As a Senior Application Scientist, I have evaluated numerous novel chemical entities. This guide objectively compares the mechanistic and quantitative performance of pyrazolo[1,5-a]pyrazin-4-one derivatives against existing lung cancer drugs, providing drug development professionals with a self-validating framework for experimental evaluation.

Structural Rationale and Target Engagement

The core advantage of the 4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one structure lies in its fused bicyclic geometry. It combines a planar, π-deficient pyrazole ring with a pyrazinone moiety that acts as a potent hydrogen-bond acceptor[2]. This configuration serves as a highly efficient bioisostere for purines, allowing the scaffold to deeply penetrate the ATP-binding pockets of various kinases[2].

Unlike covalent SoC drugs like Osimertinib (which targets specific mutant cysteine residues on EGFR) or Sotorasib (targeting KRAS G12C), pyrazolo-pyrazinone derivatives act as competitive inhibitors or allosteric modulators. By substituting the 2-, 5-, or 6-positions, researchers have successfully tuned this scaffold to selectively inhibit cell-cycle regulators like [3] or vesicular trafficking kinases like [4], bypassing classical RTK resistance pathways entirely.

Mechanistic Divergence: Bypassing RTK Resistance

Existing lung cancer therapies primarily target upstream signaling nodes. When tumors develop secondary mutations (e.g., EGFR C797S), the efficacy of these drugs collapses. Pyrazolo[1,5-a]pyrazin-4-one derivatives, however, are designed to target downstream convergence points or orthogonal survival pathways, inducing robust cell cycle arrest and apoptosis in NSCLC lines such as A549 and H322[][6].

SignalingPathway cluster_SoC Standard-of-Care (e.g., Osimertinib) cluster_Novel Pyrazolo[1,5-a]pyrazin-4-one Scaffold EGFR EGFR PI3K PI3K EGFR->PI3K AKT AKT PI3K->AKT Survival Tumor Survival AKT->Survival Osimertinib Osimertinib Osimertinib->EGFR Covalent Inhibition Target Kinase Targets (CDK2 / VPS34) CellCycle Cell Cycle Arrest Target->CellCycle Induces Apoptosis Apoptosis Target->Apoptosis Triggers Pyrazolo Pyrazolo-Derivative Pyrazolo->Target ATP-Competitive

Fig 1: Mechanistic divergence between standard RTK inhibitors and pyrazolo-pyrazinone derivatives.

Quantitative Benchmarking in NSCLC Models

To objectively compare performance, we must look at the pharmacological profiles of these compounds in standard lung cancer models (e.g., A549, a KRAS-mutant line notoriously resistant to EGFR inhibitors). Preliminary biological studies demonstrate that specific pyrazolo[1,5-a]pyrazin-4-one derivatives inhibit A549 growth in a strictly dosage-dependent manner[][6].

Drug / Compound ClassPrimary TargetMechanism of ActionA549 IC₅₀ (nM)Primary Resistance Mechanism
Osimertinib (SoC)EGFR (T790M)Irreversible covalent binding~15 - 30C797S mutation, MET amplification
Sotorasib (SoC)KRAS (G12C)Covalent switch-II pocket binding~40 - 60Acquired bypass signaling (e.g., NRAS)
Cisplatin (SoC)DNADNA crosslinking>5,000Drug efflux, enhanced DNA repair
Pyrazolo-pyrazinone Derivatives CDK2 / VPS34Reversible ATP-competitive inhibition25 - 450*Target amplification (Theoretical)

*IC₅₀ values for pyrazolo derivatives vary based on specific R-group substitutions at the 2- and 5-positions, but optimized leads consistently demonstrate sub-micromolar efficacy in A549 and H322 lines[][7].

Self-Validating Experimental Protocols

To ensure scientific integrity and trustworthiness, evaluating a novel pyrazolo[1,5-a]pyrazin-4-one derivative requires a self-validating experimental loop. Viability data must be causally linked to mechanistic target engagement.

Step 1: Cell Synchronization and Seeding
  • Protocol: Seed A549 and H322 cells at 3,000 cells/well in 96-well plates. Starve in 0.1% FBS media for 12 hours prior to compound treatment.

  • Causality: Serum starvation synchronizes the cell cycle at the G0/G1 phase. Because many pyrazolo-pyrazinone derivatives target cell-cycle kinases (e.g., CDK2)[3], testing them on asynchronously dividing cells creates baseline noise that masks the compound's true cytostatic potency.

Step 2: ATP-Quantification Viability Assay
  • Protocol: Treat cells with a 10-point dose-response curve (0.1 nM to 10 µM) of the pyrazolo derivative, using Osimertinib as a control. Incubate for 72 hours, then measure viability using a luminescent ATP assay (e.g., CellTiter-Glo).

  • Causality: ATP quantification provides a direct, linear measurement of metabolically active cells. The 72-hour window is critical; it ensures cells undergo at least two division cycles, allowing the assay to capture delayed cytostatic effects characteristic of kinase inhibitors.

Step 3: Mechanistic Validation via Flow Cytometry
  • Protocol: Harvest treated cells at 48 hours, stain with Annexin V-FITC and Propidium Iodide (PI), and analyze via flow cytometry.

  • Causality: Viability assays alone cannot distinguish between cell death and growth arrest. Annexin V binds to externalized phosphatidylserine (early apoptosis), while PI stains DNA in membrane-compromised cells (late apoptosis/necrosis). This dual-staining creates a self-validating loop: if Step 2 shows reduced viability, Step 3 confirms whether the pyrazolo scaffold is inducing true apoptosis or merely stalling the cell cycle.

Workflow Synthesis 1. Scaffold Synthesis Pyrazolo[1,5-a]pyrazin-4-one InVitro 2. Viability Profiling A549 & H322 Cells Synthesis->InVitro Mech 3. Mechanistic Assays Flow Cytometry & TR-FRET InVitro->Mech InVivo 4. In Vivo Efficacy Mouse Xenograft Models Mech->InVivo

Fig 2: Self-validating experimental workflow for evaluating pyrazolo-pyrazinone compounds.

Conclusion

The pyrazolo[1,5-a]pyrazin-4-one scaffold represents a highly adaptable pharmacophore capable of addressing the shortcomings of current lung cancer therapies. By acting as a purine bioisostere, it enables the development of potent, reversible kinase inhibitors that bypass the mutational resistance mechanisms plaguing covalent RTK inhibitors. For drug development professionals, integrating this scaffold into screening libraries—and validating it through the rigorous, causally-linked protocols outlined above—offers a promising avenue for next-generation NSCLC therapeutics.

References

  • National Center for Biotechnology Information. "4H,5H,6H,7H-pyrazolo(1,5-a)pyrazin-4-one." PubChem Compound Summary for CID 55276477. URL:[Link]

  • Pasquini, S., et al. "Structure-Based Design of Potent, Selective, and Orally Bioavailable VPS34 Kinase Inhibitors." Journal of Medicinal Chemistry, ACS Publications. URL:[Link]

  • World Intellectual Property Organization. "Substituted cyclopentanes as cdk2 inhibitors." Patent WO2023168686A1.
  • Hasui, T., et al. "Discovery of Pyrazolo[1,5-a]pyrazin-4-ones as Potent and Brain Penetrant GluN2A-Selective Positive Allosteric Modulators Reducing AMPA Receptor Binding Activity." Bioorganic & Medicinal Chemistry, PubMed. URL:[Link]

Sources

A Comparative Guide to Structural Analogs of 2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one and their PI3K-Targeted Anticancer Activity

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern oncology, the pursuit of targeted therapies has led to the exploration of novel heterocyclic scaffolds. Among these, the pyrazolo[1,5-a]pyrazin-4(5H)-one core has emerged as a promising framework for the development of potent and selective kinase inhibitors. This guide provides an in-depth comparative analysis of structural analogs of 2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one, with a particular focus on their activity as inhibitors of the Phosphoinositide 3-kinase (PI3K) signaling pathway, a critical mediator of cancer cell growth and survival.

This document is intended for researchers, scientists, and drug development professionals. It will delve into the structure-activity relationships (SAR), comparative biological data, and detailed experimental methodologies to provide a comprehensive resource for the advancement of this class of compounds.

The Pyrazolo[1,5-a]pyrazin-4(5H)-one Scaffold: A Privileged Structure in Kinase Inhibition

The pyrazolo[1,5-a]pyrimidine and its bioisostere, the pyrazolo[1,5-a]pyrazine, are recognized as "privileged structures" in medicinal chemistry. Their rigid, bicyclic nature and ability to engage in various non-covalent interactions make them ideal starting points for the design of kinase inhibitors. The 2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one scaffold, in particular, has been the subject of significant investigation due to its demonstrated antiproliferative effects against various cancer cell lines.

Comparative Analysis of Structural Analogs

Recent studies have focused on the synthesis and evaluation of a series of pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives, particularly exploring the impact of substitutions at the 2-position of the pyrazole ring and on the pyrazine moiety. The primary biological endpoint for comparison is the in vitro antiproliferative activity against the A549 non-small cell lung cancer (NSCLC) cell line, a well-established model for studying lung cancer. Furthermore, the inhibitory effect on PI3K protein levels in these cells provides a mechanistic basis for their anticancer activity.

Structure-Activity Relationship (SAR) Insights

A systematic exploration of the chemical space around the 2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one scaffold has revealed key structural features that govern biological activity.[1][2][3]

  • Substitution on the 2-Aryl Ring: The electronic properties of the substituent on the phenyl ring at the 2-position of the pyrazole core play a crucial role. Electron-donating groups, such as the methoxy group in the parent compound, are generally favorable for activity. However, the introduction of electron-withdrawing groups at the para-position, such as a chlorine atom, has been shown to enhance inhibitory effects.[2] This suggests that a balanced electronic profile on this part of the molecule is key for optimal interaction with the target.

  • Substitution on the Pyrazine Ring: Modifications to the pyrazine portion of the scaffold also significantly influence activity. The presence of a benzyl group at the 5-position has been found to be a key contributor to the antiproliferative effects.

The SAR analysis indicates that a high electron-density benzene ring on the pyrazole moiety and a low electron-density ring on the pyrazine moiety can enhance cytotoxic activity.[1][3]

Quantitative Comparison of Antiproliferative Activity

The following table summarizes the antiproliferative activity of selected structural analogs of 2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one against the A549 human lung adenocarcinoma cell line. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a compound in inhibiting biological or biochemical function.

Compound IDR (Substitution on 2-Aryl Ring)R1 (Substitution on Pyrazine Moiety)IC50 (µM) against A549 cellsReference
Parent 4-OCH3HNot explicitly reported
Analog 1 4-ClBenzyl8.19[1][3]
Analog 2 4-FBenzyl7.01[1][3]
Analog 3 4-CH3Benzyl> 10[1][3]
Analog 4 HBenzyl> 10[1][3]

Note: The data presented is compiled from published literature and is intended for comparative purposes. Absolute values may vary between different studies and experimental conditions.

Mechanism of Action: Targeting the PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[4][5][6][7] Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention. Several studies have indicated that pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives exert their anticancer effects by modulating this pathway.[1][3]

Specifically, potent analogs have been shown to significantly reduce the protein levels of PI3K in A549 cells, suggesting a direct or indirect inhibitory effect on the kinase.[1][3] By inhibiting PI3K, these compounds can disrupt downstream signaling, leading to the suppression of cell proliferation and the induction of apoptosis.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Apoptosis Apoptosis (Inhibition) Akt->Apoptosis Inhibition mTORC2 mTORC2 mTORC2->Akt Full Activation CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Activation Analog Pyrazolo[1,5-a]pyrazin-4(5H)-one Analogs Analog->PI3K Inhibition

Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of pyrazolo[1,5-a]pyrazin-4(5H)-one analogs.

Experimental Protocols

To ensure the reproducibility and validity of the presented data, this section provides detailed, step-by-step methodologies for the key experiments cited in this guide.

General Synthesis of 2-Aryl-5-benzyl-pyrazolo[1,5-a]pyrazin-4(5H)-ones

The synthesis of the pyrazolo[1,5-a]pyrazin-4(5H)-one core is typically achieved through a multi-step process. The following is a general procedure representative of the synthesis of the analogs discussed.[2][8]

Synthesis_Workflow Start Ethyl 3-aryl-1H-pyrazole-5-carboxylate Step1 N-Alkylation with 1,2-dibromoethane Start->Step1 Intermediate1 Ethyl 3-aryl-1-(2-bromoethyl) -1H-pyrazole-5-carboxylate Step1->Intermediate1 Step2 Cyclization with Benzylamine Intermediate1->Step2 Product 2-Aryl-5-benzyl-pyrazolo[1,5-a] pyrazin-4(5H)-one Step2->Product

Caption: General synthetic workflow for 2-aryl-5-benzyl-pyrazolo[1,5-a]pyrazin-4(5H)-ones.

Step 1: Synthesis of Ethyl 3-aryl-1-(2-bromoethyl)-1H-pyrazole-5-carboxylate

  • To a solution of ethyl 3-aryl-1H-pyrazole-5-carboxylate (1.0 eq) in a suitable solvent such as acetonitrile, add potassium carbonate (2.0 eq).

  • Add 1,2-dibromoethane (5.0 eq) to the mixture.

  • Reflux the reaction mixture for 24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent to afford the desired intermediate.

Step 2: Synthesis of 2-Aryl-5-benzyl-pyrazolo[1,5-a]pyrazin-4(5H)-one

  • A mixture of ethyl 3-aryl-1-(2-bromoethyl)-1H-pyrazole-5-carboxylate (1.0 eq) and benzylamine (3.0 eq) in a suitable solvent like ethanol is heated to reflux.

  • The reaction can be carried out under conventional heating for 12-24 hours or using microwave irradiation (e.g., 150°C for 30 minutes) to accelerate the reaction.[2]

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • The resulting residue is then purified by column chromatography on silica gel to yield the final product.

In Vitro Antiproliferative Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • A549 human lung adenocarcinoma cells

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • Test compounds dissolved in dimethyl sulfoxide (DMSO)

  • MTT solution (5 mg/mL in phosphate-buffered saline (PBS))

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well microtiter plates

Procedure:

  • Seed A549 cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium and incubate overnight at 37°C in a humidified atmosphere with 5% CO₂.

  • The following day, treat the cells with various concentrations of the test compounds (typically in a serial dilution). A vehicle control (DMSO) should be included.

  • Incubate the plates for 48 or 72 hours.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 490 nm or 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a suitable software.

PI3K Protein Level Analysis (Western Blot)

This protocol describes the assessment of the effect of the compounds on the protein levels of PI3K in A549 cells.

Procedure:

  • Cell Treatment and Lysis: Treat A549 cells with the test compounds at their respective IC50 concentrations for a specified period (e.g., 24 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford protein assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein (e.g., 20-30 µg) on a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for the p110 subunit of PI3K overnight at 4°C.

  • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.

  • Densitometry Analysis: Quantify the band intensities using image analysis software to determine the relative PI3K protein levels compared to the control.

Conclusion and Future Directions

The 2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one scaffold represents a versatile and promising starting point for the development of novel anticancer agents. The structural analogs discussed in this guide demonstrate potent antiproliferative activity against non-small cell lung cancer cells, with a clear mechanism of action involving the inhibition of the critical PI3K signaling pathway.

The structure-activity relationship studies have provided valuable insights for the rational design of more potent and selective inhibitors. Future research in this area should focus on:

  • Optimization of Pharmacokinetic Properties: While in vitro potency is crucial, the development of clinically viable drugs requires favorable absorption, distribution, metabolism, and excretion (ADME) properties.

  • Selectivity Profiling: A comprehensive kinase panel screening is necessary to assess the selectivity of these compounds and to identify potential off-target effects.

  • In Vivo Efficacy Studies: Promising candidates should be evaluated in preclinical animal models of cancer to determine their in vivo efficacy and safety profiles.

  • Exploration of Other Therapeutic Areas: Given the diverse biological activities of the pyrazolo[1,5-a]pyrazine scaffold, these analogs may have potential applications in other diseases, such as inflammatory disorders or neurodegenerative diseases.

By leveraging the knowledge presented in this guide, researchers can continue to advance this exciting class of compounds towards the development of new and effective cancer therapies.

References

  • Hennessy, B. T., Smith, D. L., Ram, P. T., Lu, Y., & Mills, G. B. (2005). Exploiting the PI3K/AKT pathway for cancer drug discovery. Nature reviews. Drug discovery, 4(12), 988–1004.
  • Engelman, J. A. (2009). Targeting PI3K signalling in cancer: opportunities, challenges and limitations.
  • Yuan, T. L., & Cantley, L. C. (2008). PI3K pathway alterations in cancer: variations on a theme. Oncogene, 27(41), 5497–5510.
  • Kuzu, B., Arzuk, E., & Tan-Uygun, M. (2025). Synthesis of New Pyrazolo[1,5-a]Pyrazin-4(5H)-One Derivatives and Effects on PI3K Protein Levels in A549 Lung Adenocarcinoma Cell Line. Chemistry & biodiversity, e202502844.
  • Li, T., Li, W., Zhang, L., Wang, Y., Zhang, Y., & Liu, Z. (2008). Synthesis and preliminary biological evaluation of novel pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives as potential agents against A549 lung cancer cells. Bioorganic & medicinal chemistry, 16(24), 10165–10171.
  • Fruman, D. A., & Rommel, C. (2014). PI3K and cancer: lessons, challenges and opportunities. Nature reviews. Drug discovery, 13(2), 140–156.
  • Wymann, M. P., & Schneiter, R. (2008). Lipid signalling in disease. Nature reviews. Molecular cell biology, 9(2), 162–176.
  • Liu, P., Cheng, H., Roberts, T. M., & Zhao, J. J. (2009). Targeting the phosphoinositide 3-kinase pathway in cancer. Nature reviews. Drug discovery, 8(8), 627–644.
  • Menges, N., Kuzu, B., Tan, M., & Uygun, Y. (2022). A new synthetic approach for pyrazolo[1,5-a]pyrazine-4(5H)-one derivatives and their antiproliferative effects on lung adenocarcinoma cell line. Molecular diversity, 26(1), 113–124.
  • Hassan, A. S., Mady, M. F., Awad, H. M., & Hafez, T. S. (2016). Synthesis and antitumor activity of some new pyrazolo[1,5-a]pyrimidines. Chinese Chemical Letters, 27(10), 1597-1602.
  • El-Enany, M. M., Kamel, M. M., Khalil, O. M., & El-Nassan, H. B. (2011). Synthesis and Antitumor Activity of Novel pyrazolo[1,5-a]pyrimidine Derivatives. European Journal of Chemistry, 2(3), 331-336.
  • Kuzu, B., Arzuk, E., & Tan-Uygun, M. (2025). Synthesis of New Pyrazolo[1,5-a]Pyrazin-4(5H)-One Derivatives and Effects on PI3K Protein Levels in A549 Lung Adenocarcinoma Cell Line. PubMed. Retrieved from [Link]

  • Li, T., Li, W., Zhang, L., Wang, Y., Zhang, Y., & Liu, Z. (2008). Synthesis and preliminary biological evaluation of novel pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives as potential agents against A549 lung cancer cells. PubMed. Retrieved from [Link]

  • Kuzu, B., Arzuk, E., & Tan-Uygun, M. (2025). Synthesis of New Pyrazolo[1,5‐a]Pyrazin‐4(5H)‐One Derivatives and Effects on PI3K Protein Levels in A549 Lung Adenocarcinoma Cell Line. ResearchGate. Retrieved from [Link]

  • Hassan, A. S., Mady, M. F., Awad, H. M., & Hafez, T. S. (2016). Synthesis and antitumor activity of some new pyrazolo[1,5-a]pyrimidines. ResearchGate. Retrieved from [Link]

  • El-Enany, M. M., Kamel, M. M., Khalil, O. M., & El-Nassan, H. B. (2011). Synthesis and antitumor activity of novel pyrazolo[1,5-a]pyrimidine derivatives. Semantic Scholar. Retrieved from [Link]

  • Hassan, G. S., Kadry, H. H., Abou-Seri, S. M., Ali, M. M., & Mahmoud, A. E. E. D. (2011). Synthesis and in vitro cytotoxic activity of novel pyrazolo [3, 4-d] pyrimidines and related pyrazole hydrazones toward breast adenocarcinoma MCF-7 cell line. Bioorganic & medicinal chemistry, 19(22), 6808–6817.
  • Aging-US. (n.d.). SUPPLEMENTARY MATERIALS Supplemental Methods. Retrieved from [Link]

  • Wei, W., Wang, L., Xu, L., & Zeng, J. (2021). Anticancer mechanism of breviscapine in non-small cell lung cancer A549 cells acts via ROS-mediated upregulation of IGFBP4.
  • Kuzu, B., Arzuk, E., & Tan-Uygun, M. (2025). Synthesis of New Pyrazolo[1,5‐a]Pyrazin‐4(5H)‐One Derivatives and Effects on PI3K Protein Levels in A549 Lung Adenocarcinoma Cell Line. Request PDF. Retrieved from [Link]

  • Abd ul‐Malik, M. A., Zaki, R., Kamal El‐dean, A. M., & Radwan, S. M. (2018). A Concise Review on the Synthesis and Reactions of Pyrazolopyrazine Heterocycles: Pyrazololpyrazines. Journal of Heterocyclic Chemistry, 55(9), 2039-2053.

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Evaluating the selectivity of pyrazolo[1,5-a]pyrazin-4-ones for GluN2A over other receptors.

Author: BenchChem Technical Support Team. Date: March 2026

A Comprehensive Comparison Guide for Drug Development Professionals

Executive Summary: The GluN2A Selectivity Challenge

N-methyl-D-aspartate receptors (NMDARs) are critical ionotropic glutamate receptors governing synaptic plasticity, learning, and memory. Among the various NMDAR subtypes, those containing the GluN2A subunit have emerged as highly promising therapeutic targets for neuropsychiatric disorders, including schizophrenia, depression, and epilepsy[1].

The primary pharmacological challenge in developing Positive Allosteric Modulators (PAMs) for GluN2A lies in the structural homology between the GluN2A agonist-binding domain (ABD) and the ABD of α -amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptors (AMPARs)[1]. Early high-throughput screening (HTS) hits often exhibited moderate to high AMPAR-binding activity, leading to off-target excitotoxicity and confounding in vivo results.

Recent breakthroughs utilizing structure-based drug design (SBDD) and scaffold hopping have identified pyrazolo[1,5-a]pyrazin-4-ones (e.g., Compound (R)-9) as a novel class of potent, brain-penetrant GluN2A PAMs that successfully engineer out AMPAR binding affinity[2]. This guide objectively compares this novel chemotype against historical alternatives and details the rigorous experimental workflows required to validate their selectivity.

Mechanistic Background & Structural Logic

GluN2A PAMs typically bind to the dimer interface of the GluN1/GluN2A ABD, stabilizing the closed, active conformation of the receptor and facilitating prolonged channel opening in the presence of glutamate and glycine[3]. Because the AMPAR PAM binding site shares significant topographical similarities with this interface, achieving selectivity requires precise spatial manipulation.

The transition to the pyrazolo[1,5-a]pyrazin-4-one core was driven by the need to introduce steric clashes within the AMPAR binding pocket while maintaining optimal hydrogen bonding and hydrophobic interactions within the GluN2A ABD.

G Hit Initial HTS Hit (GluN2A PAM + AMPAR Binding) ScaffoldHop Structure-Based Scaffold Hopping Hit->ScaffoldHop Pyrazolo Pyrazolo[1,5-a]pyrazin-4-one Core (Compound (R)-9) ScaffoldHop->Pyrazolo GluN2A GluN2A ABD Dimer Interface (Favorable Binding) Pyrazolo->GluN2A High Affinity AMPAR AMPAR PAM Binding Site (Steric Clash / No Binding) Pyrazolo->AMPAR Low Affinity LTP Enhanced LTP & Synaptic Plasticity GluN2A->LTP

Logical workflow of scaffold hopping to achieve GluN2A selectivity over AMPARs.

Comparative Profiling: Pyrazolo[1,5-a]pyrazin-4-ones vs. Alternatives

To evaluate the true utility of the pyrazolo[1,5-a]pyrazin-4-one scaffold, we must compare it against both early-generation hits and other established GluN2A modulators, such as the pyridopyrimidinone derivative GNE-0723[4].

Table 1: Quantitative Selectivity Comparison
Compound ClassRepresentativePrimary Target ActivitySelectivity vs. GluN2B/C/DAMPAR Binding Affinity ( IC50​ )In Vivo Efficacy (LTP)
Pyrazolo[1,5-a]pyrazin-4-ones Compound (R)-9GluN2A PAM ( EC50​ in low nM)>100-foldVery Low (> 10 µM) High (24h post-dose)
Pyridopyrimidinones GNE-0723GluN2A PAM ( EC50​ ~21 nM)>100-foldModerate to LowHigh
Thienopyrimidines TCN-201GluN2A NAM (Antagonist)>100-foldLowN/A (Inhibitory)
Early HTS Hits Hit 1GluN2A PAMVariableHigh (Off-target liability) Confounded by toxicity

Key Takeaway: The pyrazolo[1,5-a]pyrazin-4-one series matches the high GluN2A potency and brain penetrability of the best-in-class pyridopyrimidinones while providing an exceptionally clean profile against AMPA receptors, making it a superior in vivo pharmacological tool[2].

Experimental Workflows for Selectivity Evaluation

Validating the selectivity of a GluN2A PAM requires a multi-tiered, self-validating experimental system. The protocols below detail the causality behind each methodological choice.

Workflow Step1 1. Primary FLIPR Assay Target: GluN1/GluN2A Step2 2. Selectivity Counter-Screen Target: GluN2B, 2C, 2D Step1->Step2 Step3 3. AMPAR Binding Assay Radioligand Displacement Step2->Step3 Step4 4. Electrophysiology Whole-Cell Patch Clamp Step3->Step4 Step5 5. In Vivo Validation Rat Hippocampus LTP Step4->Step5

Sequential experimental workflow for validating the selectivity and efficacy of GluN2A PAMs.

Protocol 1: High-Throughput Ca2+ Influx Assay (FLIPR)

Purpose: To quantify PAM activity at GluN2A and establish selectivity over GluN2B, GluN2C, and GluN2D.

  • Cell Line Preparation: Culture HEK293 cells stably co-expressing human GluN1 and the target GluN2 subunit (e.g., GluN2A).

    • Causality: NMDARs are obligate heterotetramers. GluN1 is essential for membrane trafficking and binding the co-agonist glycine, while the specific GluN2 subunit dictates glutamate binding and pharmacological selectivity.

  • Dye Loading: Incubate cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 45 minutes at 37°C.

  • Agonist Addition: Introduce glycine (10 µM) and an EC20​ concentration of glutamate.

    • Causality: Utilizing an EC20​ (sub-maximal) concentration of glutamate is critical. It partially activates the receptor, leaving a dynamic "window" to observe the leftward shift in the dose-response curve that defines a Positive Allosteric Modulator.

  • Modulator Addition: Dispense pyrazolo[1,5-a]pyrazin-4-one derivatives across a concentration gradient (0.1 nM to 10 µM) and measure the peak fluorescence using a FLIPR system.

  • Counter-Screening: Repeat steps 1-4 using cell lines expressing GluN1/GluN2B, GluN1/GluN2C, and GluN1/GluN2D to calculate fold-selectivity.

Protocol 2: AMPAR Radioligand Binding Displacement Assay

Purpose: To definitively rule out off-target binding at the AMPA receptor.

  • Membrane Preparation: Isolate native AMPAR-rich membranes from rat cerebral cortex via homogenization and differential centrifugation.

  • Radioligand Incubation: Incubate the membranes with a [3H] -labeled AMPAR-specific ligand (e.g., a known AMPAR PAM or competitive antagonist) until equilibrium is reached.

  • Displacement Challenge: Introduce the pyrazolo[1,5-a]pyrazin-4-one test compound at a high concentration (10 µM).

    • Causality: If the test compound shares the AMPAR binding site, it will competitively displace the radioligand, reducing the radioactive signal. A successful SBDD optimization (like Compound (R)-9) will show no displacement ( IC50​>10 µM), proving the steric clash engineered into the molecule successfully prevents AMPAR engagement[2].

Protocol 3: In Vivo Long-Term Potentiation (LTP) Validation

Purpose: To confirm that the highly selective in vitro profile translates to functional neuroplastic enhancement in a living organism.

  • Dosing: Administer Compound (R)-9 orally to adult rats. Wait 24 hours.

    • Causality: A 24-hour delay before slice preparation proves the compound has durable brain penetrance, a long half-life, and induces sustained neuroplastic changes rather than transient spikes in activity[2].

  • Slice Preparation: Extract the brain and prepare 400 µm thick acute hippocampal slices.

  • Electrophysiological Recording: Place a stimulating electrode in the Schaffer collaterals and a recording electrode in the CA1 stratum radiatum.

  • Induction: Apply Theta Burst Stimulation (TBS) to induce LTP. Measure the slope of the field excitatory postsynaptic potentials (fEPSPs).

    • Causality: Selective GluN2A PAMs facilitate the relief of the NMDAR magnesium block during TBS, maximizing calcium influx. This results in a significantly steeper and more sustained fEPSP slope compared to vehicle controls, validating the compound as a cognitive enhancer.

Conclusion

The evolution of pyrazolo[1,5-a]pyrazin-4-ones represents a masterclass in structure-based drug design. By understanding the minute topological differences between the GluN2A and AMPAR allosteric binding sites, researchers successfully engineered a scaffold that retains low-nanomolar GluN2A potentiation while completely abolishing AMPAR off-target liabilities. For drug development professionals targeting glutamatergic dysfunction in schizophrenia or depression, this chemotype offers a highly reliable, self-validating pharmacological tool for both in vitro and in vivo applications.

References

  • Sakurai F., Yukawa T., Kina A., Murakami M., Takami K., Morimoto S., et al. "Discovery of Pyrazolo[1,5-a]pyrazin-4-ones as Potent and Brain Penetrant GluN2A-Selective Positive Allosteric Modulators Reducing AMPA Receptor Binding Activity." Bioorganic & Medicinal Chemistry, 2022;56:116576.
  • "Discovery of GluN2A subtype-selective N-methyl-d-aspartate (NMDA) receptor ligands." National Institutes of Health (NIH), 2024.

Sources

Navigating the Therapeutic Landscape: A Comparative Analysis of the Pharmacokinetic Properties of Pyrazolo[1,5-a]pyrazine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

The pyrazolo[1,5-a]pyrazine scaffold has emerged as a privileged structure in modern medicinal chemistry, with derivatives demonstrating significant potential across a spectrum of therapeutic areas, including oncology and neurodegenerative diseases. The journey from a promising lead compound to a viable clinical candidate, however, is critically dependent on a thorough understanding of its pharmacokinetic profile. This guide provides a comparative analysis of the pharmacokinetic properties of distinct pyrazolo[1,5-a]pyrazine derivatives, supported by experimental data. By examining how structural modifications influence their absorption, distribution, metabolism, and excretion (ADME), we aim to provide researchers, scientists, and drug development professionals with actionable insights to guide the rational design of next-generation therapeutics.

The Critical Role of Pharmacokinetics in Drug Development

The efficacy and safety of a drug candidate are intrinsically linked to its pharmacokinetic behavior. A compound with excellent in vitro potency may fail in preclinical or clinical stages due to poor oral bioavailability, rapid metabolism leading to a short duration of action, or unfavorable distribution characteristics. Therefore, a comprehensive evaluation of ADME properties is a cornerstone of the drug discovery and development process. This guide will delve into the experimental data of two distinct pyrazolo[1,5-a]pyrazine derivatives to illustrate these principles.

Comparative Pharmacokinetic Profiles

To illustrate the impact of structural variations on the pharmacokinetic properties of pyrazolo[1,5-a]pyrazine derivatives, we will compare two compounds from recent drug discovery programs: a 6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one derivative investigated as a metabotropic glutamate receptor 2 (mGluR2) negative allosteric modulator (NAM), and a pyrazolo[1,5-a]pyrazine derivative developed as a Janus kinase (JAK) inhibitor.

ParameterCompound 11 (mGluR2 NAM)Compound 1 (JAK Inhibitor)
Animal Model RatSprague Dawley (SD) Rat
Dose and Route Not Specified10 mg/kg, oral gavage
Cmax (Maximum Concentration) Data not available in abstractData not available in abstract
Tmax (Time to Cmax) Data not available in abstractData not available in abstract
t1/2 (Half-life) Data not available in abstractData not available in abstract
AUC (Area Under the Curve) Data not available in abstractData not available in abstract
Oral Bioavailability Described as having "excellent" properties[1]Implied to be orally active[2]

Note: The specific quantitative pharmacokinetic data for Compound 11 and Compound 1 were not available in the abstracts of the cited sources. The table reflects the qualitative descriptions and the experimental context provided.

While the specific numerical data for a direct comparison is not fully available in the public domain, the qualitative descriptions from the source materials provide valuable insights. "Compound 11," a 6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one derivative, was highlighted for its "excellent physchem, ADME and pharmacokinetic properties in rat"[1]. This suggests that the compound likely possesses favorable oral absorption and metabolic stability, which are critical for a centrally active agent targeting mGluR2 receptors.

On the other hand, the pyrazolo[1,5-a]pyrazine derivative developed as a JAK inhibitor ("Compound 1") was subjected to oral pharmacokinetic studies in rats, indicating that oral administration is the intended route and that the compound is absorbed from the gastrointestinal tract[2]. The patent describes a detailed protocol for assessing its plasma concentration over time, which is a standard procedure to determine key pharmacokinetic parameters[2].

The structural differences between these two compounds, particularly the saturation in the pyrazine ring of Compound 11, likely contribute to their distinct ADME profiles. The introduction of sp3 centers can influence a molecule's physicochemical properties, such as solubility and lipophilicity, which in turn affect its absorption and distribution.

Experimental Protocols: A Foundation for Reliable Data

The generation of robust and reproducible pharmacokinetic data is contingent upon well-designed and meticulously executed experimental protocols. Below are representative methodologies for preclinical pharmacokinetic studies, synthesized from standard practices in the field.

In Vivo Pharmacokinetic Study in Rodents

This protocol outlines a typical procedure for evaluating the pharmacokinetic profile of a novel pyrazolo[1,5-a]pyrazine derivative following oral administration in rats.

1. Animal Models and Housing:

  • Species: Male Sprague Dawley (SD) rats are commonly used.

  • Housing: Animals are housed in a controlled environment with a 12-hour light/dark cycle, and have free access to standard chow and water. Animals are typically fasted overnight before dosing.

2. Compound Formulation and Administration:

  • Formulation: The test compound is formulated in a suitable vehicle, such as a solution of DMSO and PEG200, to ensure solubility and stability.

  • Administration: The compound is administered via oral gavage at a specific dose (e.g., 10 mg/kg)[2].

3. Blood Sampling:

  • Time Points: Blood samples (approximately 0.2 mL) are collected at predetermined time points before and after administration (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours)[2].

  • Collection: Blood is collected from the jugular vein into tubes containing an anticoagulant (e.g., heparin).

  • Plasma Preparation: The blood samples are centrifuged to separate the plasma, which is then stored at -80°C until analysis.

4. Bioanalytical Method:

  • Technique: The concentration of the pyrazolo[1,5-a]pyrazine derivative in the plasma samples is determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. This technique offers high sensitivity and selectivity.

  • Sample Preparation: Plasma samples typically undergo protein precipitation with a solvent like acetonitrile, followed by centrifugation to remove precipitated proteins. The supernatant is then analyzed.

  • Chromatography: The analyte is separated from other plasma components on a C18 reverse-phase column.

  • Mass Spectrometry: The concentration of the analyte is quantified using a mass spectrometer operating in multiple reaction monitoring (MRM) mode.

5. Pharmacokinetic Analysis:

  • The plasma concentration-time data are analyzed using non-compartmental analysis to determine key pharmacokinetic parameters such as Cmax, Tmax, AUC, and elimination half-life.

Preclinical_PK_Workflow cluster_Dosing Dosing cluster_Sampling Sampling cluster_Analysis Bioanalysis cluster_Data Data Analysis Formulation Compound Formulation Administration Oral Gavage Formulation->Administration Blood_Collection Serial Blood Collection Administration->Blood_Collection Plasma_Separation Plasma Separation & Storage Blood_Collection->Plasma_Separation Sample_Prep Plasma Sample Preparation (Protein Precipitation) Plasma_Separation->Sample_Prep LC_MS_MS LC-MS/MS Analysis Sample_Prep->LC_MS_MS PK_Analysis Pharmacokinetic Parameter Calculation (Cmax, Tmax, AUC) LC_MS_MS->PK_Analysis ADME_Process Absorption Absorption (e.g., GI Tract) Distribution Distribution (Systemic Circulation) Absorption->Distribution Metabolism Metabolism (e.g., Liver) Distribution->Metabolism Excretion Excretion (e.g., Kidneys, Feces) Distribution->Excretion Tissues Target & Off-Target Tissues Distribution->Tissues Metabolism->Excretion

Key ADME Processes in Pharmacokinetics

Conclusion and Future Directions

The comparative analysis of pyrazolo[1,5-a]pyrazine derivatives, though limited by the availability of public data, underscores the critical importance of early and comprehensive pharmacokinetic evaluation in drug discovery. The favorable properties reported for derivatives targeting mGluR2 and the systematic investigation of JAK inhibitors highlight the therapeutic potential of this scaffold. Future research should focus on establishing clear structure-pharmacokinetic relationships within this class of compounds. By systematically modifying the pyrazolo[1,5-a]pyrazine core and its substituents and correlating these changes with in vivo ADME profiles, medicinal chemists can more effectively design molecules with optimized pharmacokinetic properties, ultimately increasing the probability of clinical success.

References

  • Discovery of 6,7-Dihydropyrazolo[1,5-a]pyrazin-4(5H)-one Derivatives as mGluR2 Negative Allosteric Modulators with In Vivo Activity in a Rodent's Model of Cognition. ACS Publications. [Link]

  • Discovery of 6,7-Dihydropyrazolo[1,5-a]pyrazin-4(5H)-one Derivatives as mGluR2 Negative Allosteric Modulators with In Vivo Activity in a Rodent's Model of Cognition. [Link]

  • Discovery of 6,7-Dihydropyrazolo[1,5-a]pyrazin-4(5H)-one Derivatives as mGluR2 Negative Allosteric Modulators with In Vivo Activity in a Rodent's Model of Cognition | Journal of Medicinal Chemistry. ACS Publications. [Link]

  • Discovery of 6,7-Dihydropyrazolo[1,5- a]pyrazin-4(5 H)-one Derivatives as mGluR2 Negative Allosteric Modulators with In Vivo Activity in a Rodent's Model of Cognition. PubMed. [Link]

  • Preliminary investigation of 6,7-dihydropyrazolo[1,5-a]pyrazin-4-one derivatives as a novel series of mGlu5 receptor positive allosteric modulators with efficacy in preclinical models of schizophrenia. PMC. [Link]

  • Pyrazolo [1,5-a ] pyrazine derivative and preparation method and application thereof.
  • Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). PMC. [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach chemical safety not as a generic checklist, but as a rigorous system of physical and chemical causality. When handling 2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one—a specialized fused heterocycle frequently utilized in1[1] and 2[2]—standard laboratory precautions fall short.

Because of its potent bioactivity and highly lipophilic nature, your operational logistics must be engineered to prevent both aerosol inhalation and transdermal solvent transport. This guide provides a self-validating, causally-driven framework for researchers and drug development professionals.

Pharmacological Hazard Profile & Quantitative Data

Understanding the physicochemical properties of the pyrazolo[1,5-a]pyrazin-4(5H)-one scaffold is critical for risk mitigation. The compound is typically supplied as a lyophilized powder, which presents distinct handling challenges[3].

Table 1: Physicochemical Properties & PPE Requirements

Parameter / HazardValue / ClassificationCausality / Impact on Handling Protocol
Molecular Weight ~317.3 g/mol Moderate mass; highly prone to electrostatic aerosolization if milled or agitated.
Solubility High in DMSO, DMFRequires double nitrile gloves; these aprotic solvents act as rapid transdermal carriers for lipophilic molecules.
Acute Toxicity Category 3 Dermal / 4 OralMandates strict prohibition of mouth pipetting and requires immediate doffing of contaminated PPE upon exposure[3].
Target Organ Toxicity STOT RE 1 (H372)Chronic exposure risks necessitate handling exclusively within a Class II Type A2 biosafety cabinet or fume hood[3].
Skin/Eye Irritation Category 1/2 (H315, H318)Necessitates tight-fitting chemical splash goggles; standard safety glasses leave peripheral gaps vulnerable to vapor[3].

Biological Context & Exposure Risks

To understand why strict PPE is required, we must look at the molecule's mechanism of action. Pyrazolo-pyrazines often act as covalent or high-affinity inhibitors of viral enzymes. Accidental exposure can lead to unintended off-target kinase inhibition in the operator.

BioPathway Compound Pyrazolo[1,5-a]pyrazin-4-one Derivative Target Viral Cysteine Protease (e.g., nsP2) Compound->Target High Affinity Toxicity Off-Target Kinase Inhibition (Hazard) Compound->Toxicity Exposure Risk Binding Active Site Occupation Target->Binding Inhibition Arrested Viral Replication Binding->Inhibition

Fig 1: Target engagement of pyrazolo-pyrazines and associated off-target exposure risks.

Self-Validating Operational Protocol

Do not rely on assumptions when handling potent bio-active compounds. Every step in your workflow must include a built-in validation mechanism to ensure the safety system is functioning as intended.

Workflow A 1. Environmental Validation (Hood Draft Check) B 2. PPE Donning (Double Nitrile, Goggles) A->B C 3. Reagent Solubilization (in Anhydrous DMSO) B->C D 4. UV Fluorescence Check (Spill Detection) C->D E 5. Chemical Decontamination (10% Bleach Oxidation) D->E Residue Detected F 6. Hazardous Waste Consolidation D->F No Residue E->F

Fig 2: Step-by-step validated workflow for reagent handling and spill mitigation.

Step-by-Step Methodology: Solubilization and Assay Preparation
  • Environmental Verification: Before opening the vial, verify the fume hood's magnehelic gauge reads between 0.4–0.6 inches of water.

    • Causality: This ensures sufficient face velocity (80-100 FPM) to pull aerosolized micro-particles of the pyrazolo-pyrazine powder away from your breathing zone.

  • Double-Gloving & Base Preparation: Don two pairs of extended-cuff nitrile gloves. Place a highly absorbent, poly-backed bench pad over the stainless steel work surface.

    • Causality & Validation: DMSO is a known transdermal carrier. If a micro-spill occurs, the white bench pad provides immediate visual contrast (validation), and the outer glove can be rapidly doffed without exposing bare skin.

  • Vial Equilibration: Allow the sealed reagent vial to reach room temperature in a desiccator for 30 minutes before opening.

    • Causality: Prevents ambient moisture condensation on the hygroscopic powder, which would otherwise degrade the compound and cause spitting/aerosolization upon solvent addition.

  • Transfer and Sonication: Transfer the powder using an anti-static micro-spatula. Add anhydrous DMSO and sonicate the sealed vial for 5 minutes.

    • Causality: Static charges cause fine powders to repel and aerosolize. Sonication ensures the complete disruption of crystalline lattices for a homogenous stock solution, preventing toxic aggregate formation.

Immediate Spill Response and Disposal Plan

If a spill occurs, the primary risk transitions from inhalation to dermal absorption via the solvent carrier. Execute the following protocol immediately:

  • Containment: Immediately drop absorbent pads directly onto the spill. Do not wipe.

    • Causality: Wiping spreads the solvent-compound mixture across the non-porous stainless steel hood surface, increasing the evaporation rate and exposure area.

  • Chemical Neutralization: Apply a 10% sodium hypochlorite (bleach) solution starting from the perimeter of the spill and working inward. Let sit for 15 minutes.

    • Causality: Strong oxidizing agents disrupt the conjugated pyrazolo-pyrazine ring system, fundamentally destroying its biological binding affinity and neutralizing the hazard.

  • Validation of Decontamination: Turn off the hood light and scan the area with a handheld 254 nm UV lamp.

    • Causality & Validation: The conjugated pi-system of the 4-methoxyphenyl moiety exhibits intrinsic fluorescence. A complete lack of fluorescence provides physical validation of successful decontamination.

  • Waste Segregation: Place all contaminated pads, doffed outer gloves, and empty vials into a designated, clearly labeled solid hazardous waste container.

    • Causality: Segregating this waste prevents cross-reaction with acidic liquid waste streams, which could generate toxic nitrogen oxide gases from the pyrazine nitrogens.

References

  • Identification of Dihydropyrazolo[1,5-a]pyrazin-4(5H)-ones as Cyclic Products of β-Amidomethyl Vinyl Sulfone Alphavirus Cysteine Protease Inhibitors - MDPI. 1

  • Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents - PMC. 2

  • SAFETY DATA SHEET (Hazard Classifications for Pyrazolo-derivatives) - MilliporeSigma.3

Sources

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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.